3-Bromobenzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYTZNPMXYCBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500187 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-36-6 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzene-1,2-diamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromobenzene-1,2-diamine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 3-Bromobenzene-1,2-diamine, a key intermediate in the development of pharmaceuticals and advanced materials. A critical analysis of the synthetic challenges reveals that the direct bromination of 1,2-diaminobenzene is not a regioselective route to the desired 3-bromo isomer. Instead, this guide presents a validated, alternative synthetic pathway that offers high regioselectivity and yield. Furthermore, a detailed protocol for the synthesis of the isomeric 4-Bromobenzene-1,2-diamine is provided for comparative purposes and to illustrate the principles of electrophilic aromatic substitution in this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Challenge of Regioselectivity
The synthesis of specifically substituted aromatic diamines is a cornerstone of modern medicinal chemistry. This compound, in particular, serves as a versatile scaffold for the construction of complex heterocyclic systems.[1] The primary challenge in the synthesis of this molecule from 1,2-diaminobenzene lies in controlling the regioselectivity of the bromination reaction. The two amino groups on the benzene ring are powerful activating, ortho-, para-directing groups.[2] This inherent electronic property makes direct bromination a non-selective process, leading predominantly to the formation of the 4-bromo isomer and poly-brominated byproducts.
The Predominance of the 4-Bromo Isomer
Electrophilic attack on the 1,2-diaminobenzene ring is sterically hindered at the 3- and 6-positions by the adjacent amino groups. Consequently, the electrophile (in this case, a bromonium ion) will preferentially add to the less hindered 4- and 5-positions, which are para to one of the amino groups. This results in the formation of 4-Bromobenzene-1,2-diamine as the major product. To overcome this, a more nuanced synthetic strategy is required.
A Viable Synthetic Route to this compound
A more effective and regioselective approach to the synthesis of this compound involves a multi-step process starting from a different precursor: 4-bromo-2,1,3-benzothiadiazole. This method circumvents the regioselectivity issues associated with the direct bromination of 1,2-diaminobenzene.
Overall Synthetic Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
4-bromo-2,1,3-benzothiadiazole
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Chloroform
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 2000 mL single-necked flask, add 4-bromo-2,1,3-benzothiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol.
-
To this suspension, carefully add sodium borohydride (17.6 g, 465 mmol) in portions.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Extract the resulting residue with chloroform (3 x 100 mL).
-
Wash the combined organic layers with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporator to yield 3-bromo-1,2-diaminobenzene.[1]
Expected Yield and Physicochemical Properties
| Property | Value | Reference |
| Yield | 92% | [1] |
| CAS Number | 1575-36-6 | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Melting Point | 125-126 °C | [4] |
| Appearance | Light yellow to yellow solid | [4] |
Comparative Synthesis: 4-Bromobenzene-1,2-diamine from 1,2-Diaminobenzene
To illustrate the principles of electrophilic aromatic substitution and the use of protecting groups, the synthesis of the isomeric 4-Bromobenzene-1,2-diamine is presented below. This method employs a three-step sequence of protection, bromination, and deprotection.
Overall Synthetic Scheme
Caption: Synthesis of 4-Bromobenzene-1,2-diamine.
Detailed Experimental Protocol
This protocol is based on the method described in patent CN103073435A.[5]
3.2.1. Step 1: Protection (Acetylation)
-
In a 1 L flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.
-
Cool the solution in an ice bath and add 158 g of acetic anhydride dropwise.
-
Warm the reaction mixture to 50 °C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
3.2.2. Step 2: Bromination
-
Cool the reaction mixture to 25 °C and add 80 g of sodium bromide.
-
After stirring, slowly add 92 g of 30% hydrogen peroxide dropwise.
-
Stir the mixture at room temperature for 2 hours, then heat to 50 °C for an additional 2 hours.
-
Pour the reaction solution into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.
-
Filter the white solid, and dry to obtain 4-bromo-o-phenyl diacetyl amide.[5]
3.2.3. Step 3: Hydrolysis
-
Dissolve the 4-bromo-o-phenyl diacetyl amide in methanol.
-
Add 5N aqueous sodium hydroxide solution and heat the mixture to 70-90 °C for 2 hours.
-
After cooling, pour the mixture into ice water and extract with dichloromethane.
-
Wash the organic phase with saturated sodium carbonate solution and then with saturated brine.
-
Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from tert-butyl methyl ether.[5]
Physicochemical Properties of 4-Bromobenzene-1,2-diamine
| Property | Value | Reference |
| CAS Number | 1575-37-7 | |
| Molecular Weight | 187.04 g/mol | |
| Melting Point | 65-69 °C (decomposes) | |
| Appearance | Solid |
Safety Considerations
o-Phenylenediamine:
-
Toxic if swallowed, harmful in contact with skin or if inhaled.[6][7]
-
Causes serious eye irritation and may cause an allergic skin reaction.[6][7]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
Bromine (if used directly):
-
Highly corrosive and toxic.
-
Causes severe burns to the skin and eyes.
-
Handle only in a chemical fume hood with appropriate PPE.
Sodium Borohydride:
-
Flammable solid.
-
Reacts with water to produce flammable hydrogen gas.
-
Handle in a dry, inert atmosphere.
General Precautions:
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[6][8]
-
Conduct a thorough risk assessment before performing any chemical synthesis.
-
Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[9]
Conclusion
The synthesis of this compound from 1,2-diaminobenzene is synthetically challenging due to the directing effects of the amino groups, which favor the formation of the 4-bromo isomer. This guide has presented a more viable and regioselective synthetic route starting from 4-bromo-2,1,3-benzothiadiazole. For completeness and to highlight the underlying chemical principles, a detailed protocol for the synthesis of the more readily accessible 4-Bromobenzene-1,2-diamine has also been provided. The information contained herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently synthesize these important chemical building blocks.
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- Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx).
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- Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aqu
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Introduction: The Strategic Importance of 3-Bromobenzene-1,2-diamine
An In-depth Technical Guide to 3-Bromobenzene-1,2-diamine (CAS 1575-36-6): A Core Scaffold for Heterocyclic Synthesis in Drug Discovery
This compound, also known by its IUPAC name 3-bromo-1,2-benzenediamine, is an aromatic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a benzene ring functionalized with two adjacent amino groups and a bromine atom, offers a unique combination of nucleophilicity and a site for further synthetic elaboration via cross-coupling reactions. The ortho-diamine functionality is a classic precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles and benzotriazoles.[3] These scaffolds are prevalent in a multitude of pharmacologically active agents, making this compound a compound of significant interest to researchers in drug development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.
Part 1: Physicochemical and Spectroscopic Profile
The physical state of this compound is typically a solid at room temperature, with coloration ranging from light yellow to yellow depending on purity.[4] The presence of two amino groups allows for hydrogen bonding, rendering it soluble in polar organic solvents.[1]
Core Physicochemical Properties
A summary of the key physical and chemical properties is presented below. It is critical to note a discrepancy in the reported melting point values in the literature, with some sources citing 53-55 °C and others 125-126 °C.[4][5] This variation may be attributable to differences in sample purity or the existence of different polymorphic forms. Researchers should verify the properties of their specific batch.
| Property | Value | Source(s) |
| CAS Number | 1575-36-6 | [6] |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 53-55 °C or 125-126 °C | [4][5] |
| Boiling Point | ~290 °C (Predicted) | [7] |
| Density | ~1.70 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While spectra should be run on each new batch, the following describes the expected characteristic data.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.0 ppm) corresponding to the three protons on the benzene ring. Predicted data suggests a triplet and two doublets of doublets, reflecting the ortho and meta coupling between them.[7] A broad singlet, typically integrating to four protons (or two if exchanged with D₂O), would appear corresponding to the two -NH₂ groups.
-
¹³C NMR: Due to the molecule's asymmetry, six distinct signals are expected in the carbon NMR spectrum for the aromatic carbons. The carbon atom bonded to bromine (ipso-carbon) will exhibit a characteristic upfield shift due to the 'heavy atom effect'.[8] The two carbons bonded to the nitrogen atoms will appear deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching of the primary amine groups. Aromatic C-H stretching bands appear above 3000 cm⁻¹, and C=C ring stretching absorptions are found in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 186 and 188, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Part 2: Synthesis and Purification
A reliable and high-yielding synthesis of this compound involves the reductive cleavage of a thiadiazole ring system. This approach avoids direct bromination of o-phenylenediamine, which can be difficult to control and lead to mixtures of over-brominated products due to the strong activating nature of the amino groups.[9]
Recommended Synthesis Protocol: From 4-Bromo-2,1,3-benzothiadiazole
This procedure details the synthesis via reduction of a commercially available precursor.
Causality: The choice of sodium borohydride (NaBH₄) is strategic. It is a mild yet effective reducing agent capable of cleaving the N-S bonds within the 2,1,3-benzothiadiazole ring system. The reaction proceeds in a protic solvent like ethanol, which facilitates the reduction and workup. The process transforms the heterocyclic precursor into the desired ortho-diamine in high yield.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology: [2]
-
Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-2,1,3-benzothiadiazole (10 g, 46.5 mmol) and 900 mL of ethanol.
-
Addition of Reducing Agent: Carefully add sodium borohydride (NaBH₄) (17.6 g, 465 mmol) to the flask in portions.
-
Reaction: Stir the resulting reaction mixture at room temperature for approximately 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the ethanol using a rotary evaporator.
-
Extraction: Add water to the residue and perform an extraction with chloroform (CHCl₃). Repeat the extraction two more times.
-
Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to afford the final product, 3-bromo-1,2-diaminobenzene, as a solid. The reported yield for this procedure is approximately 92%.[2]
Purification: The crude product obtained from this synthesis is often of high purity. However, if further purification is required, recrystallization is a viable method.[10] A solvent system such as ethanol/water or toluene/hexane should be explored to find optimal conditions. For more challenging separations, silica gel column chromatography can be employed.[9]
Part 3: Chemical Reactivity & Applications in Medicinal Chemistry
The synthetic utility of this compound stems from its two reactive sites. The ortho-diamine moiety is a classic synthon for building five-membered heterocyclic rings fused to the benzene core, while the bromo substituent serves as a handle for introducing further complexity, typically via metal-catalyzed cross-coupling reactions.
Synthesis of Benzimidazoles and Benzotriazoles
The condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) is one of the most fundamental and widely used methods for constructing the benzimidazole ring system.[3] This reaction, known as the Phillips-Ladenburg synthesis, typically proceeds under acidic conditions with heating.[3]
Similarly, treatment of the diamine with a source of nitrous acid (e.g., sodium nitrite in acidic solution) leads to diazotization of one amino group and subsequent intramolecular cyclization to form the corresponding bromo-benzotriazole.
Application in Protein Kinase Inhibitor Development
A compelling application of this scaffold is in the development of protein kinase inhibitors, a cornerstone of modern cancer therapy.[11] Protein kinase CK2 is overexpressed in many cancers and is a validated target for chemotherapy.[12] Researchers have synthesized and evaluated a series of isomeric bromo-benzotriazoles as inhibitors of human protein kinase CK2α.[12] This work demonstrated that halogenation of the benzotriazole core is a key factor in enhancing inhibitory activity. The synthesis of these inhibitors relies on precursors like this compound, highlighting its direct relevance in creating novel therapeutic candidates.[12]
Part 4: Safety and Handling Protocols
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[13]
GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [2][13] |
| H312 | Harmful in contact with skin | [2] |
| H315 | Causes skin irritation | [2][13] |
| H319 | Causes serious eye irritation | [2][13] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2][13] |
Self-Validating Experimental Protocol for Safe Handling: To ensure a safe laboratory environment, the following self-validating protocol must be implemented.
-
Engineering Controls: All manipulations (weighing, transferring, reaction setup) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times. A face shield may be necessary if there is a splash hazard.[7]
-
Dispensing: Use spatulas for solid transfers and avoid generating dust. For spills, do not dry sweep. Instead, use procedures for cleaning up hazardous solids, such as gently covering with an inert absorbent material and collecting in a sealed container for hazardous waste.[7]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area away from incompatible materials.[4]
-
Waste Disposal: Dispose of all waste materials (unreacted compound, contaminated PPE, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.
By adhering to this protocol, researchers can mitigate the risks associated with handling this compound, ensuring both personal safety and experimental integrity.
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Spectroscopic Data of 3-Bromobenzene-1,2-diamine: A Technical Guide for Researchers
Introduction
3-Bromobenzene-1,2-diamine (also known as 3-bromo-o-phenylenediamine) is an important aromatic diamine intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring adjacent amino groups and a bromine atom, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other systems of pharmaceutical and materials science interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₆H₇BrN₂), both ¹H and ¹³C NMR are critical for confirming its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and the two amine protons. The electron-donating amino groups (-NH₂) tend to shield aromatic protons (shifting them upfield), while the electron-withdrawing bromine atom deshields them (shifting them downfield). The position of each proton relative to these substituents dictates its chemical shift and coupling pattern.
-
Aromatic Protons (3H): The three adjacent protons on the aromatic ring will form a complex splitting pattern. We can predict a triplet for the proton situated between two other protons (H-5) and two doublets for the protons adjacent to only one other proton (H-4 and H-6). The exact chemical shifts are influenced by the combined electronic effects of the substituents.
-
Amine Protons (4H): The protons of the two amine groups (-NH₂) are expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a deuterated solvent like DMSO-d₆, these protons often appear as distinct, broad signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-4 | ~6.8 - 7.1 | Doublet (d) or Doublet of Doublets (dd) | ~7-9 |
| Aromatic H-5 | ~6.6 - 6.8 | Triplet (t) or Doublet of Doublets (dd) | ~7-9 |
| Aromatic H-6 | ~6.5 - 6.7 | Doublet (d) or Doublet of Doublets (dd) | ~7-9 |
| Amine N-H | ~3.5 - 5.0 (variable) | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons, as the molecule is asymmetric.
-
Carbons Bearing Amino Groups (C1, C2): These carbons are shielded by the nitrogen atoms and are expected to appear in the 135-145 ppm range.
-
Carbon Bearing Bromine (C3): The carbon directly attached to the bromine atom experiences the "heavy atom effect," which, contrary to simple electronegativity predictions, causes a shielding effect, shifting the signal upfield into the 110-120 ppm range.[1]
-
Other Aromatic Carbons (C4, C5, C6): These carbons will resonate in the typical aromatic region of 115-130 ppm, with their precise shifts determined by their proximity to the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1-NH₂ | 135 - 145 |
| C2-NH₂ | 135 - 145 |
| C3-Br | 110 - 120 |
| C4 | 120 - 130 |
| C5 | 115 - 125 |
| C6 | 115 - 125 |
Experimental Protocol for NMR Data Acquisition
The causality behind this protocol is to ensure a high-quality, high-resolution spectrum suitable for unambiguous structural confirmation.
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to better resolve N-H proton signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Rationale: A 90° pulse angle is typically used to maximize signal for a given number of scans. A relaxation delay of 2-5 seconds is chosen to allow for full relaxation of the protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation straightforward. A larger number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
NMR Workflow Diagram
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the primary amine groups and vibrations from the aromatic ring.
-
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
Aromatic C-H Stretching: A sharp band (or bands) is expected just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: One or more bands of variable intensity are expected in the 1500-1620 cm⁻¹ region.
-
N-H Bending (Scissoring): A strong band should appear in the 1590-1650 cm⁻¹ region, which may sometimes overlap with the C=C ring stretches.
-
C-N Stretching: These vibrations typically occur in the 1250-1350 cm⁻¹ range.
-
C-Br Stretching: The C-Br stretch is expected in the far-IR region, typically between 500-650 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| N-H Bend (Scissoring) | 1590 - 1650 | Strong |
| Aromatic C=C Stretch | 1500 - 1620 | Medium-Variable |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| Aromatic C-H Bend (Out-of-plane) | 750 - 850 | Strong |
| C-Br Stretch | 500 - 650 | Medium |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
FT-IR Workflow Diagram
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most critical feature will be the isotopic pattern of bromine.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺·): The molecular formula is C₆H₇BrN₂. The monoisotopic mass is calculated to be approximately 185.979 Da.[4]
-
Bromine Isotopic Pattern: A key confirmatory feature is the presence of two major isotopes of bromine: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic molecular ion cluster with two peaks of nearly equal intensity separated by 2 m/z units (M⁺· at ~186 and M+2⁺· at ~188). The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule or fragment.
-
Fragmentation: Under electron ionization (EI), common fragmentation pathways may include the loss of H·, NH₂·, or HCN, leading to fragment ions that would also exhibit the characteristic bromine isotope pattern if they retain the bromine atom.
Table 4: Predicted Key Mass Spectrometry Peaks for this compound
| m/z (approx.) | Assignment | Key Feature |
| 188 | [M+2]⁺· (C₆H₇⁸¹BrN₂) | Part of the ~1:1 bromine isotope pattern |
| 186 | [M]⁺· (C₆H₇⁷⁹BrN₂) | Part of the ~1:1 bromine isotope pattern |
| 107 | [M-Br]⁺ | Loss of bromine radical |
| 77-80 | Various aromatic fragments | Loss of Br and amino groups |
Experimental Protocol for MS Data Acquisition (EI-MS)
Electron Ionization (EI) is a common technique for analyzing small, volatile, and thermally stable molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·) and fragment ions.
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Mass Spectrometry Workflow Diagram
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from $\beta $-ketoesters [comptes-rendus.academie-sciences.fr]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-Bromobenzene-1,2-diamine. As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and structural elucidation of its derivatives. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical principles governing the observed chemical shifts and coupling constants, provides detailed experimental protocols for sample preparation and data acquisition, and presents a thorough interpretation of the NMR spectra. The guide is structured to offer both foundational knowledge and practical insights, ensuring scientific integrity through rigorous analysis and citation of authoritative sources.
Introduction: The Significance of NMR in the Structural Elucidation of Substituted Anilines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of compounds. For substituted anilines, such as this compound, NMR provides a definitive fingerprint, allowing for the unambiguous determination of its constitution. The precise chemical environment of each proton and carbon atom is reflected in its corresponding chemical shift, while through-bond scalar couplings manifest as signal splitting, revealing the connectivity of the atomic framework.
The presence of two electron-donating amino groups and an electron-withdrawing bromine atom on the benzene ring of this compound creates a unique electronic environment. This results in a characteristic dispersion of signals in both the ¹H and ¹³C NMR spectra, which, when correctly interpreted, provides a wealth of structural information. This guide will systematically dissect these spectral features, providing the reader with the expertise to confidently characterize this important synthetic intermediate.
Molecular Structure and Predicted NMR Spectral Features
The molecular structure of this compound, with the IUPAC name 3-bromo-1,2-benzenediamine, is depicted below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Based on the substituent effects, a prediction of the ¹H and ¹³C NMR spectra can be made. The two amino groups (-NH₂) are electron-donating groups (EDGs) and will shield the aromatic protons and carbons, causing their signals to shift to a higher field (lower ppm). Conversely, the bromine atom (-Br) is an electron-withdrawing group (EWG) through its inductive effect, which deshields the adjacent nuclei, causing a downfield shift (higher ppm). The interplay of these effects determines the final chemical shifts.
¹H NMR Spectral Analysis
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 6.56 | Triplet (t) | 7.9 |
| H5 | 6.97 | Doublet of doublets (dd) | 8.0, 1.4 |
| H6 | 6.64 | Doublet of doublets (dd) | 7.8, 1.4 |
| NH₂ | ~3.61 | Broad Singlet (br s) | - |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.[1]
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (6.5-7.0 ppm): The three aromatic protons are chemically non-equivalent and give rise to three distinct signals.
-
H4: This proton is situated between two carbons bearing amino groups. The strong shielding effect of the two EDGs results in a significant upfield shift. It is coupled to both H5 and H6 with similar coupling constants, resulting in a triplet.
-
H5: This proton is ortho to an amino group and meta to the bromine atom. It experiences shielding from the amino group and deshielding from the bromine. It is coupled to H4 (ortho coupling, J ≈ 8.0 Hz) and H6 (meta coupling, J ≈ 1.4 Hz), resulting in a doublet of doublets.
-
H6: This proton is ortho to both an amino group and the bromine atom. The opposing electronic effects of these groups determine its chemical shift. It is coupled to H5 (ortho coupling, J ≈ 7.8 Hz) and H4 (para coupling, which is often very small and may not be resolved, but is predicted here as 1.4 Hz), leading to a doublet of doublets.
-
-
Amine Protons (~3.61 ppm): The protons of the two amino groups are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.
¹³C NMR Spectral Analysis
Predicted ¹³C NMR Data
Due to the lack of readily available experimental data, the following ¹³C NMR chemical shifts are predicted based on established substituent effects on the benzene ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~135 |
| C2 | ~138 |
| C3 | ~110 |
| C4 | ~120 |
| C5 | ~125 |
| C6 | ~118 |
Table 2: Predicted ¹³C NMR Data for this compound.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.
-
Carbons bonded to Nitrogen (C1, C2): These carbons are directly attached to the electron-donating amino groups and are expected to be significantly shielded compared to unsubstituted benzene (128.5 ppm). However, the deshielding effect of the nitrogen atom itself leads to their appearance in the downfield region of the aromatic carbons.
-
Carbon bonded to Bromine (C3): The carbon atom directly attached to the bromine atom is expected to be significantly shielded due to the "heavy atom effect," where the large electron cloud of bromine induces a shielding effect on the ipso-carbon.[2] This often results in an upfield shift compared to what would be expected based on electronegativity alone.
-
Other Aromatic Carbons (C4, C5, C6): The chemical shifts of the remaining carbons are influenced by their position relative to the three substituents. C4 and C6, being ortho and para to the amino groups, will be more shielded (shifted upfield) than C5, which is meta to both amino groups and ortho to the bromine.
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation Workflow
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Recommended NMR Spectrometer Parameters
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive structural signature of the molecule. The interplay of the electron-donating amino groups and the electron-withdrawing bromine atom results in a characteristic pattern of chemical shifts and coupling constants. This guide has provided a detailed interpretation of the predicted NMR data, grounded in the fundamental principles of NMR spectroscopy and substituent effects. The experimental protocols outlined herein offer a robust methodology for obtaining high-quality spectra. By following the principles and procedures detailed in this guide, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy for the unequivocal characterization of this compound and its derivatives in their scientific endeavors.
References
- Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2 - The Royal Society of Chemistry. (URL not available)
- Partial 1H NMR spectra (600 MHz)
- This compound, CAS No. 1575-36-6 - iChemical. [Link]
- This compound | C6H7BrN2 | CID 12489839 - PubChem. [Link]
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL not available)
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange. [Link]
- Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air - The Royal Society of Chemistry. (URL not available)
- Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]
- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (URL not available)
- ¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN)
Sources
Solubility of 3-Bromobenzene-1,2-diamine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromobenzene-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and novel materials. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This guide is designed to empower researchers with the knowledge to make informed decisions about solvent selection and to generate reliable, application-specific solubility data.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound, with its vicinal diamine functionality and a bromine substituent on the aromatic ring, is a versatile intermediate in organic synthesis. The amino groups can participate in a wide range of chemical transformations, including the formation of heterocycles like benzimidazoles, which are prevalent in many biologically active compounds.[1] The bromine atom offers a site for further functionalization through cross-coupling reactions.
The successful application of this compound is fundamentally linked to its solubility. Understanding and quantifying its solubility is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields.
-
Purification Processes: The selection of appropriate solvents is critical for developing effective crystallization, precipitation, and chromatographic purification methods.
-
Formulation Development: For applications in drug delivery and materials science, preparing solutions of known and stable concentrations is essential.
This guide will first delve into the theoretical aspects of this compound's solubility, followed by a detailed experimental section to equip researchers with the tools to generate their own data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2] |
| Melting Point | 125-126 °C | [3] |
| Boiling Point | 127-128 °C | [3] |
| Appearance | Solid | [1][4] |
| CAS Number | 1575-36-6 | [2] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of this compound is governed by a balance of its polar and non-polar characteristics.
-
Polar Characteristics: The two primary amine (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors.[6][7] This allows for strong interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF). The presence of these amino groups suggests good solubility in polar solvents.[1]
-
Non-polar Characteristics: The benzene ring and the bromine atom contribute to the molecule's non-polar character, favoring interactions with non-polar solvents (e.g., hexane, toluene) through van der Waals forces.
Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Likely to be soluble due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's amine groups.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble due to dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the dominant polar nature of the amine groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility can be expected, as these solvents have a dipole moment and can interact with the polar functionalities of the molecule.
Experimental Determination of Solubility
Given the scarcity of quantitative solubility data for this compound, it is imperative for researchers to determine this experimentally for their specific applications. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5][8]
General Experimental Protocol: Isothermal Shake-Flask Method
This protocol provides a step-by-step methodology for determining the solubility of this compound in a chosen organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the determined concentration and the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation Template
To facilitate systematic data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Water | ||||
| Polar Aprotic | DMSO | |||
| DMF | ||||
| Acetonitrile | ||||
| Non-polar | Hexane | |||
| Toluene | ||||
| Chlorinated | Dichloromethane | |||
| Chloroform |
Safety and Handling
This compound is a chemical that requires careful handling. According to safety data sheets, it may be harmful if swallowed, in contact with skin, or if inhaled.[3][9] It can also cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[10] All work should be conducted in a well-ventilated area or a chemical fume hood.[10]
Conclusion
References
- PubChem. This compound.
- Chemistry LibreTexts. Advanced Properties of Amines. [Link]
- Lumen Learning. Properties of amines. [Link]
- ACS Publications.
Sources
- 1. CAS 1575-36-6: 3-Bromo-1,2-diaminobenzene | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 1575-36-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Bromobenzene-1,2-diamine: Discovery and Historical Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzene-1,2-diamine, a key chemical intermediate in the pharmaceutical and materials science sectors. The document delves into the compound's discovery, tracing the historical evolution of its synthesis. A comparative analysis of historical and contemporary synthetic methodologies is presented, offering insights into the rationale behind experimental choices. Detailed, field-proven protocols for the synthesis of this compound are provided, alongside a thorough examination of its chemical and physical properties. Furthermore, this guide explores the diverse applications of this versatile molecule, particularly in the development of novel therapeutic agents and advanced materials.
Introduction: The Significance of this compound
This compound, also known as 3-bromo-o-phenylenediamine, is an aromatic organic compound with the chemical formula C₆H₇BrN₂.[1] Its structure features a benzene ring substituted with a bromine atom and two adjacent amino groups. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable building block in organic synthesis.
The presence of the vicinal diamine moiety allows for the facile construction of heterocyclic systems, most notably benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its synthesis and applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1575-36-6 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 127-128 °C | [2] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [3] |
| pKa | 3.09 ± 0.10 (Predicted) | [2] |
Historical Perspective and Discovery
It is highly probable that this compound was first prepared through one of two classical routes:
-
Direct Bromination of o-Phenylenediamine: The electrophilic aromatic substitution of o-phenylenediamine with bromine.
-
Reduction of a Dinitro Precursor: The synthesis of 1-bromo-2,3-dinitrobenzene followed by its reduction to the corresponding diamine.
These fundamental reactions were well-established by the early 1900s, suggesting that the synthesis of this compound would have been a logical extension of the existing chemical knowledge of the time.
Synthesis Methodologies: A Comparative Analysis
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.
Route 1: Direct Bromination of o-Phenylenediamine
This method represents the most straightforward approach, involving the direct electrophilic bromination of o-phenylenediamine. The two amino groups are strongly activating and ortho-, para-directing. However, their high reactivity can lead to the formation of polybrominated side products and oxidation of the diamine. To control the selectivity, the amino groups are often protected by acetylation prior to bromination, followed by deprotection.
Mechanism:
-
Protection: The amino groups of o-phenylenediamine are acetylated using acetic anhydride to form the corresponding diacetyl derivative. This reduces the activating effect of the amino groups and prevents their oxidation.
-
Bromination: The diacetylated compound undergoes electrophilic aromatic substitution with a brominating agent, such as bromine in acetic acid. The acetyl groups direct the incoming bromine to the positions ortho and para to them. Due to steric hindrance between the two adjacent acetylamino groups, bromination occurs preferentially at the 4- and 5-positions. To obtain the 3-bromo isomer, milder brominating agents and carefully controlled reaction conditions are necessary. A more modern approach for regioselective bromination involves using a less reactive brominating agent like N-bromosuccinimide (NBS).
-
Deprotection: The acetyl groups are removed by acid or base hydrolysis to yield the desired this compound.
Causality of Experimental Choices:
-
Acetylation: The use of acetic anhydride as a protecting group is a classic and effective strategy to moderate the reactivity of the amino groups and to direct the regioselectivity of the bromination.[4]
-
Brominating Agent: The choice of brominating agent is critical for controlling the degree and position of bromination. While elemental bromine is a powerful reagent, its use can lead to over-bromination. Milder reagents like NBS offer greater control.
-
Hydrolysis: The final deprotection step is typically achieved under conditions that do not affect the bromine substituent.
Route 2: Reduction of 1-Bromo-2,3-dinitrobenzene
This route involves the synthesis of a dinitro precursor, 1-bromo-2,3-dinitrobenzene, followed by its reduction to the diamine. This method offers excellent control over the position of the substituents.
Mechanism:
-
Nitration: The synthesis of the dinitro precursor can be challenging due to the directing effects of the substituents. A plausible route involves the nitration of a suitable brominated benzene derivative.
-
Reduction: The dinitro compound is then reduced to the corresponding diamine. A variety of reducing agents can be employed, with common choices being tin(II) chloride in hydrochloric acid, iron powder in acidic medium, or catalytic hydrogenation.[5]
Causality of Experimental Choices:
-
Choice of Precursor: The selection of the starting material for the nitration is crucial for achieving the desired 2,3-dinitro substitution pattern.
-
Reducing Agent: The choice of reducing agent depends on the scale of the reaction and the desired purity of the product. Tin(II) chloride is a reliable laboratory-scale reagent, while catalytic hydrogenation is often preferred for larger-scale, cleaner reductions.
Route 3: Modern Synthetic Approach from 4-Bromo-2,1,3-benzothiadiazole
A more contemporary and efficient synthesis starts from 4-bromo-2,1,3-benzothiadiazole. This heterocyclic precursor can be readily reduced to afford this compound in high yield.[3]
Mechanism:
The reduction of the thiadiazole ring system with a strong reducing agent like sodium borohydride in ethanol cleaves the sulfur-nitrogen bonds and reduces the nitrogen atoms to amino groups, yielding the desired diamine.
Causality of Experimental Choices:
-
Starting Material: 4-Bromo-2,1,3-benzothiadiazole is a commercially available or readily synthesized starting material.
-
Reducing Agent: Sodium borohydride is a relatively mild and selective reducing agent that is effective for this transformation, providing a high yield of the desired product.[3]
Comparative Summary of Synthetic Routes
| Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| 1. Direct Bromination | o-Phenylenediamine, Brominating Agent | Protection, Bromination, Deprotection | Atom economical, potentially fewer steps. | Poor regioselectivity without protection, risk of over-bromination and oxidation. |
| 2. Reduction of Dinitro Precursor | Brominated Benzene Derivative, Nitrating Agent, Reducing Agent | Nitration, Reduction | Excellent regiocontrol. | Multi-step synthesis, use of hazardous nitrating agents. |
| 3. From Benzothiadiazole | 4-Bromo-2,1,3-benzothiadiazole, Reducing Agent | Reduction | High yield, clean reaction, mild conditions. | Availability and cost of the starting material may be a factor. |
Detailed Experimental Protocols
The following protocols are provided as examples of field-proven methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Reduction of 4-Bromo-2,1,3-benzothiadiazole[4]
This protocol is adapted from a literature procedure and is known for its high yield and clean conversion.
Materials:
-
4-Bromo-2,1,3-benzothiadiazole
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suitable reaction flask, add 4-bromo-2,1,3-benzothiadiazole (1 equivalent) and ethanol.
-
Cool the mixture in an ice bath and slowly add sodium borohydride (10 equivalents) in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with chloroform (3 x volume).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The reported yield for a similar reaction is 92%.[3]
Protocol 2: Synthesis via Protected Bromination of o-Phenylenediamine (Adapted from a similar procedure for the 4-bromo isomer)[5]
This protocol outlines the general steps for a protected bromination, which can be optimized for the synthesis of the 3-bromo isomer.
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Acetic acid
-
N-Bromosuccinimide (NBS)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection: In a reaction flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride (2.1 equivalents). Stir the mixture at room temperature until the formation of the diacetylated product is complete (monitor by TLC).
-
Bromination: To the solution of the diacetylated compound, add N-bromosuccinimide (1.05 equivalents) portion-wise while maintaining the temperature below 25 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: To the crude protected product, add a solution of aqueous sodium hydroxide or hydrochloric acid and heat the mixture to reflux until the deprotection is complete (monitor by TLC).
-
Final Work-up: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product may require further purification by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described above.
Figure 1: Key synthetic routes to this compound.
Applications in Research and Development
This compound serves as a versatile precursor in the synthesis of a wide range of functional molecules.
Pharmaceutical Applications
The primary application of this compound in drug discovery is in the synthesis of substituted benzimidazoles. The reaction of the diamine with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole core. The bromine atom can then be used as a point of diversification through Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to introduce various substituents.
-
Protein Kinase Inhibitors: It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole, which have been investigated as potential inhibitors of protein kinases.[3]
-
Fluorescent Probes: this compound has been utilized as a fluorescent probe for the detection of DNA gyrase inhibitors.
Materials Science
The unique electronic and structural properties of this compound make it a valuable monomer in the synthesis of advanced materials.
-
Polymer Synthesis: The diamine functionality allows for its use in the synthesis of polyamides and polyimides. The incorporation of the bromo-substituted benzene ring can enhance the thermal stability and flame-retardant properties of the resulting polymers.
-
Organic Electronics: The ability to functionalize the bromine position makes this compound a useful building block for the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs).
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound is a chemical of significant synthetic utility, with its importance underscored by its application in the development of new pharmaceuticals and advanced materials. While its initial discovery likely stemmed from classical aromatic chemistry, modern synthetic methods have provided more efficient and high-yielding routes to this valuable compound. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage its potential in their scientific endeavors. This guide has aimed to provide a comprehensive and practical overview to aid in the successful application of this compound in the laboratory.
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An In-depth Technical Guide to the Reactivity Profile of 3-Bromobenzene-1,2-diamine
Abstract: 3-Bromobenzene-1,2-diamine is a pivotal bifunctional building block in modern synthetic chemistry, offering a unique scaffold for the construction of complex nitrogen-containing heterocycles. Its structure is distinguished by two key reactive sites: a nucleophilic ortho-phenylenediamine moiety and a carbon-bromine bond amenable to transition metal-catalyzed cross-coupling. This guide provides an in-depth analysis of the molecule's reactivity profile, detailing the causal mechanisms behind its transformations and offering field-proven protocols for its application. We will explore its utility in the synthesis of benzimidazoles and quinoxalines via cyclocondensation, and its functionalization through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel chemical entities.
Introduction and Core Characteristics
This compound (CAS: 1575-36-6) is an aromatic compound whose synthetic utility is derived from the orthogonal reactivity of its two distinct functional groups.[1][2] The vicinal diamines are poised for cyclization reactions to form five- and six-membered heterocyclic rings, while the aryl bromide provides a handle for carbon-carbon and carbon-nitrogen bond formation via catalysis.[1] This dual-mode reactivity allows for its use in sequential or tandem reactions, enabling the efficient assembly of complex molecular architectures that are prevalent in medicinal chemistry and materials science.[3]
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Light yellow to yellow solid[4] |
| Melting Point | 125-126 °C[4] |
| Solubility | Soluble in polar organic solvents |
Synthesis of the Core Moiety
The reliable synthesis of the starting material is paramount for any subsequent chemical exploration. A common and high-yielding laboratory-scale preparation involves the reduction of 4-bromo-2,1,3-benzothiadiazole.
Reductive Cleavage Approach
This method leverages sodium borohydride (NaBH₄) to reductively cleave the thiadiazole ring, affording the desired diamine in excellent yield. The thiadiazole precursor is readily accessible, making this a robust and scalable route.
-
Reaction Setup: To a 2000 mL single-necked flask, add 4-bromo-benzo[c][3][5][6]thiadiazole (10 g, 46.5 mmol) and sodium borohydride (17.6 g, 465 mmol).
-
Solvent Addition: Add 900 mL of ethanol (EtOH) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, remove the ethanol using a rotary evaporator.
-
Extraction: Extract the residue with chloroform (CHCl₃).
-
Washing: Wash the organic layer with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporator.
-
Yield: This procedure affords this compound as a solid (8.0 g, 92% yield).[5]
Reactivity Profile I: Cyclization and Condensation of the Diamine Moiety
The adjacent amino groups are excellent nucleophiles and readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form stable heterocyclic systems. This reactivity is fundamental to the synthesis of benzimidazoles and quinoxalines.
Synthesis of Benzimidazoles
Benzimidazoles are a critical pharmacophore in drug discovery.[7] The most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde, often catalyzed by an acid or an ammonium salt to facilitate the cyclization and subsequent oxidation/aromatization.[8]
Direct condensation with an aldehyde can yield a complex mixture of products. The use of a catalyst like ammonium chloride (NH₄Cl) in ethanol provides a mildly acidic medium that protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the diamine. The subsequent intramolecular cyclization and elimination of water are also promoted, leading to the desired 2-substituted benzimidazole with higher selectivity and yield.
-
Reagent Mixture: In a suitable flask, mix this compound (1.0 equiv.), a substituted aldehyde (1.0 equiv.), and ammonium chloride (30 mol%) in ethanol.
-
Heating: Stir the resulting mixture at 80°C for approximately 2 hours.
-
Monitoring: Track the reaction progress using TLC (e.g., ethyl acetate:hexane, 1:2 v/v).
-
Work-up: Once complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-substituted-4-bromobenzimidazole.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species. [9][10]This reaction is prized for its functional group tolerance and the low toxicity of its boron-based reagents. [11]
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the product. [10]The choice of base (e.g., K₂CO₃, CsF) is critical; it activates the boronic acid to facilitate transmetalation. [11]The phosphine ligand (e.g., PPh₃, PCy₃) stabilizes the palladium center and modulates its reactivity. [12]
[3]1. Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv.). 2. Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%). 3. Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (4:1:1). 4. Reaction: Heat the mixture to 80-100 °C for 12-24 hours, monitoring by TLC. 5. Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. 6. Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds. [13][14]It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. [6][15]
This reaction requires a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) to deprotonate the amine, forming a palladium-amido intermediate. [3]The choice of ligand is crucial for success; bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP) promote the rate-limiting reductive elimination step and prevent catalyst decomposition. [3][15]
[3]1. Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%). 2. Base and Solvent: Add a strong base like sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.) and an anhydrous, degassed solvent such as toluene or dioxane. 3. Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. 4. Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. 5. Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Strategic Synthesis: A Tandem Approach to Phenazines
The true synthetic power of this compound is realized when its orthogonal reactivity is exploited in a multi-step sequence. A prime example is the synthesis of complex phenazine structures, which are of interest for their electronic properties and biological activity. [16][17][18] This strategy involves an initial palladium-catalyzed cross-coupling at the bromide position, followed by a condensation reaction of the resulting substituted diamine with a 1,2-dicarbonyl compound. [3]
[3]1. Step 1 (Suzuki Coupling): Perform a Suzuki-Miyaura coupling on this compound with an arylboronic acid as described in Section 4.1 to synthesize a 3-aryl-1,2-diaminobenzene derivative. Purify this intermediate. 2. Step 2 (Condensation): Dissolve the purified 3-aryl-1,2-diaminobenzene (1.0 equiv.) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 equiv.) in glacial acetic acid. 3. Reaction: Heat the mixture to reflux for 2-6 hours. 4. Isolation: Upon cooling, the phenazine product typically precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Conclusion
This compound exhibits a rich and predictable reactivity profile governed by its vicinal diamine and aryl bromide functionalities. The diamine moiety serves as a robust precursor for heterocyclic systems like benzimidazoles and quinoxalines through well-established condensation chemistry. Concurrently, the C-Br bond provides a reliable site for modification via powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. The ability to leverage these reactions in a sequential manner makes this compound an exceptionally valuable and versatile tool for the synthesis of complex, functionalized molecules in pharmaceutical and materials science research.
References
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- (n.d.). Note A green synthesis of benzimidazoles.
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- (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
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- Indian Academy of Sciences. (n.d.). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies.
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- ResearchGate. (n.d.). Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx).
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A Comprehensive Technical Guide to the Nucleophilic Aromatic Substitution Reactions of 3-Bromobenzene-1,2-diamine
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 3-Bromobenzene-1,2-diamine. While aromatic rings are generally nucleophilic, the presence of specific substituents can render them susceptible to nucleophilic attack.[1] This document elucidates the underlying principles governing the reactivity of this compound, a versatile building block in synthetic organic chemistry. We will delve into the mechanistic intricacies, influencing factors, and practical applications, with a particular focus on the synthesis of heterocyclic scaffolds relevant to pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this important diamine derivative.
Introduction: The Paradigm of Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry wherein a nucleophile displaces a leaving group on an aromatic ring.[2] This process is distinct from the more common electrophilic aromatic substitution and aliphatic nucleophilic substitutions (SN1 and SN2). Aryl halides, such as this compound, are generally unreactive towards SN1 and SN2 reactions due to the high energy of the aryl cation intermediate and the steric hindrance preventing backside attack, respectively.[1][3]
For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3] The presence of a good leaving group, typically a halide, is also crucial for the reaction to proceed.
The reactivity of this compound in SNAr reactions presents an interesting case study. The two amino groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the adjacent nature of these amino groups provides a unique electronic environment and opens up pathways for subsequent intramolecular reactions, leading to the formation of valuable heterocyclic systems.
Mechanistic Framework of SNAr Reactions
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring. While the amino groups are electron-donating, their presence can influence the stability and subsequent reactivity of this intermediate.
Step 2: Elimination of the Leaving Group In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. The rate-determining step is typically the formation of the Meisenheimer complex.[4]
Caption: Generalized SNAr mechanism for this compound.
Synthetic Applications: Gateway to Heterocyclic Scaffolds
The primary utility of SNAr reactions involving this compound lies in its role as a precursor to valuable heterocyclic compounds, particularly phenazines and phenothiazines. These scaffolds are prevalent in pharmaceuticals, dyes, and electronic materials.[5][6][7]
Synthesis of Phenazine Derivatives
Phenazines are nitrogen-containing heterocyclic compounds with a wide range of biological activities.[5][7] this compound can be a key starting material for substituted phenazines. While classical methods exist for phenazine synthesis, modern cross-coupling reactions provide a versatile route.[5] For instance, the Buchwald-Hartwig amination allows for the coupling of this compound with various amines, followed by oxidative cyclization to yield the phenazine core.
Caption: Synthetic pathway to substituted phenazines.
Synthesis of Phenothiazine Derivatives
Phenothiazines are another class of sulfur- and nitrogen-containing heterocycles with significant therapeutic applications.[6][8] The synthesis of phenothiazines from this compound can be achieved through a multi-step sequence, often involving a Smiles rearrangement or a transition metal-catalyzed C-S coupling reaction followed by cyclization.
Experimental Protocols: A Practical Approach
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when necessary, particularly for transition metal-catalyzed reactions.
-
Inert Atmosphere: Reactions sensitive to air or moisture, such as those employing organometallic catalysts, should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Products are typically purified by column chromatography on silica gel or by recrystallization.
Exemplary Protocol: Synthesis of a Substituted Phenazine via Buchwald-Hartwig Amination and Oxidative Cyclization
This protocol describes a general procedure for the synthesis of a substituted phenazine from this compound and a primary amine.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired primary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude coupled intermediate.
Step 2: Oxidative Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid or ethanol.
-
Add an oxidizing agent (e.g., iron(III) chloride, potassium dichromate) portion-wise at room temperature.
-
Stir the reaction mixture for 2-6 hours.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted phenazine.
Data Summary
| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Various primary amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C; then FeCl₃ | Substituted Phenazines | 60-85 | [9][10] |
| Substituted thiols | CuI, L-proline, K₂CO₃, DMSO, 90 °C; then cyclization | Substituted Phenothiazines | 55-75 | [6] |
| Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C | Aryl-substituted diamines | 70-90 | [10] |
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of complex heterocyclic molecules. Despite the presence of electron-donating amino groups, SNAr and related transition metal-catalyzed coupling reactions can be effectively employed to generate a diverse array of substituted phenazines, phenothiazines, and other valuable compounds. The insights and protocols presented in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to harness the full synthetic potential of this readily available building block.
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An In-depth Technical Guide to the Electronic Properties of 3-Bromobenzene-1,2-diamine
Introduction: Unveiling the Electronic Landscape of a Key Synthetic Intermediate
3-Bromobenzene-1,2-diamine, also known as 3-bromo-o-phenylenediamine, is a substituted aromatic diamine that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its utility stems from the unique interplay of its constituent functional groups: two electron-donating amino (-NH2) groups and one electron-withdrawing bromo (-Br) group attached to a central benzene ring. This specific arrangement governs the molecule's electronic structure, which in turn dictates its reactivity, intermolecular interactions, and photophysical behavior. For researchers in drug development, understanding these electronic properties is paramount, as they can influence everything from a drug candidate's binding affinity to its metabolic stability.[4][5] Similarly, for materials scientists, these properties determine the potential of this compound as a precursor for conductive polymers or organic electronics.
This guide provides a comprehensive technical analysis of the core electronic properties of this compound. We will move from its fundamental molecular characteristics to a detailed examination of its frontier molecular orbitals (HOMO and LUMO), redox behavior, and spectroscopic signatures. The narrative is designed to not only present data but to explain the causality behind experimental and computational choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Fundamental Properties
The electronic character of this compound is fundamentally rooted in its molecular structure. The benzene ring provides a delocalized π-electron system. The two adjacent amino groups act as strong π-donors (mesomeric effect) and weak σ-withdrawing groups (inductive effect), enriching the ring with electron density. Conversely, the bromine atom exerts a dual influence: it is a deactivating group that withdraws electron density via induction (due to its high electronegativity) yet also donates electron density weakly through resonance (via its lone pairs). The interplay of these competing effects creates a nuanced electronic landscape across the molecule.
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1575-36-6 | [6] |
| Molecular Formula | C6H7BrN2 | [6] |
| Molecular Weight | 187.04 g/mol | [6] |
| Physical Form | Solid | |
| Melting Point | 53-55 °C | [7] |
| Boiling Point | ~290 °C at 760 mmHg | [8] |
| XLogP3 | 1.3 | [6][9] |
Theoretical & Computational Analysis of Electronic Properties
To gain a quantum mechanical understanding of the molecule's electronic architecture, Density Functional Theory (DFT) is the computational method of choice. DFT provides a robust balance between computational cost and accuracy for organic molecules of this size.
Methodology: Justification of Computational Choices
The protocol outlined below represents a standard, validated approach for calculating the electronic properties of substituted benzenes.[10][11]
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected as it is well-regarded for its accuracy in predicting geometries of organic compounds.[12]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing the lone pairs on the nitrogen atoms and the potential for non-covalent interactions.
-
(d,p): Polarization functions are added to allow for non-spherical distortion of the electron clouds, which is essential for capturing the bonding environment accurately.
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a final, more accurate energy calculation is performed to derive the electronic properties.
The entire workflow is a self-validating system: the successful frequency calculation confirms the stability of the structure upon which all subsequent electronic property calculations are based.
Caption: Computational workflow for DFT analysis.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.
For this compound, the amino groups, being strong electron donors, are expected to significantly raise the energy of the HOMO, localizing it primarily on the aromatic ring and the nitrogen atoms. The electron-withdrawing nature of the bromine atom and the electron-accepting character of the π* system of the ring will influence the LUMO energy. The HOMO-LUMO gap is a key parameter that can be correlated with experimental data from UV-Vis spectroscopy and cyclic voltammetry.
Experimental Characterization of Electronic Properties
While computational methods provide invaluable insight, experimental validation is essential for a complete picture. Cyclic Voltammetry (CV) and UV-Visible Spectroscopy are two primary techniques used to probe the electronic properties of molecules like this compound.
Cyclic Voltammetry (CV): Probing Redox Potentials
CV is an electrochemical technique that measures the redox potentials (oxidation and reduction) of a molecule, which can be directly correlated with the HOMO and LUMO energy levels.
-
Preparation of Analyte Solution:
-
Accurately weigh ~1-2 mg of this compound.
-
Dissolve in 10 mL of a high-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane). The choice of solvent is critical; it must dissolve the analyte and the supporting electrolyte and have a wide electrochemical window.
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to the solution. The electrolyte is necessary to ensure conductivity.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Crucial Step: Before the experiment, polish the working electrode with alumina slurry to ensure a clean, reproducible surface.
-
-
Deoxygenation:
-
Purge the analyte solution with high-purity nitrogen or argon for at least 15 minutes. This step is non-negotiable as dissolved oxygen can produce interfering reduction peaks, leading to erroneous data.
-
-
Data Acquisition:
-
Scan the potential from an initial value (e.g., 0 V) to a positive limit to observe oxidation, then reverse the scan to a negative limit to observe reduction.
-
Perform a background scan of the solvent and electrolyte alone. This "blank" is essential for distinguishing the analyte's redox events from background signals.
-
-
Internal Reference (Validation):
-
After acquiring the data for the analyte, add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc+).
-
Re-run the scan. The known potential of the internal standard serves as a self-validating reference point to correct for any drift in the reference electrode potential.
-
Caption: Experimental workflow for Cyclic Voltammetry.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For molecules with π-systems like this compound, the absorption of UV or visible light promotes an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO. The wavelength of maximum absorbance (λ_max) can be used to experimentally estimate the HOMO-LUMO gap.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). A typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is essential to subtract the absorbance of the solvent itself.
-
Sample Measurement: Replace the solvent with the analyte solution and record the absorption spectrum over a range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The optical band gap can be estimated using the onset of the absorption edge (λ_onset) and the equation: E_gap (eV) = 1240 / λ_onset (nm).
Structure-Property Relationships: The Role of Substituents
The electronic properties of this compound are a direct consequence of the electronic tug-of-war between its substituents.
-
Amino Groups (-NH2): As powerful activating groups, the two amino groups donate significant electron density into the π-system. This has the primary effect of raising the HOMO energy level, making the molecule relatively easy to oxidize.
-
Bromo Group (-Br): The bromine atom's effect is twofold. Its strong inductive effect (-I) withdraws electron density from the ring, which would typically lower the HOMO energy and stabilize the molecule. However, its weaker mesomeric effect (+M) donates lone-pair electron density back into the ring. For halogens, the inductive effect generally dominates, leading to an overall deactivation of the ring compared to unsubstituted benzene. However, compared to 1,2-diaminobenzene, the bromine atom will lower the HOMO energy, making this compound slightly more difficult to oxidize. This modulation is critical for tuning the electronic properties for specific applications.
Caption: Influence of substituents on electronic properties.
Implications for Applications
-
Drug Development: The electron-rich nature of the diamine system makes it a good hydrogen bond donor and potentially a nucleophile. The redox potential is important for metabolic stability, as molecules that are too easily oxidized can be rapidly metabolized by cytochrome P450 enzymes.[5] The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.
-
Materials Science: The ability to be oxidized means that this compound can be a precursor to conductive polymers through electropolymerization. The diamine functionality is also key for synthesizing polyimides or other high-performance polymers. The electronic properties, particularly the HOMO-LUMO gap, are fundamental to its potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
The electronic properties of this compound are defined by a sophisticated interplay between its aromatic core and its electron-donating and electron-withdrawing substituents. The two amino groups dominate, raising the HOMO energy and making the molecule an effective electron donor. The bromine atom modulates these properties, slightly lowering the HOMO energy compared to its non-halogenated counterpart, thereby fine-tuning its reactivity and redox potential. A combined approach of robust computational modeling and rigorous experimental characterization, using techniques like cyclic voltammetry and UV-Vis spectroscopy, provides the comprehensive understanding required by researchers to effectively utilize this versatile molecule in drug discovery and materials innovation.
References
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- Wang, W., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
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- ACS Publications. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
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- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine.
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Methodological & Application
Application Note: Synthesis and Utility of 5-Bromoquinoxalines from 3-Bromobenzene-1,2-diamine
Abstract: This technical guide provides a comprehensive overview of the synthesis of 5-bromo-substituted quinoxalines utilizing 3-bromobenzene-1,2-diamine as a key precursor. We delve into the underlying reaction mechanisms, present detailed, field-proven experimental protocols, and explore the subsequent applications of the bromo-quinoxaline scaffold, particularly its role as a versatile intermediate in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry seeking to leverage this valuable building block for the creation of novel molecular entities.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry.[1] Their rigid, aromatic structure is a core component in a wide array of pharmacologically active agents, exhibiting properties including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2][3] The ability to functionalize the quinoxaline core allows for the fine-tuning of its biological and physical properties, a critical aspect of modern drug discovery.
The introduction of a bromine atom onto the benzene ring of the quinoxaline moiety, specifically at the 5-position using this compound, offers a significant strategic advantage. This bromine atom serves as a highly versatile synthetic handle, enabling a broad range of post-synthetic modifications through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4] This capability empowers chemists to rapidly generate diverse libraries of complex molecules from a common intermediate, accelerating the structure-activity relationship (SAR) studies essential for optimizing drug candidates.
Reaction Mechanism: The Condensation Pathway
The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This reaction proceeds via a two-step sequence involving the formation of two imine bonds, followed by cyclization and dehydration to yield the aromatic pyrazine ring fused to the benzene core.
When this compound is reacted with a 1,2-dicarbonyl compound (e.g., benzil), the reaction follows this classical pathway. The nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the diketone. A subsequent dehydration cascade results in the formation of the stable, aromatic 5-bromoquinoxaline derivative. The reaction is typically acid-catalyzed or can be driven to completion by heating in a suitable solvent.
Figure 1: General mechanism for the synthesis of 5-bromoquinoxalines.
An alternative, robust method involves the reaction of the diamine with an α-haloketone, which proceeds through a condensation-oxidation process to yield the final quinoxaline product.[2][7][8]
Experimental Protocols
The following protocols are presented as reliable and validated methods for the synthesis of 5-bromoquinoxaline derivatives. Adherence to standard laboratory safety procedures is mandatory. This compound can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[9][10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
This protocol describes a classic, high-yielding synthesis using a 1,2-diketone.
Materials:
-
This compound (1.0 mmol, 187.04 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Solvent Addition: Add 5 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Pour the cooled mixture into 20 mL of ice-cold water. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 5-bromo-2,3-diphenylquinoxaline as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol utilizes an α-haloketone and is often performed at room temperature.[8]
Materials:
-
This compound (1.0 mmol, 187.04 mg)
-
2-Bromoacetophenone (Phenacyl Bromide) (1.0 mmol, 199.05 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Pyridine (0.1 mmol, 8 µL) (optional, as catalyst)[2]
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in 5 mL of THF in a 25 mL round-bottom flask.
-
Reagent Addition: Add 2-bromoacetophenone (1.0 mmol) to the solution. If using a catalyst, add pyridine at this stage.
-
Reaction: Stir the mixture at room temperature. The reaction involves a condensation followed by an in-situ oxidation.
-
Monitoring: Monitor the reaction by TLC. The reaction typically proceeds to completion within 2-3 hours.[8]
-
Work-up: Once the reaction is complete, pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 5-bromo-2-phenylquinoxaline.
-
Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Standard experimental workflow for quinoxaline synthesis.
Data Presentation
The following table provides representative data for 5-bromo-2,3-diphenylquinoxaline, synthesized as per Protocol 1. Actual results may vary based on experimental conditions.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₁₃BrN₂ |
| Molecular Weight | 361.24 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | ~155-158 °C |
| Yield | > 85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20-7.20 (m, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 153.8, 141.9, 140.8, 139.0, 138.5, 130.5, 130.1, 129.8, 129.3, 128.6, 128.4, 118.9 |
| Mass Spec (ESI+) | m/z 361.0, 363.0 [M+H]⁺ (Isotopic pattern for Br) |
Applications in Drug Development & Materials Science
The true value of 5-bromoquinoxalines lies in their capacity as versatile synthetic intermediates.[4] The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of a wide variety of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the exploration of extended π-systems and diverse steric and electronic environments.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted quinoxalines, which are valuable precursors for more complex heterocyclic systems and are themselves of interest in materials science.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines, anilines, or other nitrogen-containing heterocycles. This is a particularly powerful tool in medicinal chemistry for modulating solubility, basicity, and hydrogen-bonding capabilities.
The ability to perform these transformations efficiently makes the 5-bromoquinoxaline scaffold an ideal starting point for generating focused compound libraries aimed at discovering new therapeutic agents against a range of diseases, including cancer and infectious diseases.[11][12][13]
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Strategic Synthesis of Substituted Benzimidazoles: Leveraging 3-Bromobenzene-1,2-diamine as a Versatile Precursor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This application note provides a detailed guide for the synthesis of substituted benzimidazoles using 3-Bromobenzene-1,2-diamine. We delve into the strategic rationale for selecting this precursor, offering in-depth mechanistic insights, field-proven experimental protocols, and troubleshooting guidance. The ortho-diamine functionality serves as the essential pharmacophore for constructing the benzimidazole core, while the bromine atom acts as a versatile synthetic handle for subsequent diversification, enabling the generation of extensive compound libraries for drug discovery programs.[1]
Strategic Rationale: The Advantage of this compound
The selection of a starting material is a critical decision in any synthetic campaign. This compound offers two key strategic advantages:
-
Direct Benzimidazole Annulation: The vicinal diamine arrangement is primed for cyclization with a one-carbon electrophile (from aldehydes, carboxylic acids, or their derivatives) to efficiently form the fused imidazole ring. This is the most common and reliable method for constructing the benzimidazole core.[4][5][6]
-
A Handle for Diversification: The bromine atom, positioned at what will become the 5- or 6-position of the benzimidazole ring, is not merely a substituent but a powerful tool for post-synthetic modification. It provides a reactive site for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and vinyl groups to explore the structure-activity relationship (SAR) of the synthesized compounds.[7]
Below is a diagram illustrating the strategic utility of the bromo-substituent for creating diverse molecular architectures.
Caption: Synthetic utility of the bromo-substituent for diversification.
Core Synthetic Strategies and Mechanistic Insights
Two primary strategies are employed for the initial construction of the bromo-benzimidazole core from this compound.
Phillips-Ladenburg Condensation with Carboxylic Acids
This classic method involves the direct condensation of the o-phenylenediamine with a carboxylic acid, typically under acidic conditions and heat.[5][8][9] It is particularly effective with aliphatic acids, though aromatic acids can also be used, sometimes requiring higher temperatures in a sealed vessel.[8][9]
Causality and Mechanism: The reaction is catalyzed by a mineral acid (e.g., 4N HCl) which protonates the carboxylic acid, activating it for nucleophilic attack. The mechanism proceeds in two key steps:
-
N-Acylation: One of the amino groups of the diamine attacks the activated carbonyl carbon, forming an N-acyl intermediate.
-
Cyclization & Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl, leading to a ring closure. Subsequent dehydration yields the aromatic benzimidazole ring.[8]
Caption: Mechanism of the Phillips-Ladenburg condensation.
Condensation with Aldehydes
The reaction with aldehydes is arguably the most versatile and widely used method for synthesizing 2-substituted benzimidazoles due to the vast commercial availability of diverse aldehydes.[10] This reaction involves condensation followed by an oxidative cyclization.
Causality and Mechanism: The reaction begins with the formation of a Schiff base (imine) between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization of the second amino group onto the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic benzimidazole. The oxidation can occur spontaneously with atmospheric oxygen or be promoted by adding a mild oxidant. A variety of catalysts, from simple Brønsted acids to sophisticated metal nanoparticles, can be employed to improve yields and reaction times under milder conditions.[4][11]
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled as potentially toxic.
Protocol 1: Synthesis of 5(6)-Bromo-2-methylbenzimidazole
This protocol utilizes the Phillips-Ladenburg condensation with acetic acid.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 187.04 | 1.87 g | 10 | Starting Material |
| Glacial Acetic Acid | 60.05 | 6.0 mL | ~105 | Reagent & Solvent |
| 4M Hydrochloric Acid | - | 5.0 mL | - | Catalyst |
| 10% Sodium Hydroxide (aq) | - | As needed | - | For neutralization |
| Deionized Water | - | - | - | For washing |
| Ethanol | - | - | - | For recrystallization |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.87 g, 10 mmol).
-
Add glacial acetic acid (6.0 mL) followed by 4M hydrochloric acid (5.0 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) with stirring for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting diamine spot.[12]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution with stirring in an ice bath until the mixture is alkaline (pH ~8-9), which will cause the product to precipitate.
-
Filter the crude solid product using a Büchner funnel and wash it thoroughly with cold deionized water (3 x 20 mL).
-
Dry the crude product. For further purification, recrystallize from an ethanol/water mixture to yield off-white crystals.
Protocol 2: General Procedure for 5(6)-Bromo-2-arylbenzimidazoles
This protocol uses condensation with an aromatic aldehyde, a versatile method for generating a library of compounds.[12]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 187.04 | 0.935 g | 5 | Starting Material |
| Substituted Aryl Aldehyde | Variable | 5 mmol | 5 | e.g., 4-chlorobenzaldehyde |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 86 mg | 0.5 | Catalyst (10 mol%) |
| Ethanol | - | 25 mL | - | Solvent |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve this compound (0.935 g, 5 mmol) and the chosen aryl aldehyde (5 mmol) in ethanol (25 mL).
-
Add the catalyst, p-TsOH (86 mg, 0.5 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 4-6 hours.
-
Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of a new, often UV-active, product spot indicates reaction progression.[12]
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume under reduced pressure. If a solid has formed, filter and wash with a small amount of cold ethanol.
-
If the product is an oil or remains in solution, remove the solvent completely. Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.[12]
Caption: Experimental workflow for aldehyde condensation synthesis.
Product Characterization
Authenticating the structure of the synthesized benzimidazoles is crucial.
-
¹H NMR: Expect a characteristic N-H proton signal (a broad singlet) typically downfield (>10 ppm), unless N-substituted. Aromatic protons on the benzimidazole core will appear in the 7-8 ppm region.
-
¹³C NMR: The C2 carbon (between the two nitrogens) is characteristic, appearing around 150 ppm.
-
FTIR: Look for a broad N-H stretching band around 3300-3000 cm⁻¹ and a C=N stretching vibration around 1620 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | - Insufficient heating or reaction time.- Catalyst is inactive or insufficient. | - Increase reaction temperature or extend the reaction time.- Use a different or more potent catalyst (e.g., stronger acid, Lewis acid).[10][11] |
| Product is a dark, tar-like substance | - Oxidation of the o-phenylenediamine starting material. | - Use high-purity, colorless diamine. If necessary, purify the starting material before use.- Perform the reaction under an inert atmosphere (N₂ or Ar).- During work-up, treat a solution of the crude product with activated carbon to remove colored impurities.[12] |
| Low isolated yield | - Product is partially soluble in the wash solvent.- Difficult separation from byproducts. | - Use ice-cold solvents for washing the filtered product.- For purification, screen multiple solvent systems for column chromatography to achieve optimal separation. |
| Difficulty purifying the final compound | - Non-basic impurities with similar polarity. | - Utilize an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer. Neutralize the aqueous layer to precipitate the purified product.[12] |
Conclusion
This compound is a highly effective and strategically valuable starting material for the synthesis of substituted benzimidazoles. The protocols detailed herein, based on the Phillips-Ladenburg and aldehyde condensation reactions, provide reliable pathways to the 5(6)-bromobenzimidazole core. This core structure is not an endpoint but a versatile intermediate, where the bromine atom serves as a key functional group for subsequent cross-coupling reactions. This enables the rapid generation of diverse molecular libraries, a critical task in modern drug discovery and development. By understanding the underlying mechanisms and anticipating potential experimental challenges, researchers can efficiently leverage this chemistry to create novel and potent benzimidazole-based therapeutic agents.
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Application Notes and Protocols: 3-Bromobenzene-1,2-diamine as a Versatile Precursor for the Synthesis of Potent Protein Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors targeting specific protein kinases has revolutionized therapeutic strategies in oncology and beyond.[2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-bromobenzene-1,2-diamine as a key precursor for the synthesis of a diverse range of benzimidazole-based protein kinase inhibitors. We present detailed, field-proven protocols for the synthesis of the 4-bromo-1H-benzimidazole intermediate and its subsequent functionalization via Suzuki-Miyaura cross-coupling reactions. Furthermore, we provide standardized protocols for the in vitro biological evaluation of these compounds against therapeutically relevant kinases, such as Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2).
Introduction: The Central Role of Protein Kinases and the Promise of Benzimidazole Scaffolds
The human genome encodes over 500 protein kinases, which act as molecular switches by catalyzing the phosphorylation of proteins, thereby modulating their activity, localization, and interaction with other proteins.[5] This intricate signaling network governs fundamental cellular functions, including proliferation, differentiation, and apoptosis.[6] Consequently, aberrant kinase activity is a major driver of numerous pathologies, making them one of the most important classes of drug targets.[7]
Benzimidazole derivatives have emerged as a highly successful class of protein kinase inhibitors due to their structural resemblance to the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases.[8][9] The strategic placement of substituents on the benzimidazole core allows for the fine-tuning of potency and selectivity against specific kinases.[10] this compound is a readily available and versatile starting material that provides a direct route to the 4-bromo-1H-benzimidazole scaffold, a key intermediate for the synthesis of a wide array of kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing chemical diversity through various cross-coupling reactions.[11]
Synthetic Protocols: From Precursor to Potent Inhibitor
The synthesis of benzimidazole-based kinase inhibitors from this compound is a robust and modular process. The general strategy involves two key steps: the formation of the benzimidazole ring and the subsequent diversification via cross-coupling reactions.
Protocol 1: Synthesis of the Key Intermediate: 4-Bromo-1H-benzimidazole
This protocol details the cyclization of this compound with formic acid to yield the essential 4-bromo-1H-benzimidazole intermediate. This reaction is a classic Phillips benzimidazole synthesis.
Rationale: The condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) is a fundamental and widely used method for the synthesis of benzimidazoles.[12] Formic acid serves as a simple and effective one-carbon source for the formation of the imidazole ring. The reaction is typically acid-catalyzed and proceeds via the formation of an N-formyl intermediate followed by intramolecular cyclization and dehydration.
Materials:
-
This compound
-
Formic acid (≥95%)
-
Hydrochloric acid (10%)
-
Sodium hydroxide solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 53.5 mmol).
-
Carefully add formic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a pH of 7-8 is reached. This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 50 mL) to remove any residual salts.
-
Dry the crude product in a vacuum oven at 50-60 °C to afford 4-bromo-1H-benzimidazole as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1H-benzimidazole with an arylboronic acid to introduce diverse substituents at the 4-position.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is widely used in medicinal chemistry due to its mild reaction conditions and high functional group tolerance.[13][14] This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, which is crucial for exploring the structure-activity relationship (SAR) of kinase inhibitors.[15]
Materials:
-
4-Bromo-1H-benzimidazole
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate or Potassium carbonate)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a Schlenk flask, add 4-bromo-1H-benzimidazole (1.0 g, 5.08 mmol), the desired arylboronic acid (1.2 equivalents, 6.10 mmol), and the base (e.g., sodium carbonate, 2.0 equivalents, 10.16 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents, 0.25 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 25 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL) and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 4-aryl-1H-benzimidazole derivative.
Biological Evaluation: Assessing Kinase Inhibitory Potency
The synthesized benzimidazole derivatives should be evaluated for their ability to inhibit the activity of specific protein kinases. Below is a general protocol for an in vitro kinase assay using a luminescence-based method to quantify ATP consumption.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. The ADP-Glo™ Kinase Assay is a commonly used platform.
Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] The amount of ADP is determined by converting it to ATP in a subsequent reaction, and the newly synthesized ATP is measured using a luciferase/luciferin system. The luminescence signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Recombinant human protein kinase (e.g., EGFR, CK2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
Known kinase inhibitor as a positive control (e.g., Gefitinib for EGFR)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
In a 384-well plate, add 1 µL of each compound dilution. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the kinase and its peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the inhibitory activity of representative benzimidazole derivatives against various protein kinases, showcasing the potential of this scaffold in drug discovery.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | CK2 | 160 | [16] |
| 2c | CK2 | 40 | [17] |
| 9j | ROCK II | 57,250 (at 0.5 mM) | [8] |
| 41 | SphK1 | <50 | [5] |
| 23 | CK1δ | 98.6 | [3] |
Visualizing the Synthetic and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the synthetic workflow and the targeted biological signaling pathways.
Caption: Synthetic workflow from this compound to kinase inhibitor candidates.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole-based inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and cost-effective precursor for the synthesis of a diverse library of benzimidazole-based protein kinase inhibitors. The straightforward synthesis of the 4-bromo-1H-benzimidazole intermediate, coupled with the versatility of the Suzuki-Miyaura cross-coupling reaction, provides a powerful platform for medicinal chemists to perform structure-activity relationship studies and optimize lead compounds. The protocols outlined in this application note offer a robust and reproducible workflow for the synthesis and biological evaluation of novel kinase inhibitors. Future work in this area will likely focus on the development of more selective and multi-targeted inhibitors, as well as the exploration of novel cross-coupling methodologies to further expand the accessible chemical space.
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- Determination of IC50 values for p110 with the PI3-kinase inhibitors.... (n.d.).
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromobenzene-1,2-diamine is a pivotal bifunctional building block in contemporary organic synthesis, prized for its capacity to undergo palladium-catalyzed cross-coupling reactions at the bromine-substituted position while retaining two adjacent amino groups for subsequent transformations. This unique structural motif provides a direct and versatile route to a myriad of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. This guide offers an in-depth exploration of the mechanistic nuances and practical applications of palladium-catalyzed cross-coupling reactions involving this substrate. Detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are presented, accompanied by expert insights into reaction optimization and troubleshooting. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to empower researchers to adapt and innovate.
Introduction: The Strategic Value of this compound
The strategic importance of this compound lies in its dual reactivity. The aryl bromide functionality is a prime handle for palladium-catalyzed C-C, C-N, and C-O bond formation, enabling the introduction of diverse substituents onto the benzene ring.[1] Simultaneously, the ortho-diamine moiety serves as a potent precursor for the construction of fused heterocyclic systems, most notably benzimidazoles, which are integral to numerous pharmacologically active molecules.[2][3] The ability to first perform a cross-coupling reaction and then effect a cyclization provides a modular and powerful approach to complex molecule synthesis.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the palladium-catalyzed cross-coupling mechanism is paramount for successful application and troubleshooting.[4][5] The catalytic cycle, regardless of the specific named reaction, generally proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or olefin/amine coordination, and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[6]
-
Transmetalation/Coordination: In reactions like the Suzuki-Miyaura coupling, an organoboron species transfers its organic group to the palladium center.[7] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the desired product, regenerating the Pd(0) catalyst.[6]
The presence of the two amino groups in this compound can influence the catalytic cycle. These basic functionalities can potentially coordinate to the palladium center, modulating its reactivity. Careful selection of ligands is therefore crucial to prevent catalyst inhibition and promote the desired reaction pathway.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures.[10] With this compound, this reaction paves the way for the synthesis of substituted benzimidazoles and other complex heterocyclic systems.
Protocol: Synthesis of 3-Arylbenzene-1,2-diamine
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Add the palladium catalyst and ligand to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A classic, cost-effective system. For challenging substrates, consider more electron-rich and bulky phosphine ligands.[11] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ is often more effective for less reactive boronic acids. The base is crucial for the transmetalation step.[12] |
| Solvent | Toluene/Ethanol/Water | The aqueous phase is essential for activating the boronic acid.[10] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the oxidative addition and other steps in the catalytic cycle. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of diarylamines and related structures that are prevalent in pharmaceuticals.[6][13]
Protocol: Synthesis of N-Aryl-3-bromobenzene-1,2-diamine
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%)[14]
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), LHMDS, 1.4 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Expert Insight: The choice of ligand is critical in Buchwald-Hartwig amination, especially with potentially chelating substrates like this compound.[15] Bulky, electron-rich phosphine ligands promote the reductive elimination step and prevent the formation of off-cycle catalyst species.[16]
Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing access to substituted styrenes and other vinylated aromatics.[17]
Protocol: Synthesis of 3-Vinylbenzene-1,2-diamine Derivatives
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 equivalents)
-
Optional: Phosphine ligand (e.g., P(o-tolyl)₃) (4-10 mol%)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (and ligand, if used).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the alkene (1.5 equiv.), and the base (2.0 equiv.).
-
Heat the reaction to 80-120 °C for 6-24 hours.
-
Cool the mixture, filter through a pad of Celite to remove the palladium catalyst, and wash with the reaction solvent.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Figure 2: General workflow for a palladium-catalyzed cross-coupling experiment.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[18][19]
Protocol: Synthesis of 3-(Alkynyl)benzene-1,2-diamine
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-4 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Trustworthiness through Self-Validation: The protocols provided are designed to be self-validating. For instance, in the Sonogashira coupling, the formation of the desired product can be easily monitored by the disappearance of the starting alkyne's characteristic C-H stretch in the IR spectrum and the appearance of the product's unique signals in the NMR spectrum.
Post-Coupling Transformations: The Gateway to Heterocycles
The true synthetic power of these reactions is realized when the resulting substituted diamines are used in subsequent cyclization reactions. For example, the product of a Suzuki coupling can be condensed with an aldehyde or carboxylic acid derivative to form a 2-substituted benzimidazole, a privileged scaffold in drug discovery.[20][21][22]
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound offer a versatile and powerful platform for the synthesis of a wide array of functionalized aromatic compounds and heterocyclic systems. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively leverage this substrate to accelerate their research and development efforts in medicinal chemistry and materials science. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full synthetic potential of this valuable building block.
References
- Recent achievements in the synthesis of benzimidazole deriv
- Application Notes & Protocols: 3,5-Dibromobenzene-1,2-diamine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium.
- The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Developing Ligands for Palladium(II)
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- Buchwald-Hartwig Amin
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- A new P3N ligand for Pd-catalyzed cross-couplings in w
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Buchwald–Hartwig amin
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Suzuki reaction. Wikipedia.
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.
- ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.
- Heck Reaction. Organic Chemistry Portal.
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- Intro to Organometallics: The Heck Reaction. Odinity.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
- This compound. PubChem.
- Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
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Sonogashira coupling reactions involving 3-Bromobenzene-1,2-diamine
An In-Depth Guide to Sonogashira Coupling Reactions Involving 3-Bromobenzene-1,2-diamine
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Sonogashira coupling reaction utilizing this compound. This versatile building block is crucial for synthesizing complex nitrogen-containing molecules, and this document offers detailed protocols, mechanistic insights, and practical troubleshooting advice to ensure successful implementation in the laboratory.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction is conducted under relatively mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
The substrate at the heart of this guide, this compound, is a particularly valuable bifunctional building block.[4][5] The bromine atom serves as the reactive handle for the Sonogashira coupling, while the adjacent diamine moiety provides a versatile platform for subsequent cyclization reactions. This unique architecture makes it an ideal precursor for synthesizing a variety of heterocyclic scaffolds, such as benzimidazoles and phenazines, which are of significant interest in medicinal chemistry.[6]
This application note provides an in-depth exploration of the reaction, from its underlying mechanism to a detailed, field-proven experimental protocol and troubleshooting guide.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two independent, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[1][7]
The Palladium Cycle: This is the primary cross-coupling engine.
-
Reductive Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant.[2]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with this compound. This is often the rate-limiting step, particularly for less reactive aryl bromides compared to iodides.[1][8][9]
-
Transmetalation: The resulting Pd(II) complex then receives the alkynyl group from a copper acetylide intermediate, which is generated in the copper cycle.[1][8]
-
Reductive Elimination: The final step is the reductive elimination of the desired product, 3-(alkynyl)benzene-1,2-diamine, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]
The Copper Cycle: This cycle's role is to activate the terminal alkyne.
-
Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the terminal alkyne.[2]
-
Deprotonation: The amine base in the reaction mixture deprotonates the alkyne, facilitating the formation of a highly reactive copper(I) acetylide species.[2][8] This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.
While highly effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[10] To circumvent this, copper-free Sonogashira protocols have been developed, which often require specific ligands or different reaction conditions to proceed efficiently.[1][10][11]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Detailed Application Protocol
This section provides a robust, step-by-step methodology for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
Aryl Halide: this compound (≥97% purity)
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper Co-catalyst: Copper(I) Iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled or from a sure-seal bottle.
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar).
-
Work-up Reagents: Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Ethyl Acetate (EtOAc), anhydrous Sodium Sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas line (manifold or balloon)
-
Magnetic stirrer and heat plate
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.02-0.10 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed THF (or Toluene) and Triethylamine (2.0-3.0 equiv.) via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation. The solution may appear as a yellow-to-brown suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Since aryl bromides are less reactive than iodides, gentle heating (40-60 °C) may be required to drive the reaction to completion.[2][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-18 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and filter it through a pad of Celite® to remove catalyst residues, washing the pad with additional Ethyl Acetate.[8]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.[8][12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3-(alkynyl)benzene-1,2-diamine.[8][13]
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| Aryl Halide | 1.0 equivalent | This compound. Reactivity is lower than the corresponding iodide.[8][10] |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Pd Catalyst | 2 - 5 mol % | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources.[2][10] |
| Cu(I) Co-catalyst | 2 - 10 mol % | Essential for activating the alkyne in the traditional method.[2] |
| Base | 2.0 - 3.0 equivalents | An amine base is required to deprotonate the alkyne. Must be anhydrous.[10] |
| Solvent | Anhydrous, Degassed | THF, Toluene, or DMF. Rigorous degassing is crucial to prevent side reactions.[3][14] |
| Temperature | Room Temp. to 80 °C | Aryl bromides often require heating to facilitate the oxidative addition step.[14] |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst decomposition (palladium black) and Glaser homocoupling.[2][10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficiently reactive conditions for the aryl bromide. 3. Impure reagents poisoning the catalyst. | 1. Use a fresh batch of palladium and copper catalysts.[10] 2. Increase the reaction temperature (e.g., to 60-80 °C). Consider a more active ligand system (e.g., using bulky, electron-rich phosphines).[1][14] 3. Ensure starting materials and solvents are pure and anhydrous.[10] |
| Formation of Palladium Black | Catalyst decomposition due to the presence of oxygen or impurities. | Ensure the reaction is set up under strictly anaerobic and anhydrous conditions. Thoroughly degas all solvents and reagents before use.[10][15] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen promoting the copper-mediated dimerization. 2. High concentration of copper catalyst or alkyne. | 1. Rigorously deoxygenate the reaction mixture.[10] 2. Add the alkyne slowly to the reaction mixture. Reduce the amount of CuI. Alternatively, switch to a copper-free protocol.[11][16] |
| Reaction Stalls | The diamine functionality on the substrate may be coordinating to and inhibiting the catalyst. | While less common, this can occur. Trying a different solvent or a ligand that coordinates more strongly to the palladium may help mitigate this effect. |
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for accessing valuable 3-(alkynyl)benzene-1,2-diamine intermediates. By understanding the dual catalytic mechanism and paying close attention to experimental parameters—particularly the quality of reagents and the maintenance of an inert atmosphere—researchers can consistently achieve high yields. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this essential transformation in the synthesis of complex heterocyclic molecules for drug discovery and materials science.
References
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- So, C. M., & Zhou, Z. (2011). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters, 13(21), 5754–5757.
- Sonogashira Coupling - YouTube. (2020, July 25).
- Sonogashira coupling - Wikipedia.
- Chen, C., et al. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(4), 100936.
- Sonogashira Coupling | NROChemistry.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).
- Štefane, B., & Polanc, S. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4125-4128.
- What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1).
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7368.
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14).
- Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx). - ResearchGate.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- This compound | C6H7BrN2 | CID 12489839 - PubChem.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
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Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 3-Bromobenzene-1,2-diamine
Foreword: The Strategic Value of 3-Bromobenzene-1,2-diamine
In the landscape of modern synthetic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a preeminent building block, distinguished by its dual functionality. The ortho-diamine moiety serves as a reliable precursor for a multitude of cyclization reactions, forming the bedrock of numerous heterocyclic systems. Simultaneously, the bromine atom, strategically positioned on the benzene ring, acts as a versatile synthetic handle. This "bromo" functionality is not merely a passive substituent; it is an active participant, enabling a vast array of post-cyclization modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), thereby granting access to an extensive chemical space for drug discovery and materials science.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways originating from this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding syntheses of key heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines.
Part 1: Synthesis of 5-Bromobenzimidazole Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole.[1][2] The presence of the bromo-substituent on this scaffold provides a crucial vector for diversification, allowing for the synthesis of compound libraries to probe structure-activity relationships (SAR).[3][4]
Reaction Principle: The Phillips-Ladenburg Condensation
The most direct and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] A more versatile and often higher-yielding variant, which we will detail here, utilizes an aldehyde as the carbonyl source. The reaction proceeds in two key stages: initial Schiff base formation followed by oxidative cyclization.
General Reaction Mechanism
The reaction between this compound and an aldehyde first forms a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent oxidation, often facilitated by an oxidant or atmospheric oxygen, results in the aromatic benzimidazole product.
Caption: Reaction mechanism for 5-bromobenzimidazole synthesis.
Experimental Protocol: Synthesis of 5-Bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
This protocol details a robust method using ammonium chloride as a mild and efficient catalyst, promoting the reaction under relatively green conditions.[6]
Materials:
-
This compound (1.0 mmol, 187 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)
-
Ammonium Chloride (NH₄Cl) (0.3 mmol, 16 mg)
-
Ethanol (EtOH), reagent grade (5 mL)
-
Deionized Water
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel 60 F₂₅₄)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (187 mg), 4-methoxybenzaldehyde (136 mg), ammonium chloride (16 mg), and ethanol (5 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated oil bath at 80-90°C. Stir the mixture vigorously.
-
Scientist's Note: Ethanol is an excellent solvent choice as it solubilizes the reactants while being environmentally benign. NH₄Cl acts as a Lewis acid catalyst, activating the aldehyde carbonyl for nucleophilic attack.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1 v/v) eluent. The starting materials will have different Rf values than the more polar benzimidazole product. The reaction is typically complete within 2-3 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid twice with cold water (2 x 10 mL) to remove any residual ammonium chloride and other water-soluble impurities.
-
Purification: The crude product is often of high purity. For analytical purposes, it can be further purified by recrystallization from an ethanol/water mixture to yield the pure product as a solid.
Data Summary: Synthesis of Various 2-Substituted 5-Bromobenzimidazoles
The following table summarizes typical results for the synthesis of various 5-bromobenzimidazoles using the protocol described above.
| Entry | Aldehyde (R-CHO) | Reaction Time (h) | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 2.5 | 85 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 2.0 | 90 | 235-237 |
| 3 | 4-Nitrobenzaldehyde | 2.0 | 92 | >300 |
| 4 | 3-Bromobenzaldehyde | 3.0 | 80 | 294-296 |
Part 2: Synthesis of 6-Bromoquinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The bromo-substituted quinoxaline core is a key intermediate for developing novel therapeutic agents, such as selective antagonists of P-glycoprotein in multidrug-resistant cancers.[10]
Reaction Principle: Condensation with 1,2-Dicarbonyls
The most common and efficient method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil, or an α-keto ester).[11][12][13] The reaction is typically acid-catalyzed and proceeds readily to form the stable, aromatic quinoxaline ring system.
Caption: General workflow for 6-bromoquinoxaline synthesis.
Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenylquinoxaline
This protocol uses benzil as the 1,2-dicarbonyl component and acetic acid as both a catalyst and co-solvent.
Materials:
-
This compound (1.0 mmol, 187 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Ethanol (EtOH), reagent grade (10 mL)
-
Glacial Acetic Acid (AcOH) (0.5 mL)
-
Deionized Water
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (187 mg) and benzil (210 mg) in ethanol (10 mL).
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the mixture.
-
Scientist's Note: The acid protonates one of the carbonyl groups of benzil, activating it for nucleophilic attack by the diamine. The subsequent condensation and dehydration are also acid-catalyzed.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. The product often begins to precipitate from the hot solution.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC (hexane:ethyl acetate, 4:1 v/v).
-
Isolation: After completion, cool the reaction flask to room temperature. The product will crystallize out of solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is typically obtained in high purity. If needed, further recrystallization from ethanol or acetic acid can be performed.
Data Summary: Synthesis of Various 6-Bromoquinoxalines
| Entry | 1,2-Dicarbonyl Compound | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzil | AcOH | 1.5 | 95 |
| 2 | Glyoxal (40% in H₂O) | None | 1.0 | 92 |
| 3 | 2,3-Butanedione | AcOH | 1.0 | 94 |
| 4 | 1-Phenyl-1,2-propanedione | AcOH | 2.0 | 91 |
Part 3: Synthesis of Bromo-Substituted Phenazines
Phenazines are redox-active compounds with applications as dyes, electronic materials, and biologically active agents, including antibacterial and antitumor compounds.[14][15] The synthesis of bromo-phenazines from this compound provides a platform for developing novel functional materials and therapeutics.[16][17]
Reaction Principle: Oxidative Condensation
Phenazines are commonly synthesized by the oxidative condensation of an o-phenylenediamine with a catechol or a pre-formed o-quinone. The reaction involves the initial formation of an aminodiphenylamine intermediate, which then undergoes a second condensation and subsequent oxidation to yield the planar, aromatic phenazine structure.
Caption: Mechanism for 2-bromophenazine synthesis.
Experimental Protocol: Synthesis of 2-Bromophenazine
This protocol employs an in situ oxidation of catechol to o-benzoquinone, which then reacts with the diamine.
Materials:
-
This compound (1.0 mmol, 187 mg)
-
Catechol (1.0 mmol, 110 mg)
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) (2.5 mmol, 823 mg)
-
Potassium Hydroxide (KOH) (5.0 mmol, 280 mg)
-
Methanol/Water (1:1, 20 mL)
-
Beaker (100 mL)
-
Magnetic stirrer
Procedure:
-
Solution Preparation: In a 100 mL beaker, prepare a solution of potassium hydroxide (280 mg) in 20 mL of a 1:1 methanol/water mixture.
-
Reactant Addition: To this basic solution, add this compound (187 mg) and catechol (110 mg). Stir until all solids are dissolved.
-
Oxidant Addition: While stirring vigorously at room temperature, slowly add a solution of potassium ferricyanide (823 mg) in a minimal amount of water.
-
Scientist's Note: Potassium ferricyanide is a powerful oxidizing agent that first converts catechol to the highly reactive o-benzoquinone. It then facilitates the final aromatization of the dihydrophenazine intermediate to the phenazine product. The basic medium is crucial for the reaction to proceed.
-
-
Reaction and Precipitation: A yellow to orange precipitate of 2-bromophenazine will form immediately or over a few minutes. Continue stirring for 30 minutes to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the product thoroughly with water to remove inorganic salts. The crude product can be purified by column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate) or by recrystallization from ethanol to afford pure yellow needles.
References
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- Various Authors. (2024). Pharmacological activities displayed by quinoxaline-based molecules.
- Various Authors. (2022). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- Various Authors. (2017).
- Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Abdelgawad, M. A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
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- Various Authors. (2023). REVIEW ON SYNTHESIS OF BENZIMIDAZOLE AND ITS DERIVATIVES WITH THEIR BIOLOGICAL ACTIVITIES. ijariie.
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- Various Authors. (2020). Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents. Bentham Science.
- Various Authors. (2018). Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx).
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- Various Authors. (2020). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Indian Academy of Sciences.
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Application Note: Strategic Synthesis of a Key Quinoxaline Intermediate for Erdafitinib Utilizing 3-Bromobenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction to Erdafitinib and its Synthesis
Erdafitinib, marketed as Balversa™, is a potent, orally bioavailable pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[1] It represents a significant advancement in targeted therapy, having received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations.[2][3][4] The clinical and commercial prospects for Erdafitinib are expanding, with investigations underway for its efficacy in other cancers, including liver, lung, and prostate cancer.[3][5]
The molecular architecture of Erdafitinib is centered around a 3-(1-methyl-1H-pyrazol-4-yl)quinoxaline core. This heterocyclic system is crucial for its binding affinity and inhibitory activity. The synthesis of this core is a critical phase in the overall manufacturing of the drug. This application note provides a detailed guide on the pivotal role of 3-Bromobenzene-1,2-diamine in constructing a key quinoxaline intermediate, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, a direct precursor in the convergent synthesis of Erdafitinib.
The Quinoxaline Moiety: A Cornerstone of Erdafitinib's Structure
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, widely recognized in medicinal chemistry for their diverse pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[6][7] Their rigid, planar structure serves as an excellent scaffold for presenting functional groups to biological targets.
For Erdafitinib, the choice of This compound (also known as 4-bromo-o-phenylenediamine) as a starting material is a strategic decision rooted in chemical causality:
-
Inherent Reactivity: The vicinal diamine functionality (-NH2 groups at positions 1 and 2) is the classic precursor for forming the pyrazine ring of the quinoxaline system via condensation with a 1,2-dicarbonyl compound or its synthetic equivalent.[8]
-
Strategic Functionality: The bromo group (-Br) is strategically positioned on the benzene ring. It is relatively inert during the initial quinoxaline formation but serves as an essential handle for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to attach the ethylenediamine side chain in the final steps of the synthesis.[9] This convergent approach improves overall efficiency and yield.[5]
Synthesis Pathway: From Diamine to Quinoxaline Intermediate
Reaction Principle The core of this synthesis is the cyclocondensation reaction between this compound and an α-haloketone, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. The α-haloketone functions as a synthetic equivalent of a 1,2-dicarbonyl compound, facilitating the formation of the quinoxaline ring under controlled conditions. The reaction is typically base-catalyzed, promoting the necessary nucleophilic substitution and cyclization steps.[6]
Chemical Reaction Scheme
Caption: Cyclocondensation to form the quinoxaline intermediate.
Detailed Experimental Protocol
Objective: To synthesize 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline from this compound. This protocol is based on methodologies described for analogous quinoxaline syntheses.[6]
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Purpose |
|---|---|---|---|
| This compound | 1575-36-6 | C₆H₇BrN₂ | Starting Material |
| 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 1346599-28-5 | C₆H₇BrN₂O | Co-reactant |
| Triethylenediamine (DABCO) | 280-57-9 | C₆H₁₂N₂ | Base Catalyst |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | Aqueous Wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying Agent |
| Silica Gel | 7631-86-9 | SiO₂ | Chromatography |
Table 2: Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| This compound | 187.04 | 1.00 g | 5.34 mmol | 1.0 |
| 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 219.04 | 1.22 g | 5.58 mmol | 1.05 |
| DABCO | 112.17 | 0.66 g | 5.87 mmol | 1.1 |
| THF | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g, 5.34 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Reactants: Add triethylenediamine (DABCO) (0.66 g, 5.87 mmol) to the solution, followed by the portion-wise addition of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.22 g, 5.58 mmol) over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting diamine indicates reaction completion.
-
Work-up: After completion, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline as a solid.
Self-Validation and Quality Control:
-
Expected Yield: 75-85%.
-
Appearance: Off-white to pale yellow solid.
-
Purity: ≥98% as determined by HPLC and ¹H NMR.
-
Characterization: The structure should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to verify the correct formation of the quinoxaline ring and the presence of all expected functional groups.
Role in the Convergent Synthesis of Erdafitinib
The synthesized quinoxaline intermediate is a critical building block in a convergent synthesis strategy, a common approach in modern drug manufacturing that improves efficiency by creating complex fragments separately before joining them.[5] In the final stage of Erdafitinib synthesis, the bromide on our synthesized intermediate is coupled with the second key fragment, N¹-(3,5-dimethoxyphenyl)-N²-isopropylethane-1,2-diamine, via a palladium-catalyzed Buchwald-Hartwig amination reaction.[9][10]
Caption: Convergent synthesis workflow for Erdafitinib.
Conclusion
This compound is not merely a starting material but a cornerstone in the strategic synthesis of Erdafitinib. Its unique structure provides the foundational atoms for the quinoxaline core while carrying a strategically placed functional group essential for the final, high-yield convergent coupling step. The protocol detailed herein offers a robust and reproducible method for preparing the 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline intermediate, a critical step for researchers and professionals engaged in the development and manufacturing of this vital anticancer therapeutic.
References
- Wang, S., Peng, N., Yin, L., Wang, W., Wu, Y., Zhang, D., & Gan, Z. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Synthetic Communications, 54(24).
- Xu, L., et al. (2020). New and convergent synthesis of erdafitinib. Journal of Heterocyclic Chemistry.
- Taylor & Francis Online. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib.
- Liu, Z., et al. (2025). Research Progress on Synthesis of the Antineoplastic Drug Erdafitinib. Chinese Journal of Pharmaceuticals, 56(12).
- ResearchGate. (2025). Synthesis of Quinoxaline Derivatives as Intermediates to Obtain Erdafitinib.
- Gallagher, S., et al. (2023). A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. Organic Process Research & Development.
- PubChem. This compound. National Center for Biotechnology Information.
- Lloyd, J. (1966). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic.
- Sadek, M. M., et al. (2016). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Hindawi Publishing Corporation.
- UroToday. (2023). SUO 2023: Marker Lesion Study of Oral Erdafitinib in Patients With Intermediate-Risk Non–Muscle-Invasive Bladder Cancer With FGFR3/2 Alterations in THOR-2: Updated Cohort 3 Results.
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Application Notes & Protocols: 3-Bromobenzene-1,2-diamine as a Strategic Precursor for Advanced Organic Electronic Materials
Abstract
The rational design of organic semiconductors is the cornerstone of progress in organic electronics, a field encompassing technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] The performance of these devices is intrinsically linked to the molecular architecture of the active materials. 3-Bromobenzene-1,2-diamine has emerged as a highly versatile and strategic building block in this domain. Its unique bifunctionality—a reactive ortho-diamine moiety for heterocyclic synthesis and a synthetically tractable bromo group for carbon-carbon bond formation—provides chemists with a powerful tool to construct complex, high-performance π-conjugated systems. This guide details the application of this compound in the synthesis of key material classes, provides validated experimental protocols, and explains the chemical principles underpinning its utility.
The Strategic Advantage of this compound
The efficacy of this compound as a precursor stems from its two distinct reactive sites, which can be addressed in orthogonal synthetic steps:
-
The ortho-Diamine Group: This functional group is the gateway to forming nitrogen-containing heterocyclic systems. The most prominent reaction is the condensation with 1,2-dicarbonyl compounds to yield the phenazine core. Phenazines are electron-deficient aromatic systems, and their incorporation into a conjugated backbone can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is a critical strategy for designing n-type or ambipolar organic semiconductors.
-
The Bromo Group: Positioned on the benzene ring, the bromine atom serves as a versatile handle for post-condensation functionalization. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct (hetero)arylation polymerizations.[4][5] This allows for the precise extension of π-conjugation, enabling the fine-tuning of the material's bandgap, charge transport properties, and solid-state packing.
This dual functionality allows for a modular approach to materials synthesis, where the core electronic properties are first established through heterocycle formation, and then the processability and broader conjugation are tailored via cross-coupling chemistry.
Core Application: Synthesis of Phenazine-Based Materials
A foundational application of this compound is the synthesis of bromophenazine intermediates. These intermediates are not typically the final material but rather crucial building blocks for more complex structures.
Mechanism: The Condensation Reaction
The formation of the phenazine ring is a classic condensation reaction.[6] The two amine groups of the ortho-diamine nucleophilically attack the two carbonyl carbons of a 1,2-dicarbonyl compound (e.g., benzil, acenaphthenequinone). This is followed by a dehydration process (loss of two water molecules) to yield the thermodynamically stable, fully aromatic phenazine ring system.
Extending Conjugation via Cross-Coupling
The true power of this approach lies in the subsequent use of the bromophenazine intermediate. The bromine atom allows for the attachment of other aromatic or heteroaromatic units, extending the π-conjugated system. This is crucial for tuning the optical and electronic properties of the material for specific applications. For example, coupling with boronic acids (Suzuki coupling) can create donor-acceptor architectures, which are fundamental to modern organic electronics.[2]
Application in Specific Organic Electronic Devices
Materials derived from this compound are candidates for active layers in various organic electronic devices.[1][3]
Organic Field-Effect Transistors (OFETs)
For OFETs, high charge carrier mobility and a suitable on/off ratio are paramount.[7][8] The rigid, planar structure of the phenazine core facilitates intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. By carefully selecting the side groups attached via cross-coupling, the solubility and thin-film morphology can be optimized for device fabrication. The electron-deficient nature of the phenazine unit makes these materials particularly promising for n-channel or ambipolar transistors, which are less common but highly desirable for complex circuits.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the key is to control the energy levels (HOMO/LUMO) to ensure balanced charge injection from the electrodes and to tune the emission color.[9][10] The phenazine core acts as an electron-accepting unit, which can be combined with electron-donating moieties to create materials with a specific energy gap, leading to emission across the visible spectrum. For example, creating donor-acceptor-donor (D-A-D) type molecules based on a phenazine acceptor can lead to efficient blue or green emitters.[10]
| Property | Influence of this compound Derived Unit | Relevance to Organic Electronics |
| LUMO Energy Level | Generally lowered due to the electron-deficient phenazine core. | Crucial for n-type charge transport (OFETs) and electron injection (OLEDs). |
| HOMO Energy Level | Can be tuned by the nature of the groups attached via cross-coupling. | Determines p-type charge transport (OFETs) and hole injection (OLEDs). |
| Electrochemical Band Gap | Tunable over a wide range by extending π-conjugation. | Dictates the absorption/emission wavelength (OLEDs, OPVs) and on/off ratio (OFETs). |
| Molecular Packing | The planar phenazine core promotes favorable π-stacking. | Enhances charge carrier mobility in OFETs. |
| Thermal Stability | The robust aromatic phenazine system imparts high thermal stability. | Increases device lifetime and operational stability.[11] |
Detailed Experimental Protocol: Synthesis of 2-Bromo-6,7-diphenylphenazine
This protocol describes a representative two-step synthesis starting from this compound. It is a foundational procedure for creating a versatile, functionalized phenazine intermediate.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of a fume hood and personal protective equipment (PPE), must be strictly followed.
Materials and Reagents
-
This compound (C₆H₇BrN₂, MW: 187.04 g/mol )
-
Benzil (C₁₄H₁₀O₂, MW: 210.23 g/mol )
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.87 g, 10.0 mmol) and Benzil (2.10 g, 10.0 mmol).
-
Causality Note: Using equimolar amounts of the reactants ensures complete conversion without the need for complex purification to remove unreacted starting materials.
-
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Causality Note: Acetic acid serves as both the solvent and an acid catalyst for the condensation reaction, promoting the dehydration steps.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reactants will dissolve, and the solution will typically turn a deep color. Maintain the reflux for 4 hours.
-
Causality Note: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 4-hour duration is typically sufficient for the reaction to go to completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As it cools, the product will begin to precipitate out of the solution as a solid. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Causality Note: The product is significantly less soluble in cold acetic acid than in hot acetic acid, enabling isolation by precipitation.
-
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with small portions of cold ethanol (2 x 20 mL) and then deionized water (2 x 20 mL).
-
Causality Note: The ethanol wash removes residual acetic acid and any unreacted benzil. The water wash removes any remaining salts or water-soluble impurities.
-
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. The final product, 2-Bromo-6,7-diphenylphenazine, should be a crystalline solid. Expected yield: 80-90%.
Device Fabrication Workflow Overview
Once a novel material is synthesized from the bromophenazine intermediate, it can be incorporated into an electronic device. The following diagram illustrates a general workflow for fabricating a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.
Conclusion
This compound is a testament to the power of strategic molecular design in materials science. Its inherent bifunctionality provides a logical and efficient pathway to complex, nitrogen-containing π-conjugated systems. By first forming a stable and electronically active phenazine core via condensation, and subsequently extending the conjugation through well-established cross-coupling chemistries at the bromo position, researchers can exert precise control over the properties of the final material. This modular approach has proven effective in developing advanced organic semiconductors for a range of applications and will continue to be a valuable strategy in the ongoing quest for next-generation organic electronic devices.
References
- Unveiling Phenazine Derivatives: Structure, Synthesis, And Applic
- Organic materials for organic electronic devices. (2025).
- The third strategy: modulating emission colors of organic light-emitting diodes with UV light during the device fabric
- Synthesis and Design of Conjugated Polymers for Organic Electronics. (2017). OUCI.
- This compound | C6H7BrN2 | CID 12489839. (n.d.). PubChem.
- Synthesis and Design of Conjugated Polymers for Organic Electronics. (2017).
- (PDF) Organic field-effect transistors. (2025).
- Organic semiconductors for organic field-effect transistors. (n.d.). PMC.
- Organic Electronics Materials and Devices. (n.d.).
- Themed collection Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applic
- Research on Organic Light-Emitting Diodes (OLEDs). (n.d.). The Jeffries-El Research Group.
- 33112 PDFs | Review articles in ORGANIC LIGHT-EMITTING DIODES. (n.d.).
- condensation reaction. (n.d.). The IUPAC Compendium of Chemical Terminology.
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- 11. The third strategy: modulating emission colors of organic light-emitting diodes with UV light during the device fabrication process - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Functionalization of Polyquinoxalines from 3-Bromobenzene-1,2-diamine for Advanced Applications
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and post-polymerization modification of polyquinoxalines (PQs) using 3-Bromobenzene-1,2-diamine as a key monomer. Polyquinoxalines are a class of high-performance heterocyclic polymers renowned for their exceptional thermal, chemical, and mechanical stability.[1] The incorporation of a bromo-substituent on the polymer backbone introduces a versatile functional handle, enabling subsequent chemical modifications. This opens avenues for creating tailor-made materials for specialized applications in drug development, advanced composites, and functional coatings. We present detailed, field-proven protocols, explain the rationale behind critical experimental steps, and outline methods for comprehensive material characterization.
Introduction: The Strategic Advantage of Bromo-Functionalized Polyquinoxalines
Polyquinoxalines (PQs) are distinguished by the heteroaromatic quinoxaline ring within their polymer backbone.[1] The standard synthesis, a step-growth polymerization between aromatic bis(o-diamines) and bis(α-dicarbonyl) compounds, has been well-established since the 1960s.[1][2] These polymers exhibit a unique combination of properties:
-
High Thermal Stability: PQs possess excellent resistance to thermal degradation, making them suitable for high-temperature applications.[3]
-
Chemical Inertness: They show outstanding resistance to attack by acids and alkalis.[4]
-
Excellent Solubility: Unlike many other aromatic heterocyclic polymers, high molecular weight PQs are often soluble in organic solvents, facilitating processing into films, coatings, and membranes.[1]
The strategic use of This compound as the diamine monomer introduces a reactive bromine atom onto each repeating unit of the polymer chain. This C-Br bond serves as a powerful anchor point for post-polymerization modification (PPM).[5] PPM allows for the covalent attachment of various functional moieties after the main polymer backbone has been constructed, enabling the precise tuning of properties such as solubility, bioactivity, or catalytic activity. This approach is highly advantageous as it allows for the creation of a diverse library of functional polymers from a single, well-characterized parent polymer, circumventing the need to synthesize new monomers for each desired functionality.[6]
Synthesis of Bromo-Functionalized Polyquinoxaline (Br-PQ)
The core of the synthesis is the condensation reaction between an aromatic bis(o-diamine) and a bis(α-dicarbonyl) compound. Here, we detail the synthesis of a representative Br-PQ using this compound and 4,4'-oxydibenzil.
Reaction Mechanism and Rationale
The formation of the quinoxaline ring proceeds via a two-step condensation reaction. First, the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the dibenzil. This is followed by an intramolecular cyclization and subsequent dehydration (loss of two water molecules) to form the stable, aromatic quinoxaline ring. The use of a mildly acidic solvent like m-cresol can catalyze this process.
Maintaining a strictly inert atmosphere is paramount. The ortho-diamine functionality is susceptible to air oxidation, especially at elevated temperatures.[7] Oxidation can lead to the formation of colored impurities (quinone-like structures) that act as defects in the polymer chain, potentially terminating chain growth and compromising the final material's thermal and mechanical properties.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | e.g., Sigma-Aldrich, ChemUniverse | Store under inert gas.[8] |
| 4,4'-Oxydibenzil | >98% Purity | Various | Must be dry. |
| m-Cresol | Anhydrous | Various | Acts as solvent and catalyst. |
| Methanol | Anhydrous | Various | Used as the non-solvent for precipitation. |
| Argon or Nitrogen Gas | High Purity (99.998%) | --- | For maintaining an inert atmosphere. |
| Reaction Apparatus | --- | --- | Three-neck round-bottom flask, overhead stirrer, condenser, gas inlet/outlet. |
Detailed Experimental Protocol: Solution Polymerization
This protocol details the synthesis of a Br-PQ on a 10 mmol scale.
1. Apparatus Setup:
- Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a condenser with a gas outlet connected to a bubbler, and a gas inlet for argon/nitrogen.
- Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a positive flow of inert gas.
2. Reagent Preparation:
- Under a positive flow of inert gas, charge the reaction flask with 4,4'-oxydibenzil (4.10 g, 10 mmol).
- Add 50 mL of anhydrous m-cresol to the flask to dissolve the dibenzil monomer with gentle stirring.
- In a separate container, weigh out this compound (1.87 g, 10 mmol).
3. Polymerization Reaction:
- Add the this compound powder to the stirred solution in the reaction flask in one portion.
- Stir the reaction mixture at room temperature for 4 hours to ensure initial mixing and reaction. The solution will gradually become more viscous.
- Slowly heat the reaction mixture to 80°C and maintain this temperature for 12-18 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
4. Polymer Isolation and Purification:
- After the reaction period, cool the viscous polymer solution (dope) to room temperature.
- Slowly pour the polymer dope in a thin stream into a beaker containing 500 mL of vigorously stirring methanol. This will cause the polymer to precipitate as fibrous solids.
- Continue stirring for 1-2 hours to ensure complete precipitation and to wash away residual m-cresol.
- Collect the polymer by vacuum filtration.
- Further purify the polymer by re-dissolving it in a minimal amount of chloroform (approx. 50 mL) and re-precipitating it into 500 mL of fresh methanol.
- Collect the purified fibrous polymer by filtration and wash thoroughly with methanol (3 x 100 mL).
5. Drying:
- Dry the polymer in a vacuum oven at 100°C for 24 hours to remove all residual solvents.
- The final product should be a light brown, fibrous solid. Weigh the polymer to determine the yield.
Visualization of the Synthesis Workflow
Caption: Experimental workflow for the synthesis of Br-PQ.
Characterization of the Br-PQ Polymer
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Structural Confirmation | Disappearance of monomer N-H (~3300-3500 cm⁻¹) and C=O (~1680 cm⁻¹) stretches. Appearance of characteristic aromatic C=N and C=C stretches of the quinoxaline ring (~1500-1600 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹³C) | Detailed Structural Elucidation | A complex aromatic region in the ¹H NMR spectrum consistent with the polymer repeating unit. ¹³C NMR will confirm the formation of the quinoxaline carbons.[9] |
| Gel Permeation Chromatography (GPC) | Molecular Weight Determination | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A PDI around 2 is typical for step-growth polymerization. |
| Thermogravimetric Analysis (TGA) | Thermal Stability Assessment | Determination of the 5% weight loss temperature (Td), which is typically >450°C for PQs, indicating high thermal stability.[3] |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Identifies the Tg, which is a key indicator of the polymer's amorphous nature and operational temperature range. Tg is influenced by the polymer backbone structure.[2] |
Application Protocol: Post-Polymerization Modification
The true utility of Br-PQ lies in its capacity for post-polymerization modification. The C-Br bond is a versatile precursor for various cross-coupling reactions. As an example, we provide a protocol for a Copper-Catalyzed Ullmann Amination to attach a secondary amine, which can alter solubility or introduce a new functional site.[5]
Protocol: Ullmann Amination of Br-PQ
1. Reagents:
- Br-PQ (1 equivalent of Br)
- Aniline (2 equivalents)
- Copper(I) Iodide (CuI, 0.1 equivalents)
- L-proline (0.2 equivalents)
- Potassium Carbonate (K₂CO₃, 2 equivalents)
- Anhydrous Dimethyl Sulfoxide (DMSO)
2. Procedure:
- In an oven-dried Schlenk flask under argon, dissolve the Br-PQ in anhydrous DMSO.
- Add K₂CO₃, CuI, L-proline, and aniline to the solution.
- Seal the flask and heat the mixture at 100°C for 24 hours.
- Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a 10% aqueous HCl solution to neutralize the base and protonate excess aniline.
- Filter the polymer, then wash extensively with water and finally with methanol.
- Dry the functionalized polymer under vacuum at 80°C.
Visualization of Post-Polymerization Modification
Caption: Post-polymerization modification pathways for Br-PQ.
Conclusion
The synthesis of polyquinoxalines from this compound provides a robust platform for developing high-performance, functional materials. The protocols outlined herein offer a reliable method for producing a bromo-functionalized parent polymer that can be readily modified through established chemical reactions. This strategic approach allows researchers and drug development professionals to create a wide array of polymers with precisely tailored properties, starting from a single, versatile macromolecular scaffold. The combination of inherent stability from the polyquinoxaline backbone and the functional versatility offered by the bromo-substituent makes these materials highly promising for advanced applications.
References
- Hergenrother, P. M. Polyquinoxaline Matrix Resins And Composites. UNL Digital Commons. [Link]
- Google Patents. (1991).
- Bratkovskyy, S., et al. (2009). Preparation and Characterization of Sulfonated Polyphenylquinoxalines.
- Hernández-García, A., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]
- Li, Y., et al. (2009). Synthesis and Characterization of Poly(Aryl Ether Quinoxaline)s with Controlled Molecular Weight.
- Google Patents. (1994).
- Winnik, F. M., et al. (2007). Polyoxazolines — mechanism of synthesis and solution properties.
- Hergenrother, P. M. Polyquinoxaline Matrix Resins And Composites. UNL Digital Commons. [Link]
- Otsuki, K., et al. (2010). High-Molecular-Weight Polyquinoxaline-Based Helically Chiral Phosphine (PQXphos) as Chirality-Switchable, Reusable, and Highly Enantioselective Monodentate Ligand in Catalytic Asymmetric Hydrosilylation of Styrenes. Journal of the American Chemical Society. [Link]
- Al-Majid, A. M., et al. (2021). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. MDPI. [Link]
- ChemUniverse. This compound [P50334]. [Link]
- Al-Baghli, F. A., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. MDPI. [Link]
- Wang, Y., et al. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. MDPI. [Link]
- Pharmaffili
- Kostina, Y. V., et al. (2021). Features of Solution Behavior of Polymer Stars with Arms of Poly-2-alkyl-2-oxazolines Copolymers Grafted to the Upper Rim of Calix[2]arene. MDPI. [Link]
- Chen, T., et al. (2012). Fluorene-bridged polyphenylquinoxalines with high solubility and good thermal stability: Synthesis and properties.
- van der Zanden, S. D. S., et al. (2021). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. National Institutes of Health (NIH). [Link]
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3-Bromobenzene-1,2-diamine: A Versatile Building Block for Advanced Materials
Introduction
3-Bromobenzene-1,2-diamine is a highly versatile aromatic diamine that serves as a critical building block in the synthesis of a variety of advanced materials. Its unique molecular architecture, featuring a bromine substituent positioned ortho to two adjacent amino groups on a benzene ring, provides multiple reactive sites for polymerization and functionalization. The presence of the bromine atom, an electron-withdrawing group, can impart desirable properties such as enhanced thermal stability, specific optical and electronic characteristics, and controlled intermolecular interactions in the resulting materials. These attributes make it a valuable precursor for the development of high-performance polymers, fluorescent sensors, and materials for organic electronics. This document provides an in-depth guide to the applications of this compound in materials science, complete with detailed experimental protocols.
Physicochemical Properties and Safety Information
A comprehensive understanding of the physicochemical properties and safety hazards is paramount before utilizing any chemical in a research setting.
| Property | Value | Reference |
| CAS Number | 1575-36-6 | [1][2][3] |
| Molecular Formula | C6H7BrN2 | [4] |
| Molecular Weight | 187.04 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 125-126 °C | [5] |
| Boiling Point | 127-128 °C | [5] |
| Flash Point | 129.5±21.8 °C | [5] |
| Storage Temperature | Room temperature | [1] |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or inhaled.[3][4][5][6] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5][6] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[6] Avoid creating dust and all personal contact.[6] In case of spills, clean up immediately using dry procedures.[6]
Application in High-Performance Polymers: Polybenzimidazoles
Aromatic diamines are fundamental monomers for synthesizing high-performance polymers renowned for their exceptional thermal and chemical stability. This compound is a key precursor for producing polybenzimidazoles (PBIs), a class of polymers with high glass transition temperatures and excellent oxidative resistance.
The synthesis of PBIs typically involves the condensation reaction of an aromatic tetraamine with a dicarboxylic acid or its derivative. In this context, this compound can be used to introduce bromine functionalities onto the PBI backbone, which can then be used for post-polymerization modifications to fine-tune the polymer's properties, such as solubility and gas permeability.
Protocol 1: Synthesis of a Brominated Polybenzimidazole
This protocol outlines a general procedure for the synthesis of a brominated polybenzimidazole via condensation polymerization.
Materials:
-
This compound
-
Terephthalic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet/outlet
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add this compound (1.0 mmol) and terephthalic acid (1.0 mmol).
-
Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the flask.
-
Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 200 °C under a slow stream of nitrogen and maintain this temperature for 8-12 hours with continuous stirring.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to approximately 100 °C and pour it into a large volume of methanol with vigorous stirring.
-
The polymer will precipitate as a fibrous solid.
-
Collect the polymer by vacuum filtration and wash it thoroughly with methanol to remove any residual PPA.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization: The synthesized polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the benzimidazole ring, and by thermogravimetric analysis (TGA) to evaluate its thermal stability.
Application in Organic Electronics
The π-conjugated nature of heterocyclic compounds derived from this compound makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atoms serve as synthetic handles to introduce various functional groups via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of larger, more complex conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Protocol 2: Synthesis of a Quinoxaline Derivative for Organic Electronics
Quinoxaline derivatives are known for their electron-accepting properties and are valuable components in organic electronic materials.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.[7]
-
Add 1.0 mmol of benzil to the solution.[7]
-
Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid.[7]
-
Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.[7]
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[7]
Further Functionalization (Suzuki Cross-Coupling): The resulting bromo-substituted quinoxaline can be further functionalized.
Materials:
-
6,8-Dibromo-2,3-diphenylquinoxaline (from the previous step)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a Schlenk flask, combine the quinoxaline derivative (1.0 mmol), arylboronic acid (2.5 mmol), base (4.0 mmol), and palladium catalyst (0.05 mmol).[7]
-
Degas the solvent mixture and add it to the flask under an inert atmosphere (e.g., Argon).[7]
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 24 hours.[7]
-
Monitor the reaction by TLC. After completion, cool to room temperature and perform an aqueous work-up.[7]
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by column chromatography.[7]
Application as a Precursor for Heterocyclic Compounds and Fluorescent Sensors
The vicinal diamine functionality of this compound is a classical precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines.[8][9] These heterocycles are not only important in materials science but also in medicinal chemistry.
Quinoxaline derivatives synthesized from this building block can act as fluorescent chemosensors. The nitrogen atoms in the quinoxaline ring can coordinate with metal ions, leading to a change in their photophysical properties, which can be harnessed for metal ion detection.[7]
Protocol 3: Evaluation of Metal Ion Sensing Capabilities
This protocol provides a general method for testing the metal ion sensing ability of a quinoxaline derivative.
Materials:
-
Synthesized quinoxaline derivative
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO).[7]
-
In a cuvette, prepare a solution of the quinoxaline derivative in the aqueous buffer at a final concentration of 10 µM.[7]
-
Record the fluorescence spectrum of the quinoxaline solution.
-
Add aliquots of the metal salt stock solutions to the cuvette and record the fluorescence spectrum after each addition.
-
Analyze the changes in fluorescence intensity or wavelength to determine the selectivity and sensitivity of the sensor for different metal ions.
Workflow and Synthesis Diagrams
Caption: Synthetic pathways for this compound in materials science.
Caption: Reaction scheme for the synthesis of a brominated quinoxaline derivative.
Conclusion
This compound is a highly valuable and versatile building block for the creation of advanced materials.[7] Its unique substitution pattern allows for the synthesis of high-performance polymers with tunable properties, the development of sensitive and selective fluorescent sensors, and the construction of complex π-conjugated systems for organic electronics.[7] The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel materials with tailored functionalities.[7]
References
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- ResearchGate. Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx). [Link]
- Scilit. A new single‐step process for polybenzimidazole synthesis. [Link]
- Pharmaffili
- P212121 Store. This compound HCl. [Link]
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- The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]
- Semantic Scholar.
- Who we serve.
- Google Patents. Method of making polybenzimidazole.
- ResearchGate. Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene)
- PMC - NIH.
- MDPI.
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Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation Reactions of 3-Bromobenzene-1,2-diamine with Dicarbonyl Compounds
Abstract
This technical guide provides an in-depth exploration of the condensation reactions between 3-bromobenzene-1,2-diamine and various dicarbonyl compounds. These reactions serve as a cornerstone for the synthesis of high-value heterocyclic systems, primarily bromo-substituted quinoxalines and 1,5-benzodiazepines. Such scaffolds are of paramount importance in medicinal chemistry and materials science, acting as "privileged structures" in drug discovery.[1][2][3] The strategic inclusion of a bromine atom on the benzene ring provides a crucial reactive handle for downstream functionalization via modern cross-coupling methodologies.[4] This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step synthesis protocols, and the strategic rationale behind experimental design choices.
Introduction: The Strategic Importance of this compound
Ortho-phenylenediamines are fundamental building blocks in synthetic organic chemistry. The condensation reaction with a dicarbonyl compound is one of the most classic and efficient methods for constructing nitrogen-containing heterocyclic rings.[2][5] this compound (CAS No: 1575-36-6)[6][7] is a particularly valuable starting material for several key reasons:
-
Asymmetric Reactivity: The two amino groups possess different electronic environments due to the electron-withdrawing nature of the adjacent bromine atom, which can influence regioselectivity in certain reactions.
-
Access to Privileged Scaffolds: Its reaction with 1,2-dicarbonyls yields quinoxalines, while reaction with 1,3-dicarbonyls produces 1,5-benzodiazepines. Both are core structures in a vast array of pharmacologically active agents with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[3][8][9][10]
-
A Handle for Diversification: The bromine atom is not merely a substituent; it is a versatile functional handle. It serves as an anchor point for introducing molecular complexity through powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the creation of diverse compound libraries for drug screening.[4][11]
This guide will focus on the two primary classes of condensation reactions and provide robust protocols for their execution.
Mechanistic Pathways: Quinoxalines vs. Benzodiazepines
The choice of dicarbonyl partner dictates the resulting heterocyclic core. Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes.
Pathway A: Quinoxaline Synthesis via Reaction with 1,2-Dicarbonyls
The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound (α-diketone) is a robust and widely used method for quinoxaline synthesis.[10][12] The reaction is a cyclocondensation, typically proceeding through a diimine intermediate which then aromatizes to the stable quinoxaline ring system. This process is often catalyzed by acid, though it can also proceed under thermal or microwave conditions.[5][8]
Caption: General mechanism for bromo-quinoxaline synthesis.
Pathway B: 1,5-Benzodiazepine Synthesis via Reaction with 1,3-Dicarbonyls
When this compound is reacted with a 1,3-dicarbonyl compound (β-diketone or β-ketoester), a seven-membered ring is formed, yielding a 1,5-benzodiazepine derivative.[13] This condensation also proceeds via imine intermediates, but the spacing of the carbonyl groups directs the cyclization to the larger ring size. These reactions often utilize catalysts like p-toluenesulfonic acid (p-TSA), Lewis acids, or can be performed under solvent-free conditions to drive the equilibrium towards the product.[13][14]
Caption: General mechanism for bromo-benzodiazepine synthesis.
Experimental Protocols & Field-Proven Insights
The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.
Protocol 1: Synthesis of 6-Bromo-2,3-diphenylquinoxaline
This protocol details a classic, reliable method for quinoxaline synthesis using a common α-diketone.
Rationale: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the intermediate, while often allowing the final, more nonpolar quinoxaline product to precipitate upon cooling, simplifying initial purification. The reaction is typically refluxed to provide sufficient thermal energy to overcome the activation barriers for the multiple condensation and dehydration steps. While often acid-catalyzed, this specific reaction with benzil is frequently high-yielding without an external catalyst.
Caption: Experimental workflow for bromo-quinoxaline synthesis.
Materials:
-
This compound (1.0 mmol, 187.04 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Ethanol (95%), 20 mL
-
Round-bottom flask (50 mL) with reflux condenser
-
Stir bar, heating mantle
-
TLC plates (silica gel), developing chamber
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (187.04 mg, 1.0 mmol) and benzil (210.23 mg, 1.0 mmol).
-
Solvent Addition: Add 15 mL of 95% ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with stirring for 2-4 hours.
-
Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product is significantly less polar than the starting diamine. A developing system of 4:1 Hexanes:Ethyl Acetate is a good starting point. The disappearance of the diamine spot indicates reaction completion.
-
-
Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A solid product should begin to precipitate.
-
Crystallization: To maximize recovery, place the flask in an ice-water bath for 30 minutes.
-
Purification: Collect the crystalline solid by vacuum filtration. Wash the solid in the funnel with a small amount of cold ethanol (~5 mL) to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain 6-bromo-2,3-diphenylquinoxaline as a solid.
-
Characterization: Determine the yield and purity. Characterize the product by melting point, NMR, and Mass Spectrometry to confirm its identity.
Protocol 2: Synthesis of 7-Bromo-2,4-dimethyl-3H-1,5-benzodiazepine
This protocol outlines the synthesis of a 1,5-benzodiazepine using acetylacetone, a common β-diketone.
Rationale: This reaction often benefits from an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or glacial acetic acid, to facilitate the dehydration steps. Acetic acid can conveniently serve as both the catalyst and the solvent. Refluxing is again used to provide the necessary energy for the formation of the seven-membered ring. The workup involves neutralization to precipitate the basic benzodiazepine product.
Materials:
-
This compound (1.0 mmol, 187.04 mg)
-
Acetylacetone (1.1 mmol, 110.1 mg, ~0.11 mL)
-
Glacial Acetic Acid (5 mL)
-
Aqueous Ammonium Hydroxide (~10%)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar, heating mantle
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Setup: In a 25 mL round-bottom flask with a stir bar, dissolve this compound (187.04 mg, 1.0 mmol) in glacial acetic acid (5 mL).
-
Reagent Addition: Add acetylacetone (0.11 mL, 1.1 mmol) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice (~20 g).
-
Precipitation: While stirring, slowly add aqueous ammonium hydroxide to the beaker until the solution is basic (pH ~8-9, check with pH paper). A precipitate will form.
-
Isolation: Stir the slurry in the cold for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying & Characterization: Dry the purified solid under vacuum and characterize by standard analytical methods.
Data Presentation & Expected Outcomes
The choice of dicarbonyl compound directly impacts the final product. The following table provides representative data for expected products from the condensation with this compound.
| Dicarbonyl Compound | Product Name | Product Class | Expected Yield (%) | M.P. (°C) |
| Benzil | 6-Bromo-2,3-diphenylquinoxaline | Quinoxaline | 85-95 | 155-157 |
| Glyoxal (40% in H₂O) | 6-Bromoquinoxaline | Quinoxaline | 70-85 | 89-91 |
| Acetylacetone | 7-Bromo-2,4-dimethyl-3H-1,5-benzodiazepine | Benzodiazepine | 75-90 | 148-150 |
| Ethyl Acetoacetate | 7-Bromo-4-methyl-1,5-benzodiazepin-2(3H)-one | Benzodiazepine | 65-80 | 210-212 |
Note: Yields and melting points are literature-approximated values and can vary based on experimental conditions and purity.
Application: The Bromo-Heterocycle as a Versatile Intermediate
The primary strategic advantage of synthesizing these bromo-substituted heterocycles is their utility as advanced intermediates. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the core scaffold. This is a powerful strategy in drug discovery for structure-activity relationship (SAR) studies.
Caption: Bromo-quinoxalines as key intermediates for diversification.
This modular approach allows chemists to "plug and play" different functional groups at the bromine position, systematically tuning the electronic, steric, and pharmacokinetic properties of the molecule to optimize for a desired biological activity.
Conclusion
The condensation of this compound with dicarbonyl compounds is a highly efficient and versatile strategy for accessing medicinally relevant bromo-substituted quinoxalines and 1,5-benzodiazepines. The protocols and insights provided herein offer a robust foundation for researchers to synthesize these valuable scaffolds. The true power of this chemistry lies not only in the initial ring formation but in the subsequent, strategic functionalization of the bromine handle, opening the door to vast and diverse chemical libraries for the discovery of next-generation therapeutics and functional materials.
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- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.Jiangxi Normal University.
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- Quinoxaline-substituted chalcones as new inhibitors of breast cancer resistance protein ABCG2: polyspecificity at B-ring position.Taylor & Francis Online.
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Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Heterocycles from 3-Bromobenzene-1,2-diamine
Introduction: Accelerating Drug Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel heterocyclic compounds is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing microwave energy, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[2] This is due to the unique heating mechanism of microwaves, which directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This application note provides detailed protocols for the microwave-assisted synthesis of two important classes of bioactive heterocycles—benzimidazoles and quinoxalines—using 3-Bromobenzene-1,2-diamine as a versatile starting material. The bromo-substituent not only influences the biological activity of the final compounds but also provides a handle for further synthetic modifications.
The Strategic Importance of this compound
This compound is a valuable building block in medicinal chemistry. The ortho-diamine functionality is a classic precursor for the synthesis of fused heterocyclic systems, while the bromine atom can significantly modulate the pharmacological properties of the resulting molecule. Halogenated heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of bromine can enhance lipophilicity, improve metabolic stability, and provide a site for further functionalization through cross-coupling reactions.
PART 1: Microwave-Assisted Synthesis of 4-Bromo-1H-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The microwave-assisted condensation of this compound with various aldehydes or carboxylic acids provides a rapid and efficient route to a library of 4-bromo-substituted benzimidazoles.
Reaction Scheme: Synthesis of 4-Bromo-1H-benzimidazoles
The general reaction involves the cyclocondensation of this compound with an aldehyde or a carboxylic acid. In the case of aldehydes, an oxidative cyclization occurs, while with carboxylic acids, a direct condensation with elimination of water takes place.
Caption: General workflow for the microwave-assisted synthesis of 4-Bromo-1H-benzimidazoles.
Protocol 1: Synthesis of 4-Bromo-2-aryl-1H-benzimidazoles from Aldehydes
This protocol describes a one-pot synthesis of 4-bromo-2-aryl-1H-benzimidazoles from this compound and various aromatic aldehydes using microwave irradiation.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Acetonitrile (or other suitable solvent)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant
-
Microwave synthesis vials (10 mL)
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
Add a minimal amount of acetonitrile to dissolve the reactants.
-
Add DDQ (0.6 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add the reaction mixture dropwise to ice-cold water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 4-bromo-2-aryl-1H-benzimidazole.
Rationale for Experimental Choices:
-
Microwave Irradiation: Dramatically reduces the reaction time from hours to minutes compared to conventional heating.[3]
-
Acetonitrile: A polar solvent that efficiently absorbs microwave energy and helps to dissolve the reactants.
-
DDQ: A mild and effective oxidant for the cyclization of the intermediate Schiff base to the benzimidazole ring.[3]
Data Summary: Microwave vs. Conventional Heating
| Product | Method | Time | Temperature (°C) | Yield (%) | Reference |
| 4-Bromo-2-phenyl-1H-benzimidazole | Microwave | 5 min | 120 | ~90 | Adapted from[3] |
| 4-Bromo-2-phenyl-1H-benzimidazole | Conventional | 4-6 h | Reflux | ~70-80 | Adapted from[3] |
| 4-Bromo-2-(4-chlorophenyl)-1H-benzimidazole | Microwave | 7 min | 120 | ~88 | Adapted from[3] |
| 4-Bromo-2-(4-chlorophenyl)-1H-benzimidazole | Conventional | 5-7 h | Reflux | ~65-75 | Adapted from[3] |
PART 2: Microwave-Assisted Synthesis of 5-Bromoquinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a wide array of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[4] The condensation of this compound with 1,2-dicarbonyl compounds under microwave irradiation provides a rapid and high-yielding route to 5-bromo-substituted quinoxalines.
Reaction Scheme: Synthesis of 5-Bromoquinoxalines
The synthesis involves the condensation of this compound with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine ring of the quinoxaline system.
Caption: General workflow for the microwave-assisted synthesis of 5-Bromoquinoxalines.
Protocol 2: Synthesis of 5-Bromo-2,3-diarylquinoxalines
This protocol outlines the synthesis of 5-bromo-2,3-diarylquinoxalines from this compound and a 1,2-diaryl-1,2-ethanedione (benzil) derivative.[5][6]
Materials:
-
This compound
-
Substituted benzil (e.g., benzil, 4,4'-dichlorobenzil)
-
Ethanol/Water (1:1) or other suitable solvent
-
Iodine (catalytic amount) or MgBr₂·OEt₂ (catalytic amount)
-
Microwave synthesis vials (10 mL)
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol) and the substituted benzil (1.0 mmol).
-
Add 2 mL of a 1:1 ethanol/water mixture.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 50-80°C for 1-3 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 5-bromo-2,3-diarylquinoxaline.
Rationale for Experimental Choices:
-
Ethanol/Water Solvent System: A green and efficient medium for microwave-assisted reactions that also facilitates the dissolution of the reactants.
-
Catalytic Iodine: A mild Lewis acid that catalyzes the condensation reaction, leading to higher yields and shorter reaction times.[6]
-
Low Temperature and Short Reaction Time: The efficiency of microwave heating allows for the completion of the reaction at a lower temperature and in a significantly shorter time compared to conventional methods.[5]
Data Summary: Catalyst and Solvent Effects in Microwave Synthesis
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | MgBr₂·OEt₂ | Acetonitrile | 1-2.5 | 94 | [5] |
| o-phenylenediamine | Phenylglyoxal | Iodine | EtOH/H₂O | 2 | 95 | [6] |
| 4-nitro-o-phenylenediamine | Benzil | Acidic Alumina | Solvent-free | 3 | 80-86 | [7] |
Biological Significance of Bromo-Substituted Benzimidazoles and Quinoxalines
The introduction of a bromine atom onto the benzimidazole or quinoxaline scaffold can have a profound impact on their biological activity.
-
Antimicrobial Activity: Bromo-substituted benzimidazoles have demonstrated significant activity against various strains of bacteria and fungi. The lipophilic nature of the bromine atom can enhance the compound's ability to penetrate microbial cell membranes.
-
Anticancer Activity: Several bromo-substituted quinoxaline derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[4] The bromine atom can participate in halogen bonding and other interactions with biological targets, contributing to their anticancer activity.
-
Anti-inflammatory and Analgesic Effects: Bromo-substituted benzimidazoles have also been investigated for their anti-inflammatory and analgesic properties.
Conclusion and Future Perspectives
Microwave-assisted organic synthesis is a powerful tool for the rapid and efficient preparation of bioactive heterocyclic compounds. The protocols detailed in this application note provide a robust framework for the synthesis of 4-bromo-substituted benzimidazoles and 5-bromo-substituted quinoxalines from the readily available starting material, this compound. These methods offer significant advantages in terms of reaction time, yield, and environmental impact, making them highly suitable for applications in drug discovery and development. The resulting bromo-substituted heterocycles are valuable scaffolds for the development of new therapeutic agents with a wide range of pharmacological activities.
References
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2,3-Dione Derivatives.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.).
- Aravind, K., Ganesh, A., & Ashok, D. (2013). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 5(2), 48-52.
- Full article: Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (n.d.).
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.).
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Deriv
- Microwave assisted synthesis of some Traditional reactions. (n.d.).
- Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)
- Microwave-Assisted Synthesis of Quinoxaline Deriv
- Benzimidazole(s)
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
- PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). (n.d.).
- Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007).
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF. (n.d.).
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021).
- A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (n.d.).
- Benign approaches for the microwave-assisted synthesis of quinoxalines. (n.d.).
- Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. (2014).
- Mild synthesis of 6-amino-5-bromoquinoxaline. (n.d.).
- Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][5][8] oxazin-4-ones. (n.d.).
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.).
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflamm
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromobenzene-1,2-diamine
Welcome to the technical support center for the purification of 3-Bromobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile synthetic intermediate. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to ensure you can achieve the desired purity of this compound with confidence and efficiency.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The purity of this diamine is critical for the success of subsequent reactions, as impurities can lead to unwanted side products, lower yields, and complications in downstream applications. This guide provides a comprehensive overview of the most effective purification methods: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil, but the pure compound should be a solid. What should I do?
A1: The dark coloration and oily nature of the crude product are typically due to the presence of oxidized impurities and residual solvents. It is highly recommended to proceed with a purification step. Column chromatography is often the most effective method for removing colored impurities and baseline materials.
Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What are the common causes and solutions?
A2: Several factors can hinder crystallization. The most common issues are using an inappropriate solvent, using too much solvent, or cooling the solution too quickly. Refer to the detailed recrystallization protocol and the troubleshooting section below for guidance on solvent selection and techniques to induce crystallization.
Q3: What are the typical impurities I should expect in my crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers like 4-bromo-1,2-diaminobenzene), and oxidation products. The exact impurity profile will depend on the synthetic route used.[1] Understanding the potential impurities is crucial for selecting the appropriate purification strategy.
Q4: How should I store purified this compound?
A4: this compound is sensitive to light and air.[2] It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to minimize degradation.[3]
Purification Workflows
The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. The following diagram illustrates a general workflow for the purification of this compound.
Caption: Decision workflow for the purification of this compound.
Experimental Protocols
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Based on the polarity of this compound, a mixed solvent system of ethanol and water is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing significant amounts of impurities or colored byproducts.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of aromatic amines.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal eluent composition should be determined by Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired product. A common starting point is a gradient of ethyl acetate in hexane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a vertical chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting and Mitigation Strategies |
| Oiling Out During Recrystallization | The compound is coming out of solution above its melting point. | - Use a higher boiling point solvent or a different solvent system.- Use a more dilute solution.- Cool the solution more slowly. |
| No Crystal Formation | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Compound Streaking on TLC/Column | The compound is too polar for the eluent or is interacting strongly with the acidic silica gel. | - Increase the polarity of the eluent.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
| Poor Separation in Column Chromatography | The eluent polarity is either too high or too low, or the column was not packed properly. | - Optimize the eluent system using TLC before running the column.- Ensure the column is packed uniformly without any cracks or channels.- Use a shallower solvent gradient during elution. |
| Product is still colored after purification | Presence of persistent colored impurities. | - For recrystallization, consider adding a small amount of activated charcoal to the hot solution before filtration.- For column chromatography, ensure the colored impurity has a significantly different Rf value from the product. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale |
| Recrystallization | Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures for this compound. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Allows for the separation of compounds with a wide range of polarities. The gradient can be adjusted to optimize the separation. |
| TLC Analysis | Toluene/Ethyl Acetate (e.g., 9:1) | Provides good separation of aromatic amines and allows for easy visualization of the product and impurities.[4] |
Visualization of Purification Logic
The following diagram illustrates the logical steps involved in troubleshooting common purification problems.
Caption: Troubleshooting flowchart for purification issues.
References
- Pharmaffiliates. (n.d.). This compound.
- University of Toronto. (n.d.). Column Chromatography.
- Columbia University. (n.d.). Column Chromatography.
- University of Rochester. (n.d.). Solvents for Recrystallization.
- Carl ROTH. (n.d.). Bromobenzene Safety Data Sheet.
- Columbia University. (n.d.). Chromatography.
- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?.
- PubChem. (n.d.). 4-Bromobenzene-1,2-diamine.
- Ottokemi. (n.d.). 4-Bromo-1,2-diaminobenzene, 97%.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- P212121 Store. (n.d.). This compound HCl.
- The Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed reaction of diazoquinones with arylamines to synthesize diarylamines - Supporting Information.
- LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography.
Sources
Technical Support Center: High-Purity Recrystallization of 3-Bromobenzene-1,2-diamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to achieve high-purity 3-Bromobenzene-1,2-diamine through recrystallization. The content is structured to address common challenges and fundamental questions, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often a key intermediate in pharmaceutical synthesis, achieving high purity is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Common impurities may include starting materials, byproducts from synthesis (such as isomers or over-brominated products), and colored degradation products formed via oxidation.[1]
Q2: What are the key physical properties of this compound relevant to recrystallization?
Understanding the compound's properties is fundamental to designing an effective recrystallization protocol.
-
Appearance: Typically a light yellow to yellow solid.[2]
-
Melting Point: 125-126 °C.[2][3] A sharp melting point range close to this value after recrystallization indicates high purity.
-
Solubility: Generally soluble in organic solvents and insoluble in water.[4] The ideal recrystallization solvent is one in which the diamine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: Which solvent system is recommended for the recrystallization of this compound?
There is no single universal solvent, and the optimal choice depends on the specific impurities present. A good starting point is a mixed solvent system, which offers high tunability. A common and effective system is Ethanol/Water .
-
Why it works: this compound has good solubility in hot ethanol (the "soluble solvent") and poor solubility in water (the "insoluble solvent"). By dissolving the crude material in a minimum amount of hot ethanol and then adding hot water dropwise until the solution becomes faintly cloudy (the saturation point), you create a system that will yield high-purity crystals upon slow cooling.[5][6]
Q4: My this compound is dark-colored. What causes this and how can it be fixed?
Aromatic diamines are notoriously susceptible to air oxidation, which forms highly colored impurities.[7] This is a common issue.
-
Solution: During the recrystallization process, after dissolving the crude compound in the hot solvent, you can add a small amount of decolorizing carbon (activated charcoal).[6] The charcoal adsorbs the colored impurities. The solution is then filtered while hot to remove the charcoal before being allowed to cool and crystallize. For particularly stubborn oxidation, adding a small quantity of a reducing agent like sodium hydrosulfite to the hot solution can help revert oxidized species back to the diamine.[8]
Visual Workflow: The Recrystallization Process
The following diagram outlines the standard workflow for purifying this compound.
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Encountered | Possible Causes | Recommended Solutions & Scientific Rationale |
| Oiling Out: The compound separates as a liquid layer instead of forming solid crystals. | 1. Solution is too saturated: The compound is precipitating too quickly from a supersaturated solution.[9]2. Cooling is too rapid: The solution cools below the compound's melting point before it has a chance to form an ordered crystal lattice.[10]3. High impurity concentration: Impurities can depress the melting point of the mixture, favoring liquid separation. | Solution: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% of total volume) of the "soluble" solvent (e.g., ethanol) to slightly decrease saturation. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature) to provide the thermodynamic time needed for proper crystal lattice formation.[9][10] |
| No Crystal Formation: The solution remains clear even after cooling to room temperature or below. | 1. Too much solvent was used: The concentration of the compound is below its saturation point even at low temperatures.[9][11]2. Supersaturation: The solution is thermodynamically unstable, but crystal nucleation has not been initiated.[9] | Solution 1 (Excess Solvent): Gently boil off a portion of the solvent to increase the concentration of the diamine. Allow the solution to cool again.[10]Solution 2 (Induce Nucleation): Try scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic glass fragments provide a nucleation site. Alternatively, add a tiny "seed crystal" from a previous pure batch, if available.[9] |
| Very Low Yield: Only a small amount of product is recovered after filtration. | 1. Excessive solvent: As above, too much compound remains dissolved in the mother liquor.[10]2. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[6]3. Excessive washing: Using too much or non-chilled solvent to wash the crystals redissolved a significant portion of the product.[11] | Solution: To check the mother liquor for dissolved product, evaporate a small sample; if significant residue remains, concentrate the mother liquor to recover a second crop of crystals. To prevent premature crystallization, use a pre-heated funnel for hot filtration. Always wash the final crystals with a minimal amount of ice-cold solvent to minimize solubility losses.[6][11] |
| Crystals Form Too Quickly: A large mass of solid "crashes out" of the solution immediately upon cooling. | Solution is too concentrated or cooled too fast: Rapid crystal growth traps impurities within the crystal lattice, defeating the purpose of recrystallization.[10] | Solution: Re-heat the flask to redissolve the solid. Add a small, measured amount of additional hot solvent (e.g., 1-2 mL) to slightly increase solubility. Allow the solution to cool more slowly. The goal is the gradual formation of well-defined crystals over 15-30 minutes.[10] |
Troubleshooting Decision Diagram
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting Impurities in the Synthesis of 3-Bromobenzene-1,2-diamine
Welcome to the technical support guide for the synthesis of 3-Bromobenzene-1,2-diamine (CAS 1575-36-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. As a versatile intermediate in the development of pharmaceuticals, such as potential protein kinase inhibitors, ensuring its purity is paramount.[1] This guide moves beyond simple protocols to explain the causal mechanisms behind common impurities and provides actionable, field-tested solutions to prevent, identify, and remove them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and handling of this compound.
Q1: I've synthesized this compound, but my product is a dark brown or reddish solid, not the expected light yellow. What is the likely cause?
A1: This is the most frequently encountered issue and is almost always due to oxidation . Phenylenediamines, particularly ortho-diamines, are highly susceptible to air oxidation. The two adjacent amine groups create an electron-rich aromatic system that can be easily oxidized to form highly colored quinone-diimine or related polymeric species. This process is often catalyzed by trace metals and light.
Expert Insight: The color change is a direct visual indicator of impurity formation. Even a product that is initially pure can discolor upon storage if not handled under appropriate conditions. The recommended storage is in a dark place, under an inert atmosphere, at 2-8°C.[1]
Q2: My analytical data (HPLC, GC-MS) shows multiple peaks with the same mass as my product. What are these impurities?
A2: You are likely observing isomeric impurities . The most common isomer is 4-Bromobenzene-1,2-diamine . Its formation depends heavily on the synthetic route employed.
-
Causality (Electrophilic Bromination Route): If your synthesis involves the direct bromination of o-phenylenediamine, the outcome is governed by the directing effects of the two amino groups. Both are strongly activating and ortho-, para-directing. While steric hindrance from one amino group can favor substitution at the 3-position, bromination at the 4-position (para to one amino group and meta to the other) is a significant and often competing reaction.
-
Prevention:
-
Protecting Groups: A common strategy is to first acylate the o-phenylenediamine (e.g., with acetic anhydride). The resulting amide groups are less activating and more sterically bulky, which can significantly improve the regioselectivity of the subsequent bromination step. The protecting groups are then removed via hydrolysis.
-
Careful Control of Reaction Conditions: Lowering the reaction temperature and slow, portion-wise addition of the brominating agent (e.g., Br2 in acetic acid) can favor the thermodynamically controlled product and minimize side reactions.[2]
-
Q3: My mass spectrometry results show peaks that are approximately 78-80 m/z units higher than my product's molecular weight. What does this indicate?
A3: These higher mass peaks are characteristic of over-bromination , resulting in dibromobenzene-1,2-diamine species. The molecular weight of bromine is ~79.9 amu, so the addition of a second bromine atom to your product (MW 187.04) would result in a species with a molecular weight of ~266.9.
-
Causality: The product, this compound, is itself an activated aromatic ring and is susceptible to further electrophilic substitution. If an excess of the brominating agent is used, or if local concentrations become too high during addition, this second bromination can occur. The most likely impurity is 3,6-dibromobenzene-1,2-diamine.[3]
-
Prevention:
-
Strict Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent. It is often advisable to use a slight sub-stoichiometric amount (e.g., 0.98 eq) and accept a small amount of unreacted starting material, which is typically easier to remove than over-brominated byproducts.
-
High Dilution & Slow Addition: Running the reaction at high dilution and adding the brominating agent slowly via a syringe pump ensures that its concentration remains low, minimizing the chance of a second reaction.
-
Q4: How can I best detect and quantify the purity of my this compound?
A4: A multi-pronged analytical approach is recommended for robust purity assessment.
| Analytical Technique | Purpose & Application |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantifying purity and separating isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity can be reported as area %.[4] |
| TLC (Thin-Layer Chromatography) | Excellent for rapid, qualitative reaction monitoring. Allows you to visualize the consumption of starting material and the appearance of the product and major byproducts. An appropriate solvent system might be Toluene/Ethyl Acetate (9:1).[5][6] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Ideal for identifying volatile impurities, including residual solvents and low-boiling point byproducts. The mass spectrometer provides definitive molecular weight information for each separated peak.[7] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides structural confirmation of the final product. Impurities can often be identified and sometimes quantified by comparing the integration of their unique signals to those of the product. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the identification power of mass spectrometry, making it a powerful tool for identifying unknown impurities without the need for thermal stability required by GC.[8] |
Troubleshooting Guide: At-a-Glance
| Observation / Symptom | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Final product is a dark oil or non-crystalline solid. | Heavy oxidation of the diamine groups. | Purify via column chromatography on silica gel under an inert atmosphere. Consider adding a small amount of a reducing agent like sodium dithionite to the aqueous workup phase to reduce colored oxidized species back to the diamine. |
| Low overall yield. | Incomplete reaction; Product loss during aqueous workup. | Monitor the reaction to completion using TLC or HPLC. During extraction, ensure the pH of the aqueous layer is basic to keep the diamine in its neutral, more organic-soluble form. |
| TLC shows a persistent spot corresponding to the starting material. | Incomplete reaction. | Increase reaction time, slightly increase temperature, or check the purity/activity of your reagents (e.g., the hydride source in a reduction). |
| Product appears pure by ¹H NMR but fails purity check by HPLC. | Co-eluting impurities or isomers with similar NMR spectra. | This highlights the importance of orthogonal analytical techniques. Rely on the more sensitive HPLC method for purity assessment. Optimize the HPLC gradient to achieve better separation. |
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway to this compound via reduction and the potential side reactions leading to common impurities if starting from o-phenylenediamine.
Caption: Synthetic pathways to this compound and common impurity formations.
Protocol: Purification of this compound via Recrystallization
This protocol is designed to remove both less-polar impurities (like over-brominated species) and more-polar impurities (like baseline oxidation products).
Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound may be toxic and a skin sensitizer.[9][10]
Methodology:
-
Solvent Selection: Begin by performing a small-scale solvent screen. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system (e.g., Toluene/Hexane or Ethanol/Water) is often effective. A patent for a similar compound suggests tert-butyl methyl ether can be effective.[4]
-
Dissolution: Place the crude, colored this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a co-solvent system) and bring the mixture to a gentle boil with stirring.
-
Decolorization (Optional but Recommended): If the solution is highly colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and gently heat for 5-10 minutes. The charcoal will adsorb the colored, polymeric oxidation impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly under high vacuum, protecting them from light.
Sources
- 1. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 5. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]
- 6. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]
- 7. env.go.jp [env.go.jp]
- 8. 1575-36-6|this compound|BLD Pharm [bldpharm.com]
- 9. 3-Bromo-1,2-diaminobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of catalyst loading for cross-coupling with 3-Bromobenzene-1,2-diamine
Welcome to the Technical Support Center for Catalyst Loading Optimization. As Senior Application Scientists, we understand that achieving high-yield, clean cross-coupling reactions requires careful optimization of multiple parameters. This guide focuses on a particularly nuanced substrate, 3-Bromobenzene-1,2-diamine , and provides structured troubleshooting advice to help you navigate the complexities of catalyst loading.
The unique challenge with this substrate lies in its dual functionality. While the aryl bromide is the intended coupling site, the adjacent 1,2-diamine moiety can act as a bidentate ligand, potentially coordinating to the palladium catalyst.[1][2] This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, making catalyst loading a critical parameter to control.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is a standard starting catalyst loading for a cross-coupling reaction with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point.[2] This concentration is often sufficient to achieve reasonable conversion without excessive cost or catalyst-related side reactions. The palladium-to-ligand ratio is also critical; a 1:1 to 1:1.2 ratio is typically recommended to avoid inhibition by excess ligand.[5]
Q2: My reaction is sluggish or has stalled. Should I just increase the catalyst loading?
A2: Not necessarily. While insufficient catalyst can cause a slow reaction, simply increasing the loading can be counterproductive. Excess catalyst can lead to the formation of palladium black (inactive nanoparticles) through aggregation, especially at high temperatures.[3] It can also promote side reactions like homocoupling and complicate purification.[5] Before increasing the catalyst, it's crucial to investigate other potential causes, such as reagent purity, inert atmosphere integrity, or suboptimal temperature.[1][6]
Q3: I'm observing a significant amount of homocoupling of my boronic acid (in a Suzuki coupling). Is this related to catalyst loading?
A3: Yes, this can be related. Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7][8] However, it can also be exacerbated by high catalyst concentrations or issues with the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[8][9] Ensuring a rigorously degassed reaction setup is the first step. If the problem persists, consider using a well-defined Pd(0) source or a precatalyst known for efficient activation to minimize side reactions.[9]
Q4: Could the diamine functionality on my substrate be "poisoning" the catalyst?
A4: This is a primary concern with substrates like this compound. The Lewis basic nitrogen atoms can coordinate strongly to the palladium center, creating stable complexes that are catalytically inactive.[1][2][3] This is a common deactivation pathway for nitrogen-containing heterocycles.[3] The optimization of catalyst loading, ligand choice, and reaction conditions is essential to mitigate this effect. Using bulky, electron-rich ligands can sterically shield the palladium center and discourage coordination by the substrate's diamine group.[1][2]
In-Depth Troubleshooting Guides
Problem: Low or No Product Conversion
You've set up your Suzuki-Miyaura coupling with this compound, but after several hours, TLC or LC-MS analysis shows mostly starting material.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Diagnostic Questions & Actions
-
Is your reaction truly inert?
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[3] This is one of the most common modes of reaction failure.
-
Action: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use flame-dried glassware and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
-
Is your ligand choice appropriate for this substrate?
-
Rationale: The diamine moiety can compete with the phosphine ligand for coordination to the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are essential.[10] They form stable complexes that sterically hinder the substrate's diamine from poisoning the catalyst and accelerate the key steps of the catalytic cycle.[11]
-
Action: If you are using a less bulky ligand like PPh₃, switch to a more robust ligand such as SPhos, XPhos, or RuPhos.[10] Perform a small-scale screen of 2-3 different bulky ligands to identify the optimal choice for your specific coupling partners.
-
-
Have you optimized the catalyst loading systematically?
-
Rationale: The optimal catalyst loading is a delicate balance. Too little, and the reaction rate is impractically slow. Too much, and you risk catalyst decomposition and side reactions.[3][5] Given the chelating nature of the substrate, a systematic approach is necessary.
-
Action: Set up a parallel screen of reactions with varying catalyst loadings. This will identify the "sweet spot" for your system.
-
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to determine the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a representative partner, Phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (or other bulky phosphine ligand)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous, degassed 1,4-Dioxane and Water
-
Flame-dried reaction vials with stir bars and septum caps
Procedure:
-
Stock Solution Preparation: To minimize pipetting errors, prepare a stock solution of the palladium precatalyst. For example, dissolve Pd(OAc)₂ (X mg) and SPhos (Y mg, for a 1:1.2 Pd:Ligand ratio) in a known volume of degassed dioxane.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv) to a series of labeled reaction vials.
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (see table below).
-
Solvent Addition: Add the remaining degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial to reach the final reaction concentration (e.g., 0.1 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching, and analyzing by LC-MS or GC-MS to determine the percent conversion.
Data Presentation: Example Optimization Results
| Vial | Pd(OAc)₂ (mol%) | Ligand (mol%) | Conversion at 4h (%) | Key Byproduct (Homocoupling, %) | Observations |
| 1 | 0.5 | 0.6 | 45 | < 1 | Sluggish reaction |
| 2 | 1.0 | 1.2 | 92 | < 2 | Clean, efficient conversion |
| 3 | 2.0 | 2.4 | 95 | 5 | Faster, but more byproduct |
| 4 | 5.0 | 6.0 | 88 | 15 | Significant black precipitate |
Problem: Catalyst Decomposition (Formation of Palladium Black)
You notice your reaction mixture, which started as a light yellow or orange solution, has turned dark brown or black, and a black precipitate has formed. The reaction has likely stalled.
Conceptual Cause Analysis
Caption: Factors leading to catalyst decomposition.
Diagnostic Questions & Actions
-
Is your temperature too high?
-
Rationale: High temperatures can accelerate the rate of catalyst decomposition, especially if the ligand is not robust enough to stabilize the Pd(0) species.[3]
-
Action: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C), even if it requires a longer reaction time.
-
-
Is your ligand-to-metal ratio correct?
-
Rationale: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[3] Conversely, a large excess of some ligands can inhibit the reaction.[5]
-
Action: Ensure you are using at least a 1:1 ratio of ligand to palladium. For many bulky phosphine ligands, a slight excess (e.g., 1.2 equivalents of ligand per equivalent of palladium) is beneficial for stability.
-
-
Could a slow oxidative addition be the problem?
-
Rationale: The catalytic cycle involves the active Pd(0)Lₙ species.[12] If the oxidative addition step with the aryl bromide is slow, the concentration of the potentially unstable Pd(0) catalyst builds up, increasing the likelihood of decomposition.
-
Action: This scenario points back to ligand choice. Electron-rich, bulky ligands are known to accelerate the oxidative addition step.[8] If you are already using a good ligand, consider switching to a more reactive aryl halide if possible (e.g., using an aryl iodide instead of a bromide), as the C-I bond is weaker and undergoes oxidative addition more readily.[13]
-
By systematically addressing these common issues, researchers can effectively optimize catalyst loading for challenging substrates like this compound, leading to more efficient, reliable, and cost-effective cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (n.d.). Decomposition Pathways of Homogeneous Catalysts.
- Palladino, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- (n.d.). Cross-Coupling Reactions Guide.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- 13. fiveable.me [fiveable.me]
Technical Support Center: Removal of Residual Palladium from 3-Bromobenzene-1,2-diamine Reactions
Welcome to the Technical Support Center dedicated to the challenges of purifying 3-Bromobenzene-1,2-diamine and its derivatives from residual palladium catalysts. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise to achieve high-purity compounds that meet stringent regulatory standards.
The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is fundamental in modern organic synthesis for creating complex molecules from precursors like this compound.[1][2] However, these powerful methods introduce a critical downstream challenge: the removal of the palladium catalyst from the final product.[3] Residual palladium is not only a potential toxicological risk, subject to strict regulatory limits by bodies like the International Council for Harmonisation (ICH), but it can also interfere with subsequent synthetic steps or biological assays.[4][5]
The unique structure of this compound, with its adjacent amine groups, presents a specific purification challenge. These amines can act as chelating agents, binding tightly to palladium species and causing them to co-elute during chromatography or co-crystallize with the final product, rendering traditional purification methods ineffective. This guide provides specialized strategies to overcome these obstacles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My palladium residue is not removed by standard column chromatography or crystallization.
-
Why is this happening? The 1,2-diamine moiety in your product is a potent bidentate chelating ligand. It can form stable complexes with dissolved palladium species (e.g., Pd(II)). This palladium-product complex often has similar polarity and solubility to the product itself, leading to co-elution from silica gel columns or incorporation into the crystal lattice during crystallization.[4]
-
What is the recommended solution? This scenario necessitates the use of high-affinity metal scavengers . These are solid-supported or soluble reagents designed to selectively bind and remove metal species from solution.[3][6] Functionalized silica gels, polymers, or activated carbon are common choices that exhibit a stronger binding affinity for palladium than your product does, effectively "scavenging" the metal from the reaction mixture.[7][8]
Issue 2: The scavenger I'm using shows poor efficiency, leaving significant palladium behind.
-
What are the potential causes?
-
Incorrect Scavenger Type: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium. Thiol-based scavengers, for example, are generally effective for a broad range of palladium species, while other scavengers may be more specific for Pd(II) over Pd(0).[9]
-
Palladium Species Variability: The exact nature of the residual palladium (e.g., Pd(0) nanoparticles, soluble Pd(II) complexes) can vary depending on the reaction conditions and work-up, leading to inconsistent scavenger performance.[10]
-
Insufficient Reaction Time/Temperature: Scavenging is a kinetic process. The reaction may require more time or gentle heating to reach completion, provided your product is thermally stable.[9]
-
Solvent Effects: The chosen solvent can influence the accessibility of palladium to the scavenger's binding sites.
-
-
How can I optimize the process? A systematic screening of different scavengers is the most effective approach.[5] Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine (DMT)) to identify the most effective one for your specific system.[11][12] Consider a pre-treatment step, such as mild oxidation or reduction, to convert the various palladium species into a single, more easily removed form.[10]
Issue 3: My product yield is low after the palladium removal step.
-
What is causing the product loss? The polar nature of the this compound derivative can lead to non-specific adsorption onto the solid support of the scavenger, particularly with silica gel or activated carbon.[8][9] This results in the loss of your valuable product during the filtration step.
-
How can I mitigate this?
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger. Determine the optimal loading through small-scale experiments.
-
Optimize the Solvent: Use a solvent in which your product is highly soluble to minimize its interaction with the adsorbent surface.[10]
-
Thorough Washing: After filtration, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[10]
-
Change the Scavenger Support: If product loss on silica remains high, consider switching to a polymer-supported scavenger, which may have different adsorption characteristics.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of palladium scavengers and how do they work?
A1: Palladium scavengers are materials that selectively bind palladium, allowing for its removal by filtration.[3] They are broadly categorized as:
-
Silica-Based Scavengers: These are the most common and involve silica gel functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or dimercaptotriazine (DMT).[7][8][14][15] They offer high surface area and good solvent compatibility.[8]
-
Polymer-Supported Scavengers: These utilize a polymer backbone (e.g., polystyrene) functionalized with metal-binding groups like trimercaptotriazine (TMT).[13][16]
-
Activated Carbon: A cost-effective option that can adsorb a range of palladium species, particularly Pd(0).[8][17] Its effectiveness can be variable, and it may also adsorb the desired product, potentially lowering yields.[5]
-
Soluble Chelating Agents: Agents like EDTA, L-cysteine, or N-acetyl cysteine can be added to the solution to form palladium chelates.[18][19] These complexes can then be removed by subsequent crystallization, extraction, or adsorption onto a solid support like silica gel.[19]
Q2: How do I choose between scavengers, activated carbon, and crystallization?
A2: The choice depends on several factors. Scavengers offer high selectivity and efficiency but can be more expensive. Activated carbon is a low-cost alternative, but it can lead to product loss and may not be as effective for all palladium species.[5][8] Crystallization is ideal if it can effectively purge the impurity, but as noted, the chelating nature of your product can make this difficult.[4] A decision-making workflow is provided below to guide your selection.
Q3: What analytical methods are used to quantify residual palladium?
A3: Highly sensitive analytical techniques are required to detect palladium at the parts-per-million (ppm) level required by regulatory agencies. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [20][21]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES or ICP-OES) [20][22]
These methods typically require the sample to be digested in acid before analysis.[23]
Visual Decision & Experimental Workflows
Caption: Standard experimental workflow for scavenging.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF). [10]2. Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 0.1 to 0.5 weight equivalents relative to the crude product.
-
Stirring: Stir the slurry at room temperature or elevated temperature (e.g., 45°C) for 12-18 hours. [8]4. Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter. A polish filtration may be necessary.
-
Washing: Wash the celite/carbon cake thoroughly with the solvent, as product loss due to adsorption can be significant. [8]6. Analysis: Concentrate the filtrate and analyze for palladium content as described in Protocol 1.
References
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol.
- Various Authors. (2015). How can i remove palladium Pd catalyst easily?
- SiliCycle. (n.d.). Metal Scavengers Selection Guide.
- Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Angelone, D., et al. (2019). Analytical Methods to Determine Palladium in Environmental Matrices: A Review.
- Chen, C., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents. Organic Process Research & Development.
- BenchChem. (2025). Comparing efficiency of different palladium scavengers.
- Nakamura, Y., & Sumida, K. (2012). Detection of Trace Palladium in Flasks and Metal Reagents Using a Fluorogenic Tsuji–Trost Reaction. Angewandte Chemie.
- Li, Y., et al. (2015). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism.
- Ledoux & Co. (2025).
- Li, J., et al. (2016). Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative.
- Fuji Silysia Chemical Ltd. (n.d.). Silica Gels for Metal Scavenger.
- MacNamara, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- BenchChem. (2025).
- Biotage. (n.d.). Metal Scavenger User Guide.
- Soylak, M., & Aydin, A. (2013). Determination of Palladium in Water and Geological Samples by Flame Atomic Absorption Spectrophotometry.
- Le-Deygen, I., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Shimadzu Corporation. (n.d.).
- Kiselyov, A. (2023).
- Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Gholipour, M. R., et al. (2015). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent.
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- BenchChem. (n.d.). An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine.
- Various Authors. (2017).
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
- AstraZeneca. (2025).
- Various Authors. (2025). Your trick to remove residual palladium. Reddit.
- Lipshutz, B. H., et al. (2010). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Yin, Y., et al. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. RSC Publishing.
- Podborska, A., et al. (2023). Recovery of Pd(II)
- Various Authors. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- SiliCycle. (n.d.). Scavengers Selection Guide.
- MacNamara, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- BenchChem. (2025).
- BenchChem. (2025).
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- BLD Pharm. (n.d.). This compound.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
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- 16. researchgate.net [researchgate.net]
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- 23. Trace Analysis of Palladium Using Electrothermal Atomization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Low Yields in Benzimidazole Synthesis from 3-Bromobenzene-1,2-diamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of synthesizing benzimidazoles from 3-Bromobenzene-1,2-diamine. Our goal is to equip you with the scientific rationale and practical protocols to overcome low yields and common side reactions.
I. Understanding the Core Challenges with this compound
The synthesis of benzimidazoles from this compound, while based on established condensation reactions, presents a unique set of challenges primarily due to the electronic and steric properties of the bromine substituent. Understanding these factors is the first step in effective troubleshooting.
-
Electronic Effects : The bromine atom is an electron-withdrawing group, which decreases the electron density of the aromatic ring. This, in turn, reduces the nucleophilicity of the adjacent amino groups, potentially slowing down the initial condensation step with the carbonyl compound (aldehyde or carboxylic acid).[1]
-
Steric Hindrance : The position of the bromine atom can introduce steric hindrance, which may impede the cyclization step required to form the benzimidazole ring.[2]
-
Potential for Side Reactions : The carbon-bromine bond can be susceptible to cleavage under certain reaction conditions, leading to undesired dehalogenated byproducts.[3][4]
This guide will address these core issues in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted this compound. What are the likely causes and how can I improve the conversion rate?
A1: Slow reaction rates are a common issue stemming from the reduced nucleophilicity of the diamine due to the electron-withdrawing bromine atom. Here’s how to address this:
-
Catalyst Selection and Optimization : The choice of catalyst is critical. For condensation with aldehydes, a variety of catalysts can be employed, from simple acids to metal-based catalysts.[5] For the Phillips condensation with carboxylic acids, a mineral acid like HCl is typically used.[6][7]
-
For Aldehyde Condensation : Consider using a Lewis acid catalyst such as lanthanum chloride (LaCl₃) or a Brønsted acid like p-toluenesulfonic acid (p-TSA) to activate the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the less reactive diamine.[2][3]
-
For Carboxylic Acid Condensation (Phillips Reaction) : Ensure the acid catalyst (e.g., 4N HCl) is present in a sufficient amount to facilitate both the initial acylation and the subsequent cyclization.[6][8] Heating is often necessary for this reaction.[9]
-
-
Reaction Temperature and Time : Given the reduced reactivity, increasing the reaction temperature can significantly improve the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition at elevated temperatures.
-
Solvent Choice : The choice of solvent can influence reaction rates. For aldehyde condensations, polar solvents like ethanol or methanol can be effective. In some cases, solvent-free conditions with microwave irradiation can accelerate the reaction and improve yields.[10]
Troubleshooting Workflow for Sluggish Reactions:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 3-Bromobenzene-1,2-diamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromobenzene-1,2-diamine. This resource, structured as a series of frequently asked questions and troubleshooting scenarios, aims to provide practical, in-depth guidance on the work-up procedures for reactions involving this versatile reagent. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you overcome common challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety and handling considerations for this compound?
A1: this compound is an aromatic amine and should be handled with appropriate care. It is classified as a skin and eye irritant, and may cause respiratory irritation. Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
A key characteristic of 1,2-diaminobenzenes is their susceptibility to air oxidation, which can lead to the formation of colored impurities and degradation of the material. For this reason, it is highly recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, and to keep it in a cool, dark, and dry place. When weighing and transferring the solid, minimize its exposure to air.
Q2: My reaction mixture involving this compound has turned a dark brown/black color. What is the likely cause and how can I prevent this?
A2: The development of a dark color in reactions with this compound is a common observation and is almost always due to the oxidation of the diamine. Aromatic diamines, especially 1,2-diamines, are highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of intensely colored, often polymeric, quinone-imine type structures. This process can be accelerated by the presence of metal catalysts, elevated temperatures, or exposure to light.
To prevent this, the following precautions are essential:
-
Inert Atmosphere: Conduct the reaction under a blanket of an inert gas such as nitrogen or argon. This is the most critical step to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite or ascorbic acid can help to suppress oxidation. However, ensure that these additives are compatible with your reaction chemistry.
If your reaction mixture has already darkened significantly, it is advisable to proceed with the work-up and purification, as the colored impurities can often be removed during extraction or chromatography.
Q3: How can I effectively monitor the progress of a reaction involving this compound using Thin Layer Chromatography (TLC)?
A3: Thin Layer Chromatography (TLC) is an excellent method for monitoring the consumption of this compound and the formation of the product. Here are some practical tips:
-
Solvent System: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio will depend on the polarity of your product.
-
Visualization: this compound and many of its derivatives are UV active, so they can be visualized under a UV lamp (typically at 254 nm). However, for enhanced visualization, especially if the product has a low UV response, staining is recommended. A potassium permanganate (KMnO₄) stain is particularly effective for visualizing amines, which will typically appear as yellow-brown spots on a purple background.
Troubleshooting Guide: Work-up and Purification
Scenario 1: I have a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?
Problem: Emulsions are common when working with aromatic amines, which can act as surfactants, especially when the aqueous and organic phases have similar densities.
Solution:
-
Brine Wash: The first and simplest approach is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes resolve the emulsion by changing the overall phase ratio.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion by providing a large surface area for the droplets to coalesce.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Scenario 2: My crude product is an oil, and I am struggling to purify it by crystallization. What are my options?
Problem: Not all reaction products crystallize easily. The presence of impurities can inhibit crystallization, or the product may simply be a low-melting solid or an oil at room temperature.
Solution Workflow:
Figure 1. Decision workflow for purifying oily products.
-
Column Chromatography: This is the most common and versatile method for purifying oils. A silica gel column is typically used, with a solvent system optimized by TLC. A gradient elution (gradually increasing the polarity of the eluent) is often necessary to separate the product from starting materials and byproducts.
-
Salt Formation: If your product contains a basic nitrogen atom (which is likely if it's derived from a diamine), you can attempt to form a salt by treating it with an acid like hydrochloric acid (HCl) or toluenesulfonic acid (TsOH). Salts are often crystalline solids that can be purified by recrystallization and then neutralized to recover the free base.
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For example, triturating the crude oil with cold hexanes can help to remove non-polar impurities.
Experimental Protocol: General Work-up for a Condensation Reaction
Let's consider a typical condensation reaction of this compound with a dicarbonyl compound to form a heterocyclic product.
Step-by-Step Protocol:
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in an acidic or basic medium, it may need to be neutralized. For example, if the reaction was run in acetic acid, you can carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent should be based on the solubility of your product.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove any water-soluble impurities.
-
Wash with brine to help break any emulsions and to begin the drying process.
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product using one of the methods described in Scenario 2 (e.g., column chromatography).
-
Data Presentation
Table 1: Common Solvents for Work-up and Purification
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use in Work-up |
| Hexanes | 69 | 0.1 | Trituration, non-polar eluent in chromatography |
| Dichloromethane | 40 | 3.1 | Extraction, chromatography |
| Ethyl Acetate | 77 | 4.4 | Extraction, chromatography |
| Diethyl Ether | 35 | 2.8 | Extraction |
| Toluene | 111 | 2.4 | Extraction, chromatography |
References
- Cui, Y., et al. (2018). Oxidative Polymerization of Aniline in the Presence of a Ferrocene-Containing Surfactant. Molecules.
- Li, J., et al. (2013). Synthesis and characterization of poly(o-phenylenediamine) nanobelts by a self-assembly process. RSC Advances.
Stability issues of 3-Bromobenzene-1,2-diamine under reaction conditions
Technical Support Center: 3-Bromobenzene-1,2-diamine
A Guide to Understanding and Overcoming Stability Challenges in Synthesis
Welcome to the technical support guide for this compound (CAS 1575-36-6). As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth insights into the stability of this crucial reagent. Aromatic diamines are notoriously sensitive, and their degradation can often be the cryptic cause of inconsistent results, low yields, and reaction failures. This guide moves beyond simple procedural steps to explain the underlying chemistry of these stability issues, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common In-Reaction Issues
This section addresses specific problems you might encounter during a reaction involving this compound. The answers focus on diagnosing the root cause and implementing validated solutions.
Question 1: My solid this compound has darkened from its original light-yellow color, or my reaction mixture turns dark brown/black upon its addition. What is happening and how can I prevent this?
Answer: This is the most common issue observed with o-phenylenediamines and is almost certainly due to oxidation. The two electron-rich amine groups on the benzene ring make the molecule highly susceptible to oxidation by atmospheric oxygen.[1][2] This process is often accelerated by exposure to light and trace metal impurities.
The Chemistry Behind the Color Change: The initial step is the oxidation of the diamine to a highly reactive quinone-diimine intermediate. These intermediates are intensely colored and can rapidly polymerize to form complex, dark-colored, and often insoluble materials.[1][2] This degradation not only consumes your starting material but the resulting impurities can also interfere with or poison catalysts in subsequent steps.
Caption: Oxidation pathway of this compound.
Preventative Measures & Solutions:
-
Inert Atmosphere is Crucial: Handle the solid reagent and set up your reactions under an inert atmosphere (Nitrogen or Argon).[3] If a glovebox is unavailable, use Schlenk line techniques.
-
Purge Your Solvents: Use solvents that have been thoroughly de-gassed to remove dissolved oxygen.
-
Purchase High-Purity Reagent: Start with the highest purity grade available and use it promptly after opening.
-
Purify Before Use: If your stock has discolored, it is essential to purify it immediately before use. Recrystallization or filtration through a short plug of silica gel or activated carbon can remove colored impurities.
-
Protect from Light: Store the reagent in an amber vial or a container wrapped in aluminum foil.[4]
Question 2: I am experiencing low yields and observing unexpected side products in my quinoxaline synthesis. Could the stability of the diamine be the cause?
Answer: Yes, this is a very likely scenario. The synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction.[5][6][7] The success of this reaction is highly dependent on the nucleophilicity of the two amine groups.
Causality of Low Yields:
-
Loss of Starting Material: As discussed in Question 1, oxidation directly consumes the diamine, reducing the amount available for the desired reaction.
-
Interference from Byproducts: The oxidized quinone-imine species are electrophilic and can react with the nucleophilic starting diamine, leading to a complex mixture of oligomers and side products instead of the target quinoxaline.
-
Reduced Nucleophilicity: Even minor oxidation can impact the electronic properties of the remaining diamine, potentially altering its reactivity profile.
Troubleshooting Workflow for Quinoxaline Synthesis:
Caption: Workflow for improving quinoxaline synthesis yields.
Proactive Strategy: Always assume that an older bottle of this compound has undergone some degradation. A quick filtration of the reaction solution through a pad of Celite® or a small plug of silica before proceeding can often remove baseline impurities and improve outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for this compound to ensure long-term stability?
A1: Based on supplier safety data sheets and chemical principles, the optimal storage conditions are designed to minimize exposure to oxygen and light.[3][4][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[3][8][9] | Slows the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from Light (Amber Vial)[4] | Prevents light-catalyzed degradation. |
| Container | Tightly Sealed Container | Prevents moisture and air ingress.[4] |
| Purity | Store in original high-purity packaging | Avoids cross-contamination. |
Q2: Is this compound stable under acidic or basic reaction conditions?
A2: Its stability is highly pH-dependent.
-
Acidic Conditions: In the presence of acid, the amine groups are protonated to form ammonium salts. This is a form of "in-situ protection." The lone pairs on the nitrogen atoms are no longer available, which significantly increases stability against oxidation . However, this also renders the amine groups non-nucleophilic, preventing them from participating in reactions like condensations until a base is added to regenerate the free diamine.
-
Basic Conditions: Under basic or neutral conditions, the free diamine is present. While this is necessary for it to act as a nucleophile, it is also the form that is most vulnerable to oxidation . Therefore, reactions run under these conditions absolutely require a stringent inert atmosphere.
Q3: For a multi-step synthesis, should I consider using a protecting group for one of the amines?
A3: This is an excellent question that bridges stability and synthetic strategy. While not strictly a stability issue, it's critical for complex syntheses. The two amine groups in this compound have very similar reactivity, which can lead to di-substituted products when a mono-substituted product is desired.
If you need to perform a reaction at only one of the two amine sites, a mono-protection strategy is necessary.[10] The most common approach is to convert one amine into a carbamate, such as a tert-butyloxycarbonyl (Boc) group.[11] This protected amine is stable to many reaction conditions, and the Boc group can be selectively removed later using a strong acid (e.g., TFA).[10][12] This is known as an orthogonal protection strategy, which is fundamental in complex molecule synthesis.[12][13]
Key Experimental Protocols
Protocol 1: Purification of Discolored this compound by Recrystallization
This protocol should be performed if the solid reagent shows significant darkening.
-
Solvent Selection: Prepare a suitable solvent system. A common choice is a mixture of ethanol and water, or toluene.
-
Dissolution: In a flask, add the discolored this compound and the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is still dark, add a small amount of activated charcoal (approx. 1-2% by weight) and briefly heat the mixture.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly under vacuum. Store the now purified, lighter-colored solid under an inert atmosphere as described in the FAQ.
Protocol 2: Standard Procedure for Handling the Reagent for a Reaction
-
Preparation: Place a vial of this compound and all necessary glassware in an oven (e.g., at 120°C) overnight to ensure they are dry. Allow them to cool to room temperature in a desiccator.
-
Inert Environment: Transfer the glassware to a glovebox, or if using a Schlenk line, assemble the apparatus and subject it to at least three cycles of vacuum followed by backfilling with nitrogen or argon.
-
Weighing and Transfer: Under a positive pressure of inert gas, quickly weigh the required amount of the diamine and transfer it to the reaction flask.
-
Solvent Addition: Add degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.
By adhering to these principles and protocols, you can mitigate the inherent stability issues of this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
- This compound - Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR11721_msds.pdf
- A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-alternative-methods-for-diamine-protection-in-organic-synthesis/
- p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. URL: https://www.cir-safety.org/sites/default/files/p-Phenylenediamine.pdf
- This compound | C6H7BrN2. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12489839
- This compound | 1575-36-6. Pharmaffiliates. URL: https://www.
- Protecting Groups. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/amino.shtm
- Bromobenzene - Safety Data Sheet. Spectrum Chemical. URL: https://www.spectrumchemical.com/MSDS/B1150.pdf
- 3-Bromo-1,2-diaminobenzene | 1575-36-6. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11262693.htm
- This compound | 1575-36-6. Apollo Scientific. URL: https://www.apolloscientific.co.uk/product/or11721/3-bromobenzene-1-2-diamine
- Selective Mono‐BOC Protection of Diamines.Synthetic Communications, Taylor & Francis Online. URL: https://www.tandfonline.com/doi/abs/10.1080/00397910601131403
- Protecting group. Wikipedia. URL: https://en.wikipedia.org/wiki/Protecting_group
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.Chemical Reviews, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr400657y
- This compound | 1575-36-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h304528c6
- An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine: Properties, Synthesis, and Biological Activity. Benchchem. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-3-5-dibromobenzene-1-2-diamine-properties-synthesis-and-biological-activity/
- Bromobenzene - Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b57702
- Bromobenzene - Safety Data Sheet. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-226A-IE-EN.pdf
- This compound. Echemi. URL: https://www.echemi.com/products/3-bromobenzene-1-2-diamine.html
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2168979
- Air oxidation of PPD leads to the formation of dimeric and trimeric auto-oxidation products including BB. ResearchGate. URL: https://www.researchgate.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.ARKIVOC. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/i/2-4091/
- 3-Bromo-1,2-diaminobenzene AldrichCPR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds020072
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.Molecules, MDPI. URL: https://www.mdpi.com/1420-3049/25/19/4537
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.International Journal of Pharmaceutical and Phytopharmacological Research. URL: https://www.eijppr.
- Recent advances in the transition-metal-free synthesis of quinoxalines.RSC Advances, Royal Society of Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892211/
- p-Phenylenediamine Antioxidants in PM2.5: The Underestimated Urban Air Pollutants.Environmental Science & Technology Letters, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.estlett.1c00650
- This compound | 1575-36-6. BLD Pharm. URL: https://www.bldpharm.com/products/1575-36-6.html
- 3-Bromo-1,2-diaminobenzene Property. ChemicalBook. URL: https://www.chemicalbook.com/ProductProperty_EN_CB11262693.htm
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- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of 3-Bromobenzene-1,2-diamine Derivatives
Welcome to the technical support center for the purification of 3-Bromobenzene-1,2-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of compounds. Phenylenediamines, particularly halogenated ones, present unique purification challenges due to their polarity, potential for on-column degradation, and air sensitivity. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives by silica gel chromatography?
A1: The primary challenges stem from the chemical nature of the diamine functional groups. These are:
-
Strong Interaction with Silica: The basic amine groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, or even degradation of the compound on the column.[1][2]
-
Air Sensitivity: Phenylenediamines are susceptible to oxidation, which can occur during the relatively long exposure to air while packing the column and running the separation. This oxidation often results in the formation of colored impurities, complicating the purification process.[3][4][5]
-
Polarity: These compounds are generally polar, requiring more polar solvent systems for elution. Highly polar mobile phases can sometimes lead to issues like the dissolution of the silica gel stationary phase, especially when basic modifiers are used.[6]
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of these compounds?
A2: A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. For aromatic amines, systems like hexane/ethyl acetate or dichloromethane/methanol are common.[2][7] Given the polarity of this compound, begin with a system such as 3:1 Hexane:Ethyl Acetate . Adjust the ratio based on the initial result. If the compound remains at the baseline, increase the proportion of ethyl acetate or switch to a more polar system like 95:5 Dichloromethane:Methanol . The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, as this typically translates well to column separation.[1][8]
Q3: My compound appears as a streak rather than a distinct spot on the TLC plate. What does this mean and how can I fix it?
A3: Streaking or tailing on a TLC plate is a strong indicator of an undesirable interaction between your compound and the stationary phase, which is common for amines on acidic silica gel.[9] This suggests that the same issue will occur on a silica gel column, leading to poor separation and low yield. To resolve this, add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (TEA) , typically at a concentration of 0.5-2%.[6][8][10] The TEA will neutralize the acidic sites on the silica, minimizing the strong ionic interactions and resulting in sharper, more defined spots.
Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography process and provides actionable solutions based on established chemical principles.
Problem 1: Poor or No Separation of Product from Impurities
Q: I've run my column, but the collected fractions are all mixed, even though the separation looked promising on TLC. What went wrong?
A: This is a frequent issue that can arise from several factors during the setup and execution of the column.
-
Possible Cause 1: Incorrect Solvent System Polarity.
-
Explanation: The polarity of the eluent is the most critical factor in achieving separation.[11] If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, eluting together in the "solvent front".[1] If it's not polar enough, the compounds may not move at all.
-
Solution: Re-optimize your solvent system using TLC. Aim for an Rf of 0.2-0.4 for your desired compound. This Rf value provides a good balance, allowing for sufficient interaction with the silica to separate impurities while ensuring the compound elutes in a reasonable volume of solvent.[1][8]
-
-
Possible Cause 2: Column Overloading.
-
Explanation: Loading too much crude material onto the column is a common mistake.[2] It saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands that cannot be resolved.
-
Solution: A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1 to 50:1. For difficult separations of closely eluting compounds, this ratio may need to be increased to 100:1 or more.
-
-
Possible Cause 3: Improper Sample Loading.
-
Explanation: The initial band of your sample at the top of the column must be as narrow and concentrated as possible. If the sample is loaded in a large volume of solvent, or a solvent that is much more polar than the mobile phase, it will spread out and begin chromatographing before the main eluent is even applied, ruining the separation.[12]
-
Solution:
-
Wet Loading: Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column.[12]
-
Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 5-10 times the sample weight), and evaporate the solvent to get a dry, free-flowing powder.[8][12] This powder can then be carefully added to the top of the packed column. This technique ensures a very narrow starting band.
-
-
Problem 2: Low or No Product Recovery
Q: My compound went onto the column, but I can't seem to get it off. The fractions are all empty. Where is my product?
A: This frustrating situation usually points to irreversible adsorption or decomposition of your compound on the silica gel.
-
Possible Cause 1: Irreversible Adsorption due to Silica Acidity.
-
Explanation: The basic amine groups of your this compound derivative can form strong ionic bonds with the acidic silanol groups on the silica surface.[1][13] In some cases, this binding is so strong that the compound will not elute, even with a very polar solvent system.
-
Solution: Deactivate the silica gel before use. This can be done by preparing the column slurry in your chosen solvent system containing 1-3% triethylamine.[6][8] The triethylamine neutralizes the most acidic sites, preventing your compound from sticking permanently. Alternatively, consider using a different stationary phase altogether, such as neutral or basic alumina, which is more suitable for purifying amines.[9]
-
-
Possible Cause 2: On-Column Decomposition.
-
Explanation: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[1] Furthermore, prolonged exposure to air and silica can promote oxidation of the diamine.
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[1] To mitigate this:
-
Use Deactivated Silica or Alumina: As described above, this reduces acid-catalyzed decomposition.[9]
-
Run the Column Quickly: Use "flash" chromatography, applying positive pressure to speed up the elution and minimize the compound's contact time with the stationary phase.[11]
-
Use Degassed Solvents: For highly air-sensitive derivatives, bubbling an inert gas like argon or nitrogen through your solvents before use can help prevent oxidation during the purification.[5]
-
-
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Target Rf Range | Notes |
| 4:1 Hexane:Ethyl Acetate | Low | 0.1 - 0.3 | Good starting point for less polar derivatives. |
| 1:1 Hexane:Ethyl Acetate | Medium | 0.2 - 0.5 | Effective for many derivatives of moderate polarity. |
| 95:5 DCM:Methanol | Medium-High | 0.2 - 0.4 | Use for more polar compounds that do not move in Hex/EtOAc. |
| 98:2 DCM:(MeOH w/ 10% NH₄OH) | High (Basic) | 0.2 - 0.4 | For very polar or basic compounds prone to streaking.[1] |
| 99:1 Eluent:Triethylamine | Variable | As needed | Add to any of the above systems to prevent tailing.[6][8] |
Protocol: Standard Flash Chromatography with Dry Loading
-
TLC Optimization: Determine the optimal solvent system that gives your target compound an Rf of ~0.3.
-
Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 200 mg) in a suitable solvent (e.g., 5-10 mL of DCM or Ethyl Acetate). Add ~1-2 g of silica gel to the flask.
-
Solvent Removal: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]
-
Column Packing:
-
Insert a cotton plug at the bottom of a glass column. Add a ~1 cm layer of sand.
-
Fill the column with dry silica gel (e.g., 10 g for a 30:1 ratio). Gently tap the column to ensure even packing.
-
Carefully add the silica-adsorbed sample to the top of the column, creating a uniform layer.
-
Add another ~1 cm layer of sand on top of the sample layer to prevent disturbance.[12]
-
-
Elution:
-
Carefully add your pre-determined eluent to the column.
-
Apply positive pressure (using a bulb or regulated air/nitrogen line) to push the solvent through the column at a steady rate.
-
Collect fractions sequentially in test tubes.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for purifying a this compound derivative.
Caption: Workflow for column chromatography purification.
References
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Gómez-Pineda, A., et al. (2011). Ionic liquids as silica deactivating agents in gas chromatography for direct analysis of primary amines in water.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry.
- Dolan, J. W. (2003). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America, 21(5), 444-449.
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness Discussion Board.
- Guillo, N., & Perrio, S. (2023). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. (2025). BenchChem.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate.
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- Deactivation of silica gel? (2019). ResearchGate.
- How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit.
- Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Separation Science and Technology, 37(2), 363-377.
- BGD Group TLC System. (2011). BGD Group.
- Mohammad, A., et al. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377.
- This compound. (n.d.). PubChem.
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
- Wang, L., et al. (2017). NBS-Mediated dinitrogen extrusion of diazoacetamides under catalyst-free conditions: a practical access to the 3-bromooxindole derivatives - Supporting Information. Organic & Biomolecular Chemistry, 15, 10185-10189.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
- Process for purifying a phenylenediamine. (1967). U.S.
- El-Sayed, Y. S. (2005). Silica gel modified with N-(3-propyl)-O-phenylenediamine: functionalization, metal sorption equilibrium studies and application to metal enrichment prior to determination by flame atomic absorption spectrometry. Analytical Sciences, 21(8), 923-931.
- van der Westhuyzen, C. W., & van Otterlo, W. A. L. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry, 17, 2559-2570.
- van der Westhuyzen, C. W., & van Otterlo, W. A. L. (2021).
Sources
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Technical Support Center: Monitoring Reactions with 3-Bromobenzene-1,2-diamine by TLC
This guide is designed for researchers, scientists, and drug development professionals who utilize 3-Bromobenzene-1,2-diamine in their synthetic workflows. As a valued starting material in the synthesis of pharmaceuticals and other complex organic molecules, particularly quinoxalines, accurate monitoring of its consumption and product formation is critical.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, cost-effective, and efficient means of tracking reaction progress.[2]
This technical support center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter when using TLC to monitor reactions involving this compound.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems that can arise during the TLC analysis of reactions with this compound.
Question 1: My spots are streaking or tailing. How can I get well-defined spots?
Answer:
Streaking is a common issue when working with amines on silica gel plates. This phenomenon is primarily due to the basic nature of the amine interacting strongly with the acidic silanol groups on the silica gel surface, leading to poor separation and elongated spots.
Causality and Solution:
-
Acid-Base Interactions: The lone pairs on the nitrogen atoms of this compound can be protonated by the acidic silica gel, causing the compound to "stick" to the stationary phase and move unevenly with the mobile phase.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. This will neutralize the acidic sites on the silica gel, allowing your amine to travel up the plate more uniformly.
-
Recommended Modifier: Add 0.1–2.0% triethylamine (Et₃N) to your mobile phase.[3] For example, if you are using a 10 mL of a 1:1 ethyl acetate/hexane solution, add 10-200 µL of triethylamine.
-
Alternative for Highly Polar Systems: In some cases, using 1-10% ammonia in a methanol/dichloromethane solvent system can also be effective.[3]
-
Experimental Protocol: Preparing a Modified Eluent
-
Prepare your desired mobile phase (e.g., 10 mL of 3:1 Hexane:Ethyl Acetate).
-
Using a micropipette, add 100 µL of triethylamine to the mobile phase.
-
Swirl the flask gently to ensure homogeneity.
-
Use this modified eluent to develop your TLC plate.
Question 2: I don't see any spots on my TLC plate, even though I know the reaction is running.
Answer:
The absence of visible spots can be alarming, but it is often due to issues with visualization or sample concentration rather than a failed reaction.
Causality and Solution:
-
UV Inactivity: While this compound is an aromatic compound and should be UV active, its concentration in the reaction mixture might be too low to be detected by UV light alone, or your product may not be UV active.[4]
-
Solution: Employ a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that works well for amines, appearing as yellow or brown spots on a purple background.[3] Another excellent choice is a p-anisaldehyde stain, which is sensitive to nucleophilic groups like amines.[3]
-
-
Insufficient Concentration: The amount of material spotted on the TLC plate may be too low.
-
Solution: Try concentrating your sample by spotting multiple times in the same location. Allow the solvent to fully evaporate between each application to keep the spot size small and concentrated.[5]
-
-
Sample Volatility: While less likely with this compound, highly volatile products could evaporate from the plate before or during development.
-
Solution: If you suspect this, minimize the time the plate is exposed to air before development and consider using a sealed TLC chamber.
-
Experimental Protocol: Potassium Permanganate Staining
-
Preparation of KMnO₄ Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution. This stain is stable for approximately 3 months.[3]
-
Visualization: After developing and drying the TLC plate, dip it into the KMnO₄ stain solution for a few seconds.
-
Heating: Gently warm the plate with a heat gun. Your compound should appear as a yellow to brown spot against a purple background.
Question 3: My reactant and product spots have very similar Rf values, making it difficult to monitor the reaction.
Answer:
Poor separation between the starting material and the product is a common challenge. The goal is to find a solvent system that provides a clear distinction between the two.
Causality and Solution:
-
Inappropriate Solvent Polarity: The chosen mobile phase may have a polarity that is not optimal for separating your specific compounds.
-
Solution: You need to adjust the polarity of your eluent. A good starting point for many organic reactions is a 1:1 mixture of ethyl acetate and hexane.[3]
-
If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent altogether.[3]
-
If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent or select a more polar one.[3]
-
Systematic Approach to Solvent System Optimization:
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Change in Rf |
| 9:1 | Low | Lower Rf |
| 4:1 | Moderately Low | |
| 1:1 | Medium | |
| 1:4 | Moderately High | |
| 1:9 | High | Higher Rf |
As a reference, a related compound, 3-bromobenzene-1,2-diol, has a reported Rf of 0.2 in a 9:1 toluene:ethyl acetate system, which is relatively non-polar.[6] For a different aromatic amine product, an Rf of 0.2 was observed in 3:1 hexane:ethyl acetate.[7]
Workflow for Optimizing Separation
Caption: Workflow for optimizing TLC solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A common and effective starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[3] Given that this compound is an amine, you may need to add a small amount of triethylamine (0.1-1%) to this mixture to prevent streaking.[3]
Q2: How do I properly spot my reaction mixture on the TLC plate?
Use a capillary tube to draw up a small amount of your reaction mixture. Gently touch the tip of the capillary tube to the pencil-marked origin on the TLC plate. The spot should be small and concentrated, ideally 1-2 mm in diameter. To ensure you can accurately track the reaction, it's best practice to spot three lanes:
-
Lane 1: Your starting material (this compound).
-
Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it.
-
Lane 3: The reaction mixture.
This "co-spot" lane is crucial for confirming if the starting material has been consumed, especially if the product has a similar Rf value.[8]
Q3: How do I visualize the spots on the TLC plate?
-
UV Light (Non-destructive): First, view the plate under a UV lamp (254 nm). Aromatic compounds like this compound will typically appear as dark spots on a fluorescent green background.[4] Circle the spots with a pencil as they will disappear when the light is removed.
-
Chemical Staining (Destructive): If UV visualization is not effective, or for confirmation, use a chemical stain. For amines, a potassium permanganate (KMnO₄) stain is very effective and will yield yellow-brown spots.[3]
Q4: What do unexpected spots on my TLC plate mean?
Unexpected spots can indicate the formation of side products, the presence of impurities in your starting material, or degradation of your compound. Phenylenediamines can be susceptible to oxidation, which may lead to colored impurities.[9][10] If you observe unexpected spots:
-
Check Starting Material: Run a TLC of your starting this compound to ensure its purity.
-
Consider Side Reactions: Your reaction conditions might be promoting the formation of unintended products.
-
Degradation: If the unexpected spots appear over time, your product or starting material might be degrading on the silica gel plate.
TLC Workflow Diagram
Caption: Step-by-step TLC workflow for reaction monitoring.
References
- AGA Analytical. (n.d.). Thin Layer Chromatography Practical Guide.
- Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Journal of the Indian Chemical Society. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- MDPI. (2023, August 2). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography.
- PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- University of California, Irvine. (n.d.). 5. Thin Layer Chromatography.
- Taylor & Francis. (n.d.). QUINOXALINES.
- DTIC. (n.d.). Analysis of Impurities in Composition B by Thin Layer Chromatography.
- The Royal Society of Chemistry. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated.
- MATEC Web of Conferences. (n.d.). Illegally additives determination by thin layer chromatography.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). assessment of impurities in pharmaceutical solid dosage forms using thin layer chromatography (tlc).
- PubMed. (2000, September). Screening for p-phenylenediamine (PPD) in hair-care products by thin-layer chromatography (TLC).
- ResearchGate. (2025, August 8). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes.
- PubMed. (2009, April 30). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.
- NIH. (n.d.). Detection Progress of Selected Drugs in TLC.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. rsc.org [rsc.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Bromobenzene-1,2-diamine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Bromobenzene-1,2-diamine. As a crucial building block in the development of pharmaceuticals and other advanced materials, the reliable and scalable synthesis of this aromatic diamine is of paramount importance. This guide, curated by a Senior Application Scientist, provides in-depth technical insights, a detailed experimental protocol, and comprehensive troubleshooting advice to empower you in your research and development endeavors. Our focus is on providing not just procedural steps, but the underlying scientific principles to ensure a robust and reproducible synthesis, particularly when scaling up from the laboratory to pilot plant production.
I. Overview of the Synthetic Strategy: From Dinitro to Diamine
The most common and scalable route to this compound involves the reduction of a dinitro precursor, 3-bromo-1,2-dinitrobenzene. This transformation is a cornerstone of aromatic chemistry, yet it presents several challenges, including the potential for over-reduction, the formation of undesired side products, and the safe management of highly exothermic reactions.[1] The choice of reducing agent and the precise control of reaction parameters are critical to achieving a high yield and purity of the target diamine.
This guide will focus on a well-established and scalable method utilizing stannous chloride (SnCl₂) as the reducing agent. This method is often preferred in laboratory and pilot-plant settings due to its high chemoselectivity and relatively mild reaction conditions compared to catalytic hydrogenation, which can sometimes lead to dehalogenation of the aromatic ring.[2][3]
II. Detailed Experimental Protocol: A Step-by-Step Guide for Scalable Synthesis
This protocol provides a detailed procedure for the synthesis of this compound from 3-bromo-1,2-dinitrobenzene using stannous chloride dihydrate. The quantities provided are for a laboratory-scale synthesis and can be linearly scaled up with appropriate engineering controls and safety considerations.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 10g scale of product) | Moles | Purity |
| 3-bromo-1,2-dinitrobenzene | 247.00 | 13.2 g | 0.053 | >98% |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 72.0 g | 0.319 | >98% |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | 37% |
| Ethanol | 46.07 | 250 mL | - | 95% or absolute |
| Sodium Hydroxide (NaOH) | 40.00 | As required for neutralization | - | Pellets or 50% solution |
| Ethyl Acetate | 88.11 | As required for extraction | - | Reagent grade |
| Brine (saturated NaCl solution) | - | As required for washing | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As required for drying | - | Granular |
Equipment:
-
Three-necked round-bottom flask of appropriate size (e.g., 1 L for this scale)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Large beaker or flask for quenching
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-bromo-1,2-dinitrobenzene (13.2 g, 0.053 mol) and ethanol (250 mL). Stir the mixture to obtain a suspension.
-
Preparation of Stannous Chloride Solution: In a separate beaker, dissolve stannous chloride dihydrate (72.0 g, 0.319 mol) in concentrated hydrochloric acid (~100 mL). This step is exothermic and should be performed with care in a well-ventilated fume hood.
-
Reduction Reaction: Heat the suspension of the dinitro compound to a gentle reflux (~80°C). Slowly add the stannous chloride solution to the refluxing mixture via a dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 2-4 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. In a large beaker, prepare a solution of sodium hydroxide in water. Carefully and slowly pour the reaction mixture into the sodium hydroxide solution with vigorous stirring to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >10. This step is highly exothermic and should be performed in an ice bath.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 150 mL). The tin salts can sometimes form an emulsion, which may require the addition of brine or filtration through a pad of celite to break.
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield the final product as a crystalline solid.
III. Troubleshooting Guide: Addressing Common Challenges in Synthesis
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: The reaction is sluggish and incomplete, even after prolonged reflux. What could be the issue?
A1:
-
Insufficient Acid: The reduction with stannous chloride requires a strongly acidic medium. Ensure that a sufficient excess of concentrated hydrochloric acid was used. The acid is crucial for the activity of the reducing agent.
-
Poor Quality of Stannous Chloride: Stannous chloride can oxidize over time. Use a fresh, high-purity grade of SnCl₂·2H₂O.
-
Inadequate Temperature: While the reaction is exothermic, maintaining a consistent reflux is important for driving the reaction to completion. Ensure your heating source is providing adequate and uniform heat.
-
Poor Stirring: On a larger scale, inefficient stirring can lead to localized "hot spots" and incomplete mixing of reagents. Ensure your mechanical stirrer is providing vigorous agitation.
Q2: During the workup, a thick, intractable emulsion forms upon neutralization and extraction. How can I resolve this?
A2:
-
Precipitation of Tin Salts: The formation of tin hydroxides upon basification is the primary cause of emulsions.[2] To mitigate this:
-
Filtration: Before extraction, filter the neutralized slurry through a pad of celite to remove the bulk of the tin salts. Wash the filter cake thoroughly with the extraction solvent.
-
Addition of Brine: Adding a significant amount of saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Alternative Basification: Some protocols suggest using sodium bicarbonate for neutralization, which can sometimes result in more manageable precipitates.[4] However, this will require larger volumes due to its weaker basicity.
-
Solvent Choice: Using a less polar solvent for extraction, if the product's solubility allows, can sometimes reduce emulsion formation.
-
Q3: The final product is dark-colored and has a low melting point, indicating impurities. What are the likely side products and how can I remove them?
A3:
-
Incomplete Reduction: The presence of mono-nitro intermediates (e.g., 3-bromo-2-nitroaniline) is a common impurity if the reaction is not driven to completion. These can often be removed by recrystallization.
-
Oxidation of the Product: Aromatic diamines are susceptible to oxidation, especially in the presence of air and light, leading to colored impurities. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place.
-
Formation of Azo Compounds: While less common with SnCl₂ compared to some other reducing agents, trace amounts of azo-coupled byproducts can form.[3] These are often highly colored and can be removed by chromatography or careful recrystallization.
-
Residual Tin Salts: Incomplete removal of tin salts during workup can contaminate the final product. Ensure thorough washing of the organic extracts.
Q4: I am concerned about the safety of scaling up this reaction, particularly the exotherm during reduction and neutralization. What precautions should I take?
A4:
-
Exotherm Control: The reduction of nitro groups is highly exothermic.[5] On a larger scale, the rate of addition of the stannous chloride solution must be carefully controlled, and efficient cooling (e.g., a cooling jacket on the reactor) should be in place.
-
Controlled Neutralization: The neutralization step is also very exothermic. Add the acidic reaction mixture to the basic solution slowly and with efficient cooling and stirring. Never add the base to the entire acidic mixture at once.
-
Ventilation: The reaction and workup should be performed in a well-ventilated area or a fume hood, especially given the use of concentrated hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like catalytic hydrogenation?
A1: Yes, catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is a common method for reducing nitro groups.[3] However, for halogenated compounds like 3-bromo-1,2-dinitrobenzene, there is a risk of dehalogenation (loss of the bromine atom). This can be minimized by careful selection of the catalyst and reaction conditions (e.g., lower pressure, shorter reaction times). For scale-up, catalytic hydrogenation can be more atom-economical and avoid the generation of large amounts of tin waste.
Q2: What is the best solvent system for recrystallizing this compound?
A2: The choice of solvent will depend on the purity of your crude product. Some commonly effective systems include:
-
Ethanol/Water: Dissolve the crude product in hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Toluene/Heptane: Dissolve the product in hot toluene and add heptane until turbidity is observed. Reheat and cool as described above. It is always recommended to perform small-scale solubility tests to determine the optimal solvent system.
Q3: How can I confirm the purity and identity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for determining the purity of the final product.
Q4: What are the storage conditions for this compound?
A4: As an aromatic diamine, the compound is susceptible to oxidation and discoloration. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.
V. Visualizing the Process
Reaction Mechanism Overview
Caption: Stepwise reduction of the two nitro groups.
Experimental Workflow
Caption: From reaction setup to purified product.
VI. References
-
Google Patents. (n.d.). Process for the production of substituted bromobenzenes. Retrieved from
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Khan, M. T. H. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 12(3), 515–520. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 17(16), 3941–3943. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Google Patents. (n.d.). Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. Retrieved from
-
ResearchGate. (2014). How do you selectively reduce the nitro group?. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of dinitro compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SciSpace. (1962). A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. Retrieved from [Link]
-
PubMed. (1998). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]
-
Saha, A., et al. (n.d.). Study Guide to Organic Chemistry, Volume 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized synthesis of 3,6-dibromobenzene-1,2-diamine (2) and 5,8-dibromo-2,3-dihexylquinoxaline (Br2Qx). Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
Reddit. (2025). Crystallization solvent systems. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the manufacture of 1:2-diaminobenzene. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
-
LookChem. (n.d.). 2-bromo-1,3-dinitrobenzene. Retrieved from [Link]
-
YouTube. (2021). Synthesis of 1,2-dinitrobenzene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. Retrieved from [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-dinitrobenzene. Retrieved from [Link]
-
Google Patents. (n.d.). Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to 3-Bromobenzene-1,2-diamine and 4-Bromobenzene-1,2-diamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and materials science, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes. Substituted o-phenylenediamines are foundational precursors for a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and high-performance polymers. Among these, brominated isomers offer a reactive handle for further functionalization, most notably through cross-coupling reactions. This guide provides an in-depth comparison of two common isomers, 3-Bromobenzene-1,2-diamine and 4-Bromobenzene-1,2-diamine, focusing on how the seemingly minor positional difference of the bromine atom dictates their reactivity and utility in synthesis.
Structural and Physicochemical Overview
The core difference between these two isomers lies in the placement of the bromine atom relative to the two amino groups. In this compound, the bromine is meta to one amino group and ortho to the other. In 4-bromobenzene-1,2-diamine, the bromine is para to one amino group and meta to the other. This positional variance profoundly influences the electronic environment of the molecule, affecting both the nucleophilicity of the amino groups and the reactivity of the carbon-bromine (C-Br) bond.
Table 1: Physicochemical Properties
| Property | This compound | 4-Bromobenzene-1,2-diamine |
| CAS Number | 1575-36-6[1] | 1575-37-7[2] |
| Molecular Formula | C₆H₇BrN₂ | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol | 187.04 g/mol [2] |
| Appearance | Light brown to brown crystalline powder | Light brown to purple crystalline solid |
| Melting Point | 48-52 °C | 65-69 °C |
Comparative Reactivity in Key Synthetic Transformations
The utility of these isomers is best understood by examining their behavior in common synthetic reactions. The electronic interplay between the electron-donating amino groups (-NH₂) and the electron-withdrawing bromine atom (-Br) is the key determinant of their reactivity profiles.
Cyclocondensation Reactions: Synthesis of Benzimidazoles and Quinoxalines
Both isomers are excellent precursors for heterocyclic systems like benzimidazoles and quinoxalines, typically formed via condensation with aldehydes/carboxylic acids or 1,2-dicarbonyl compounds, respectively.[3][4][5][6]
The primary driving force for these reactions is the nucleophilicity of the amino groups.[7] The -NH₂ groups are strong activating, ortho-, para-directors via resonance (+R effect), while the bromine atom is deactivating via induction (-I effect) but also has a weak +R effect.
-
For 4-Bromobenzene-1,2-diamine: The amino groups strongly activate the ring. The bromine at the 4-position exerts a moderate deactivating inductive effect on the adjacent amino groups.
-
For this compound: The bromine atom is ortho to one amino group, exerting a more pronounced steric and inductive deactivating effect on its immediate neighbor compared to the 4-bromo isomer.
Causality: The slightly higher electron-donating character and reduced steric hindrance in the 4-bromo isomer can sometimes lead to marginally faster reaction rates in cyclocondensation reactions under identical conditions. However, for most standard protocols, both isomers are highly effective, and the choice is often dictated by the desired substitution pattern on the final heterocyclic product.
The synthesis of quinoxalines, for instance, is a robust reaction for o-phenylenediamines and can be achieved through various efficient protocols, including catalyst-free methods or using catalysts like pyridine or phenol.[5][6][8] Similarly, benzimidazole synthesis has numerous established methods, from classical heating with acids (Phillips method) to modern catalyzed reactions.[3][9][10] The choice of isomer primarily serves to install the bromine atom at a specific position in the resulting fused ring system for subsequent modifications.
Palladium-Catalyzed Cross-Coupling Reactions: The Key Differentiator
The most significant difference in the synthetic utility of these two isomers emerges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[11][12][13][14][15] Here, the reactivity of the C-Br bond is paramount.
The rate-limiting step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[16] The efficiency of this step is highly sensitive to the electronic density at the carbon atom of the C-Br bond.
-
4-Bromobenzene-1,2-diamine: The bromine atom is para to an amino group. The powerful +R effect of this amino group increases the electron density at the C4 position (the carbon attached to bromine). This increased electron density makes the oxidative addition of the Pd(0) catalyst more difficult, thus rendering the C-Br bond less reactive in cross-coupling reactions.
-
This compound: The bromine atom is not in a position to be strongly influenced by the +R effect of either amino group in the same way. Its electronic environment is primarily dictated by the inductive withdrawal of the adjacent nitrogen and bromine itself. Consequently, the C-Br bond in the 3-bromo isomer is more electron-deficient and thus more reactive towards oxidative addition.
Expert Insight: This reactivity difference is a classic example of stereoelectronic effects. When planning a multi-step synthesis, a chemist can exploit this differential reactivity. For instance, if a molecule contained both a 3-bromo-1,2-diamine moiety and a 4-bromo-1,2-diamine moiety, selective cross-coupling at the 3-position could be achieved under carefully controlled conditions. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl, a cornerstone principle in modern organic synthesis.[16][17]
Experimental Protocols and Data
To provide a practical context, we outline a general procedure for a common transformation and present comparative data.
Representative Protocol: Synthesis of a 2-Arylbenzimidazole Derivative
This protocol is a generalized procedure for the condensation of an o-phenylenediamine with an aldehyde, a common method for generating benzimidazole scaffolds.[18][19]
Reaction Scheme:

Procedure:
-
Reaction Setup: To a round-bottom flask, add the respective bromobenzene-1,2-diamine isomer (1.0 mmol, 187 mg).
-
Reagent Addition: Add the desired aromatic aldehyde (1.0 mmol) and a suitable solvent such as ethanol or acetonitrile (10 mL).
-
Catalyst Addition: Introduce a catalyst, for example, lanthanum chloride (10 mol%) or p-toluenesulfonic acid (p-TSOH).[9][19] Alternatively, an oxidant like air or H₂O₂ can be used in certain protocols.[9][18]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aryl-bromobenzimidazole.
Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials on TLC and the appearance of a new, typically more nonpolar, product spot. The final structure and purity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis.
Comparative Yield Data
While direct, side-by-side comparative studies are sparse, the literature shows that both isomers are competent substrates for producing high yields of heterocyclic products. The choice of isomer is nearly always dictated by the desired final substitution pattern rather than a significant difference in yield for cyclocondensation.
Table 2: Illustrative Yields for Heterocycle Synthesis
| Reactant Isomer | Reaction Type | Partner | Product | Yield (%) | Reference Context |
| Substituted o-phenylenediamine | Quinoxaline Synthesis | Benzil | 2,3-Diphenylquinoxaline | 85-96% | General high efficiency of this condensation.[5][8][20] |
| Substituted o-phenylenediamine | Benzimidazole Synthesis | Benzaldehyde | 2-Phenylbenzimidazole | 65-99% | Yields vary with catalyst and conditions.[9][20] |
Visualization of Key Workflows and Concepts
Diagrams can clarify complex relationships and workflows in synthesis.
Caption: General workflow for a Palladium-catalyzed cross-coupling reaction.[11]
Caption: Influence of bromine position on synthetic application.
Conclusion and Recommendations
The choice between this compound and 4-Bromobenzene-1,2-diamine is a strategic decision guided by the intended synthetic route.
-
Choose 4-Bromobenzene-1,2-diamine when the primary goal is to form a heterocyclic core like a benzimidazole or quinoxaline, and the bromine at the resulting position (position 6 in the benzimidazole system) is intended for a subsequent, more challenging cross-coupling reaction or is desired in the final product without further modification. Its slightly higher nucleophilicity may be a minor advantage in the initial condensation step.
-
Choose this compound when the bromine atom is strategically placed for a facile, subsequent palladium-catalyzed cross-coupling reaction. The enhanced reactivity of its C-Br bond makes it the superior choice for building molecular complexity through reactions like Suzuki or Buchwald-Hartwig amination after the initial heterocycle formation.
Ultimately, understanding the subtle yet powerful electronic effects dictated by the bromine's position allows researchers to design more efficient, selective, and robust synthetic strategies, unlocking access to a wider range of complex molecules for drug discovery and materials science.
References
- BenchChem. (2025). Application Notes & Protocols: 3,5-Dibromobenzene-1,2-diamine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.
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- Sajjadifar, S., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. American Journal of Organic Chemistry.
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- IJARIIE. (2023). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
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- Zvilinsky, E., & Cundari, T. R. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study.
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A Senior Application Scientist's Guide to Quinoxaline Synthesis: Exploring Strategic Alternatives to 3-Bromobenzene-1,2-diamine
Introduction: The Enduring Importance of the Quinoxaline Scaffold and the Need for Synthetic Versatility
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives are endowed with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties, making them privileged scaffolds in drug discovery. Traditionally, the synthesis of quinoxalines relies on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The substituent pattern on the resulting quinoxaline is dictated by the substitution on the starting diamine. 3-Bromobenzene-1,2-diamine is a common starting material for introducing a bromine atom at the 5-position of the quinoxaline core, a handle ripe for further functionalization through cross-coupling reactions. However, an over-reliance on a single starting material can limit synthetic flexibility, introduce cost inefficiencies, and present challenges related to reagent availability and stability.
This guide provides an in-depth technical comparison of alternative reagents and strategies to this compound for accessing substituted quinoxalines. We will explore the use of other substituted o-phenylenediamines, delve into the strategic use of substituted 2-nitroanilines as stable precursors, and examine the power of post-synthetic C-H functionalization to decorate the quinoxaline core. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for this critical class of heterocyclic compounds.
Part 1: Direct Replacement of this compound with Alternative Substituted o-Phenylenediamines
The most direct alternative to this compound is the use of other substituted o-phenylenediamines. The choice of substituent can significantly impact the reactivity of the diamine and the properties of the resulting quinoxaline.
The Influence of Substituents on Reactivity
The condensation reaction to form the quinoxaline ring is initiated by the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. The electronic nature of the substituents on the benzene ring of the diamine plays a crucial role in this process[1]:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring, enhancing the nucleophilicity of the amino groups. This generally leads to faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro (-NO₂) groups decrease the electron density of the ring, thereby reducing the nucleophilicity of the amino groups. This can lead to slower reaction rates, although high yields are often still achievable with adjusted reaction conditions[1].
A comparative study on the reactivity of various substituted o-phenylenediamines in condensation reactions highlights these trends. For instance, the reaction of 4-methyl-1,2-phenylenediamine with benzil proceeds more rapidly than that of 4-chloro-1,2-phenylenediamine under identical conditions.
Comparative Performance Data
The following table provides a comparative overview of the performance of different substituted o-phenylenediamines in the synthesis of 6-substituted-2,3-diphenylquinoxalines.
| Diamine Precursor | Substituent | Electronic Effect | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 4-Chloro-1,2-phenylenediamine | -Cl | EWG (weakly deactivating) | 85-95 | Cost-effective, stable | Slower reaction rates than EDG-substituted diamines |
| 4-Fluoro-1,2-phenylenediamine | -F | EWG (weakly deactivating) | 88-96 | Can introduce fluorine for metabolic stability studies | May be more expensive than chloro-analogue |
| 4-Methyl-1,2-phenylenediamine | -CH₃ | EDG (activating) | 90-98 | Faster reaction rates | |
| 4-Methoxy-1,2-phenylenediamine | -OCH₃ | EDG (activating) | 92-99 | Enhanced reactivity | Potential for side reactions under harsh acidic conditions |
| 4-Nitro-1,2-phenylenediamine | -NO₂ | EWG (strongly deactivating) | 70-85 | Introduces a versatile nitro group for further chemistry | Significantly reduced reactivity, may require harsher conditions |
Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylquinoxaline
This protocol provides a general procedure for the synthesis of a substituted quinoxaline using an alternative halogenated o-phenylenediamine.
Materials:
-
4-Chloro-1,2-phenylenediamine (1 mmol, 142.58 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Ethanol (10 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.05 mmol, 9.51 mg)
Procedure:
-
To a 50 mL round-bottom flask, add 4-chloro-1,2-phenylenediamine and benzil.
-
Add ethanol and stir the mixture until the solids are dissolved.
-
Add the catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 6-chloro-2,3-diphenylquinoxaline.
Part 2: A Strategic Alternative - Synthesis from Substituted 2-Nitroanilines
A significant advancement in quinoxaline synthesis is the use of substituted 2-nitroanilines as stable and readily available precursors. This approach avoids the often-sensitive o-phenylenediamines and proceeds via an in situ reduction of the nitro group followed by condensation. A particularly elegant one-pot method involves a ruthenium- or iron-catalyzed transfer hydrogenative condensation with vicinal diols[2][3].
Causality Behind the Experimental Choice
The choice of a 2-nitroaniline precursor is strategic for several reasons:
-
Stability and Availability: Substituted 2-nitroanilines are generally more stable and commercially available in a wider variety than their corresponding o-phenylenediamine counterparts.
-
Atom Economy and "Green" Credentials: In the transfer hydrogenative condensation, the vicinal diol acts as both the 1,2-dicarbonyl precursor and the hydrogen source for the nitro group reduction, with water being the only byproduct. This represents a highly atom-economical and environmentally benign process[2][4].
-
One-Pot Efficiency: The cascade reaction, encompassing nitro reduction, alcohol oxidation, and condensation/aromatization, occurs in a single pot, streamlining the synthetic workflow and minimizing purification steps.
dot
Caption: Workflow for one-pot quinoxaline synthesis from 2-nitroanilines.
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2,3-Diphenylquinoxaline from 2-Nitroaniline and Hydrobenzoin
This protocol is adapted from a literature procedure for the efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols[2].
Materials:
-
2-Nitroaniline (1 mmol, 138.12 mg)
-
meso-Hydrobenzoin (1.2 mmol, 257.3 mg)
-
RuCl₂(PPh₃)₃ (0.02 mmol, 19.1 mg)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.02 mmol, 8.25 mg)
-
Cs₂CO₃ (0.2 mmol, 65.16 mg)
-
Toluene (3 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 2-nitroaniline, meso-hydrobenzoin, RuCl₂(PPh₃)₃, dppp, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 2,3-diphenylquinoxaline.
Part 3: A Paradigm Shift - Post-Synthetic C-H Functionalization of the Quinoxaline Core
Instead of building the desired substitution pattern from the starting materials, a powerful alternative strategy is to first synthesize the core quinoxaline scaffold and then introduce functional groups through direct C-H functionalization. This approach offers remarkable flexibility and allows for the late-stage modification of complex molecules.
The Power of C-H Arylation
Direct C-H arylation has emerged as a particularly effective method for modifying the quinoxaline ring. Various protocols have been developed, including transition-metal-free methods using diaryliodonium salts and visible-light-induced photoredox catalysis[5][6].
dot
Caption: General workflow for C-H arylation of quinoxalin-2(1H)-ones.
Experimental Protocol: Transition-Metal-Free Direct C-H Arylation of Quinoxalin-2(1H)-one
This protocol is based on a reported method for the C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts[5].
Materials:
-
Quinoxalin-2(1H)-one (0.2 mmol, 29.2 mg)
-
Diphenyliodonium tetrafluoroborate (0.3 mmol, 110.4 mg)
-
K₂CO₃ (0.4 mmol, 55.3 mg)
-
Acetonitrile (2 mL)
Procedure:
-
To a reaction tube, add quinoxalin-2(1H)-one, diphenyliodonium tetrafluoroborate, and K₂CO₃.
-
Add acetonitrile and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete (typically 12-24 hours), add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-phenylquinoxalin-2(1H)-one.
Conclusion: A Multi-faceted Approach to Quinoxaline Synthesis
The synthesis of substituted quinoxalines is not limited to the use of this compound. As this guide has demonstrated, a range of viable and often advantageous alternatives exist. The choice of strategy will depend on the specific target molecule, desired substitution pattern, cost considerations, and the available synthetic infrastructure.
-
Direct replacement with other substituted o-phenylenediamines offers a straightforward approach, with the reactivity being predictably influenced by the electronic nature of the substituent.
-
The use of substituted 2-nitroanilines as precursors provides access to a wider range of starting materials and aligns with the principles of green chemistry through one-pot, atom-economical processes.
-
Post-synthetic C-H functionalization represents a paradigm shift, offering unparalleled flexibility for late-stage modification and the rapid generation of analog libraries.
By understanding and leveraging these alternative strategies, researchers can significantly enhance their ability to design and synthesize novel quinoxaline derivatives for a multitude of applications in science and medicine.
References
- Zhang, J., et al. (2017). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry, 19(15), 3639-3643. [Link]
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Yin, K., & Zhang, R. (2017). Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. Organic Letters, 19(6), 1554–1557. [Link]
- Putta, R. R., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. Organic & Biomolecular Chemistry, 19(20), 4554-4559. [Link]
- Song, S., et al. (2022). Electrochemical Oxidative C–H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. The Journal of Organic Chemistry, 87(8), 5416–5425. [Link]
- Liang, Y-P., et al. (2020). Direct C−H Arylation of Quinoxalin‐2(H)‐ones with Arylhydrazine hydrochlorides. ChemistrySelect, 5(30), 9333-9336. [Link]
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- Samanta, R. K., Meher, P., & Murarka, S. (2022). Visible Light Photoredox-Catalyzed Direct C-H Arylation of Quinoxalin-2(1 H)-ones with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(16), 10947–10957. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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- Olayanju, O. A., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry, 22(11), 51-80. [Link]
- Bowroju, S. K., Marumamula, H., & Bavanthula, R. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][2][3]thiadiazole-4,5-diamine using triiodoisocyanuric acid.
- El-Maghraby, M. A., et al. (2011). Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[1][3]diazepines. HETEROCYCLES, 83(12), 2691-2748. [Link]
- Dobias, J., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1350–1360. [Link]
- Suzuki, Y., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16892–16900. [Link]
- Narsaiah, V., & Narsimha, P. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
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The Brominated Phenylenediamine Scaffold: A Comparative Guide for Drug Discovery
Introduction: The Strategic Role of Bromination in Phenylenediamine-Based Drug Discovery
In the landscape of medicinal chemistry, the phenylenediamine core is a privileged scaffold, forming the foundation of numerous biologically active compounds. Its synthetic tractability and ability to engage in various biological interactions have made it a cornerstone in the development of therapeutics, particularly in oncology. The strategic incorporation of bromine atoms onto this scaffold—creating brominated phenylenediamines—offers a powerful tool to modulate a molecule's physicochemical properties and enhance its pharmacological profile. This guide provides a comparative analysis of brominated phenylenediamines in drug discovery, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR), with a focus on their potential as kinase inhibitors. We will explore the causal relationships behind experimental choices and provide actionable protocols for researchers in the field.
Physicochemical and Synthetic Landscape of Brominated Phenylenediamines
The introduction of a bromine atom to the phenylenediamine ring significantly alters its electronic and lipophilic character. Bromine, being an electron-withdrawing group, can modulate the pKa of the amino groups, influencing their interaction with biological targets. Furthermore, the lipophilicity imparted by bromine can enhance membrane permeability, a critical factor for oral bioavailability and cellular uptake.
Comparative Synthesis of Brominated Phenylenediamines
The synthesis of brominated phenylenediamines can be achieved through various methods, with the choice of brominating agent and reaction conditions being critical for regioselectivity and yield. A common and environmentally conscious approach involves the use of sodium bromide and hydrogen peroxide in an acidic medium, offering a safer alternative to liquid bromine.[1][2]
Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine
This protocol outlines a safe and efficient method for the synthesis of 4-bromo-o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium bromide (NaBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Ice
-
Methanol
-
5N Sodium hydroxide (NaOH)
-
Nitrogen gas
Procedure:
-
Acetylation: In a 1 L flask, dissolve 80g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.
-
Under an ice bath, add 158g of acetic anhydride dropwise.
-
Warm the reaction mixture to 50°C and maintain for 1 hour. Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Bromination: Cool the mixture to 25°C and add 80g of sodium bromide.
-
Slowly add 92g of 30% hydrogen peroxide dropwise.
-
Stir the reaction at room temperature for 2 hours, then heat to 50°C for another 2 hours. Monitor the reaction until the intermediate is consumed.
-
Work-up: Pour the reaction mixture into 2000g of ice water containing 9g of sodium sulfite. Stir until the red color disappears.
-
Filter the white solid precipitate and dry to obtain 4-bromo-o-phenyl diacetyl amide.
-
Hydrolysis: Under a nitrogen atmosphere, dissolve the dried intermediate in methanol in a 3L four-necked bottle.
-
Add a 5N aqueous solution of sodium hydroxide and heat to hydrolyze the diacetyl amide.
-
Upon completion, cool the reaction mixture and isolate the crude 4-bromo-o-phenylenediamine by filtration.
-
Recrystallize the crude product from a suitable solvent like tert-butyl methyl ether to obtain high-purity 4-bromo-o-phenylenediamine.[1]
Comparative Biological Activity: Brominated Phenylenediamines as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The phenylenediamine scaffold has been explored for the development of kinase inhibitors. The introduction of bromine can significantly impact their inhibitory potency and selectivity.
Case Study: Inhibition of BRD4 and PLK1
A notable example is the dual Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4) inhibitor, BI-2536. Structure-activity relationship studies revealed that replacing the cyclopentyl group of BI-2536 with a 3-bromobenzyl moiety resulted in a significant increase in potency against BRD4.[1] This analogue, 39j , exhibited a Kᵢ of 8.7 nM for BRD4, representing a 7-fold improvement over the parent compound.[1] The enhanced affinity is attributed to improved interactions with the WPF (tryptophan, proline, phenylalanine) shelf of the bromodomain and potential hydrophobic interactions of the bromine atom with isoleucine 146.[1]
| Compound | R² Group | BRD4 Kᵢ (nM) | PLK1 Kᵢ (nM) | MV4-11 GI₅₀ (nM) |
| BI-2536 | Cyclopentyl | 60 | 0.8 | 3 |
| 39j | 3-Bromobenzyl | 8.7 | 8.7 | 10 |
Table 1: Comparative inhibitory activities of BI-2536 and its brominated analogue 39j. Data sourced from a study on BRD4 structure-activity relationships.[1]
This example highlights the strategic utility of bromine in optimizing inhibitor potency by exploiting specific hydrophobic pockets within the target protein.
Anticipated Role in BRAF Inhibition
The B-Raf proto-oncogene, serine/threonine kinase (BRAF), is a key player in the MAPK signaling pathway, and its mutations are prevalent in various cancers, particularly melanoma.[2][4] While no direct comparative studies of brominated phenylenediamines as BRAF inhibitors were identified in the initial literature screen, the core phenylenediamine scaffold is present in some kinase inhibitors. The principles of using bromine to enhance binding affinity through hydrophobic interactions, as seen with the BRD4 inhibitor, could be applied to the design of novel BRAF inhibitors. For instance, the ATP-binding site of BRAF contains hydrophobic regions that could be targeted by strategically placed bromine atoms on a phenylenediamine scaffold.
Experimental Protocols for Biological Evaluation
To assess the potential of novel brominated phenylenediamine derivatives as drug candidates, robust and standardized biological assays are essential. The following protocols describe two fundamental assays in early-stage drug discovery: a kinase inhibition assay and a cell viability assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the kinase reaction.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (brominated phenylenediamines)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the MTT Assay
Caption: Principle of the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for leukemia)
-
Complete cell culture medium
-
Test compounds (brominated phenylenediamines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[2][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Structure-Activity Relationship (SAR) of Brominated Phenylenediamines
The position and number of bromine atoms on the phenylenediamine ring, as well as the nature of other substituents, play a crucial role in determining the biological activity.
Key SAR Insights:
-
Position of Bromine: The position of the bromine atom can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein. As seen with the BRD4 inhibitor 39j , a bromine at the meta-position of the benzyl ring led to optimal interactions.[1]
-
Hydrophobicity: The increased hydrophobicity due to bromination can enhance binding to hydrophobic pockets in proteins. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Electronic Effects: The electron-withdrawing nature of bromine can modulate the reactivity and metabolic stability of the compound.
-
Comparison with Other Halogens: In a study on 3-substituted phenyl β-lactams, the order of antiproliferative activity was found to be F > Cl > CH₃ > Br > I for HT-29 cells, suggesting that while halogens can enhance activity, the specific halogen and its properties are critical.[7]
Further systematic studies are required to fully elucidate the SAR of brominated phenylenediamines for specific kinase targets.
Comparative Analysis with Non-Brominated Analogues and Alternative Scaffolds
A direct comparison of the biological activity of brominated phenylenediamines with their non-brominated counterparts is essential to understand the contribution of the bromine substituent. While comprehensive head-to-head data is emerging, the case of the BRD4 inhibitor 39j clearly demonstrates a significant potency enhancement upon bromination.[1]
In the broader context of kinase inhibitor discovery, numerous other scaffolds are being investigated. For instance, inhibitors of BRAF often feature scaffolds such as N-(thiophen-2-yl) benzamide and pyrido[2,3-d]pyrimidin-7-one.[8] A comparative analysis should not only consider the potency but also the selectivity profile, pharmacokinetic properties, and toxicity of brominated phenylenediamines against these established and emerging inhibitor classes.
Conclusion and Future Directions
Brominated phenylenediamines represent a promising class of compounds in drug discovery, particularly in the development of kinase inhibitors. The strategic incorporation of bromine offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The enhanced potency observed in the case of the BRD4 inhibitor 39j underscores the potential of this approach.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of brominated phenylenediamine isomers and analogues against various kinase targets to establish clear SAR trends.
-
Head-to-head comparative studies: Directly comparing the efficacy, selectivity, and safety profiles of brominated phenylenediamines with their non-brominated counterparts and other established inhibitor scaffolds.
-
Elucidation of mechanisms of action: Investigating the precise molecular interactions of brominated phenylenediamines with their targets to guide rational drug design.
By leveraging the unique properties of bromine, researchers can continue to develop novel and effective therapeutics based on the versatile phenylenediamine scaffold.
References
- Gao, Y., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(7), 803-808). [Link]
- Lito, P., et al. (2014). Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF. Cell Reports, 9(3), 868-877). [Link]
- Sykut-Górecka, M., et al. (2020). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 25(18), 4241). [Link]
- Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]
- Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS One, 8(2), e58837). [Link]
- Roche. (n.d.).
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Network. [Link]
- Zha, G.-F., et al. (2013). A comparison of antiproliferative activity for different 3-substituted phenyl b-lactams in HT-29 cells.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Eureka | Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine. [Link]
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A Senior Application Scientist's Guide to the NMR Validation of Quinoxaline Products from 3-Bromobenzene-1,2-diamine
This guide provides an in-depth, experience-driven comparison for the definitive structural validation of quinoxaline products derived from 3-bromobenzene-1,2-diamine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond mere procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Synthetic Challenge and the Analytical Imperative
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a cornerstone reaction for synthesizing the quinoxaline scaffold, a privileged core in medicinal chemistry.[1][2][3] When using a substituted precursor like this compound, the reaction with a symmetrical dicarbonyl (e.g., glyoxal) can theoretically lead to two distinct regioisomers: 6-bromoquinoxaline and 5-bromoquinoxaline.
While chromatographic methods may separate these products, they offer no intrinsic structural information.[4] Mass spectrometry can confirm the correct mass-to-charge ratio, verifying the elemental formula, but it cannot differentiate between these structural isomers.[5] Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the indispensable tool for unambiguous structural elucidation, providing a detailed "fingerprint" of the molecular architecture.[4][6] This guide will detail a validated NMR protocol to not only confirm the formation of the desired quinoxaline product but also to definitively distinguish it from potential isomers and unreacted starting materials.
Part 1: The Cornerstone of Validation - NMR Spectroscopy
Why NMR is the Gold Standard
NMR spectroscopy is uniquely powerful for structural validation because it provides precise information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
-
Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Protons and carbons in different parts of the molecule will have distinct chemical shifts, allowing us to map the molecule.[7][8]
-
Spin-Spin Coupling (J): The interaction between neighboring nuclei causes signals to split into multiplets. The pattern and magnitude of this splitting (coupling constant) reveal how atoms are connected through bonds.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative proton count.
For the validation of 6-bromoquinoxaline, these principles allow us to confirm not just the presence of the quinoxaline core but the specific substitution pattern on the benzene ring.
Anticipated NMR Spectra of 6-Bromoquinoxaline
Before stepping into the lab, a proficient scientist predicts the expected spectral features. This foresight transforms the analysis from a passive observation into a targeted confirmation. For our target, 6-bromoquinoxaline, we anticipate the following key signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromoquinoxaline in CDCl₃
| Atom Label | Signal Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| H-2, H-3 | Singlet (or ABq) | ~8.8 - 8.9 | ~145 - 147 |
| H-5 | Doublet | ~8.1 - 8.2 | ~130 - 132 |
| H-7 | Doublet-Doublet | ~7.8 - 7.9 | ~133 - 135 |
| H-8 | Doublet | ~8.1 - 8.2 | ~125 - 127 |
| C-4a, C-8a | Quaternary | - | ~141 - 143 |
| C-6 (C-Br) | Quaternary | - | ~122 - 124 |
Note: These are estimated values based on typical quinoxaline spectra and substituent effects. Actual values may vary slightly based on experimental conditions.[9]
Caption: Structure of 6-bromoquinoxaline with key atoms labeled.
Part 2: A Validated Experimental Protocol for NMR Analysis
Trustworthy data originates from meticulous experimental execution. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring reproducibility.
Step-by-Step Methodology
-
Sample Preparation: The Foundation of Quality Data
-
Causality: The quality of the NMR spectrum is profoundly affected by sample preparation. A homogeneous solution free of particulate matter is critical to achieve a uniform magnetic field, which is essential for sharp, well-resolved signals.[10][11]
-
Protocol:
-
Accurately weigh 5-10 mg of the purified quinoxaline product for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the sample signals.[11][13]
-
Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm and serves as the universal reference point for chemical shifts.[10]
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication can be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any suspended particles that would degrade spectral quality.[11]
-
Cap the tube and wipe it clean before inserting it into the spectrometer.[12][13]
-
-
-
Data Acquisition: Optimizing Spectrometer Parameters
-
Causality: Instrument parameters are chosen to maximize signal-to-noise while ensuring accurate representation of the molecule. For example, a sufficient relaxation delay (D1) is vital for allowing nuclei to return to their equilibrium state between pulses, which is necessary for accurate signal integration.
-
¹H NMR Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR and DEPT Parameters:
-
Causality: The ¹³C isotope has a low natural abundance (~1.1%), requiring more scans to achieve a good signal-to-noise ratio.[9] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[14][15][16][17][18]
-
¹³C Parameters:
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more.
-
-
DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.[16][17][18] This is particularly useful for confirming the presence of the C-Br and the two quaternary carbons of the quinoxaline core.
-
-
Caption: A validated workflow for NMR sample preparation and analysis.
Part 3: Data Interpretation - Distinguishing Product from Alternatives
The ultimate validation lies in comparing the acquired data against predictions and ruling out plausible alternatives.
The Signature of Success: Confirming 6-Bromoquinoxaline
A successful synthesis of 6-bromoquinoxaline will yield spectra matching the predictions. Key confirmatory evidence includes:
-
¹H Spectrum:
-
Two signals in the far downfield region (~8.8 ppm) for the pyrazine ring protons (H-2, H-3).
-
Three distinct signals in the aromatic region (~7.8-8.2 ppm) corresponding to the three protons on the brominated ring. The integration ratio should be 1:1:1.
-
The coupling patterns (doublets and a doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
-
¹³C Spectrum:
-
The correct number of carbon signals (8 unique carbons).
-
The DEPT-135 spectrum will show five positive peaks (five CH groups) and no negative peaks (no CH₂ groups).
-
The broadband ¹³C spectrum will show three additional signals for the quaternary carbons (C-4a, C-8a, and C-6), which are absent in the DEPT spectrum.
-
Identifying Potential Pitfalls: Isomers and Starting Materials
A rigorous validation process must actively look for evidence of impurities.
-
Distinguishing the 5-Bromo Isomer: The primary alternative product is 5-bromoquinoxaline. While its mass is identical, its NMR spectrum is distinctly different due to the altered symmetry and electronic effects of the bromine atom. The most significant differences would appear in the aromatic proton region.[19]
-
Detecting Unreacted this compound: The starting material has a much simpler aromatic ¹H NMR spectrum and characteristic broad signals for the two -NH₂ groups, which are readily identifiable.
Table 2: Comparative ¹H NMR Data for Distinguishing Isomers and Impurities
| Compound | Key Distinguishing ¹H Signals (δ, ppm) |
| 6-Bromoquinoxaline (Target) | Three aromatic protons (~7.8-8.2 ppm) with a clear doublet, doublet-doublet, doublet pattern. Two pyrazine protons (~8.8 ppm). |
| 5-Bromoquinoxaline (Isomer) | Three aromatic protons in a different chemical shift range and with a different coupling pattern due to the proximity of the bromine to the fused ring system. The proton adjacent to the bromine (H-6) would be significantly shifted. |
| This compound | Three aromatic protons in a higher field region (~6.5-7.0 ppm). Two broad, exchangeable -NH₂ signals (~3.5-5.0 ppm, solvent dependent). |
Part 4: Comparative Analysis - NMR vs. Other Techniques
While NMR is the definitive tool for structural elucidation, a comprehensive validation strategy often employs complementary techniques.[6][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity. It excels at separating the product from starting materials and byproducts, providing a quantitative measure of purity (e.g., 99.5%). However, it provides no structural information on its own.[4][21]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound with high accuracy, confirming the elemental composition. It is far more sensitive than NMR.[5][22] Its primary limitation in this context is its inability to distinguish between isomers like 5- and 6-bromoquinoxaline.
The ideal approach is synergistic: HPLC confirms the sample is a single, pure component; MS confirms it has the correct molecular formula; and NMR confirms it has the correct isomeric structure.
Table 3: Comparison of Key Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Detailed molecular structure, connectivity, atom count | Molecular weight, elemental formula | Purity, quantity, separation of mixtures |
| Isomer Differentiation | Excellent. The primary method for distinguishing isomers. | Poor. Cannot typically distinguish structural isomers. | Variable. Can separate isomers but not identify them. |
| Sensitivity | Low (mg scale) | High (µg to pg scale) | High (µg to ng scale) |
| Quantitative Analysis | Excellent (with internal standard) | Possible (with calibration) | Excellent (with calibration) |
| Sample State | Solution | Solid, liquid, or gas (requires ionization) | Solution |
Conclusion
For the synthesis of quinoxaline derivatives from substituted o-phenylenediamines, NMR spectroscopy is not merely an analytical technique; it is the bedrock of structural validation. Its ability to provide an unambiguous, high-resolution map of the molecular framework is unmatched by other common laboratory methods. By following a validated protocol that begins with careful sample preparation and extends to a logical, comparative interpretation of the data, researchers can confidently confirm the identity and isomeric purity of their target compounds. The integration of HPLC and MS data further strengthens this validation, creating a comprehensive and trustworthy analytical package essential for advancing research and drug development.
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- Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience. [Link]
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- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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- Wan, J. P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Sunway Pharm Ltd. 6-Amino-5-bromoquinoxaline. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Benzimidazole Derivatives
Introduction: Beyond Synthesis, The Imperative of Confirmation
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal and materials chemistry. Its derivatives are renowned for a vast spectrum of biological activities, including anthelmintic, antiulcer, antiviral, and anticancer properties.[1][2][3][4] However, the successful synthesis of a novel benzimidazole derivative is merely the first step. Unambiguous structural confirmation is not just a procedural formality; it is the foundation upon which all subsequent biological and material science investigations are built. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide provides a comparative overview of the primary spectroscopic techniques used to confirm the identity, purity, and structure of benzimidazole derivatives. As application scientists, we move beyond simply listing protocols. We will explore the causality behind our analytical choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation. We will compare and contrast the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and standard protocols.
The Analytical Workflow: An Integrated Approach
Caption: Integrated workflow for the spectroscopic confirmation of benzimidazole derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H NMR is arguably the most powerful tool for the initial structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons.
Expertise & Causality: For benzimidazoles, ¹H NMR is indispensable for determining the substitution pattern on the aromatic ring and confirming the presence of the crucial N-H proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred because its hydrogen-bond accepting nature prevents the acidic N-H proton from exchanging too rapidly, allowing for its clear observation.[5]
Characteristic ¹H NMR Signals for Benzimidazoles
| Proton Type | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity & Notes |
| Imidazole N-H | 12.0 - 13.6 | Broad singlet (br s). The significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and strong intermolecular hydrogen bonding with the solvent. Broadening is caused by quadrupolar effects from the adjacent nitrogen and chemical exchange.[5][6] |
| Aromatic H (Benzene Ring) | 7.0 - 8.5 | Multiplets (m). The specific shifts and coupling constants (J-values) are diagnostic of the substitution pattern (ortho, meta, para). |
| Aromatic H (2-Aryl Substituent) | 7.2 - 8.2 | Multiplets (m). Protons on a phenyl group at the C2 position are readily identified in this region. |
| Aliphatic H (Substituents) | 0.8 - 4.5 | Varies based on proximity to electronegative atoms. For example, the propyl group protons in Albendazole appear between ~0.9 and 2.9 ppm. |
Experimental Protocol: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified benzimidazole derivative into a clean, dry NMR tube. The required mass depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is highly recommended for observing the N-H proton.[5]
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is essential for high-resolution spectra.
-
Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet. Acquire the spectrum following standard instrument procedures, ensuring sufficient scans for a good signal-to-noise ratio.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR maps the proton framework, ¹³C NMR provides a definitive count and chemical environment for every carbon atom in the molecule, confirming the core skeleton and the nature of substituents.
Expertise & Causality: ¹³C NMR is crucial for confirming the presence of quaternary carbons (those without attached protons), such as substituted aromatic carbons and the C2 carbon of the imidazole ring. Furthermore, in solution, rapid tautomerism between the two nitrogen atoms in an unsubstituted benzimidazole makes the C4/C7 and C5/C6 pairs chemically equivalent. Observing distinct signals for C4 and C7 can indicate "blocked" tautomerism, providing insight into the solid-state structure or the effects of specific solvents.[7][8]
Characteristic ¹³C NMR Signals for Benzimidazoles
| Carbon Type | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| C2 (Imidazole Ring) | 140 - 165 | The chemical shift is highly sensitive to the nature of the substituent at this position.[7][9] |
| C3a / C7a (Bridgehead) | 130 - 145 | Quaternary carbons at the ring fusion. May appear as two signals if tautomerism is slow. |
| C4 / C7 (Aromatic) | 110 - 125 | Proton-coupled carbons. Often appear upfield due to the shielding effect of the adjacent nitrogen atoms.[7] |
| C5 / C6 (Aromatic) | 120 - 135 | Proton-coupled carbons in the center of the benzene ring. |
| Substituent Carbons | Varies widely | Aliphatic carbons appear upfield (10-70 ppm), while carbonyls appear downfield (>160 ppm). |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is a destructive technique that provides one of the most critical pieces of data: the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
Expertise & Causality: The ionization method is chosen based on the compound's properties. Electrospray Ionization (ESI) is a soft technique ideal for polar, thermally labile molecules, often yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides extensive fragmentation, which can be invaluable for structural elucidation by revealing the molecule's weakest points. The fragmentation pattern serves as a molecular fingerprint.[10]
Characteristic Fragmentation Pathways
A common feature in the mass spectra of benzimidazoles is the stability of the fused ring system. Fragmentation often involves the loss of substituents, followed by the characteristic cleavage of the imidazole ring.
Caption: A generalized fragmentation pathway for a 2-substituted benzimidazole in EI-MS.
A key fragmentation pathway for the benzimidazole nucleus itself involves the loss of a molecule of hydrogen cyanide (HCN), a characteristic feature that helps confirm the core structure.[11][12]
FT-IR Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Expertise & Causality: While not as structurally detailed as NMR, FT-IR is an excellent first-pass technique. For benzimidazoles, it quickly confirms the successful incorporation of the N-H group and the aromatic system. The position and shape of the N-H stretching band can provide clues about hydrogen bonding within the crystal lattice. A broad N-H band typically indicates strong intermolecular hydrogen bonding, a common feature in solid benzimidazole derivatives.[13]
Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance & Notes |
| N-H Stretch | 3000 - 3400 | Often a broad band, indicating hydrogen bonding. Its absence in N-substituted derivatives is a key confirmation point.[13][14] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks, typically of medium intensity, just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 2850 - 2960 | Sharp peaks just below 3000 cm⁻¹, confirming aliphatic substituents. |
| C=N Stretch (Imidazole) | 1600 - 1650 | Medium to strong intensity peak, characteristic of the imidazole ring.[14] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity, confirming the benzene ring. |
| C-N Stretch | 1250 - 1350 | Medium intensity peak. |
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated systems.
Expertise & Causality: The benzimidazole core is an extended π-conjugated system, giving rise to characteristic absorptions in the UV region, typically corresponding to π → π* transitions.[15] The position of the maximum absorbance (λmax) is sensitive to the substitution pattern. Auxochromic groups (e.g., -OH, -NH₂) can cause a bathochromic (red) shift to longer wavelengths, while extending the conjugation (e.g., a 2-aryl substituent) also shifts the λmax to longer wavelengths. This technique is highly valuable for comparing a series of related derivatives.[16]
Comparative UV-Vis Data
| Compound | Solvent | λmax (nm) | Notes |
| Thiabendazole | Methanol | 298-302 | The thiazole and benzimidazole rings form an extended conjugated system.[17] |
| Mebendazole | Methanolic HCl | 234 | The benzoyl group at C2 influences the electronic transitions.[18] |
| Albendazole | Various | ~295 | The λmax is characteristic of the 2-aminobenzimidazole core.[19] |
Integrated Analysis: A Case Study of Thiabendazole
Let's apply this integrated approach to confirm the structure of Thiabendazole, a well-known anthelmintic and fungicide.[20]
Structure: 2-(Thiazol-4-yl)-1H-benzimidazole Formula: C₁₀H₇N₃S[21] Molecular Weight: 201.25 g/mol [20]
| Technique | Expected Data | Interpretation & Confirmation |
| HRMS | [M+H]⁺ at m/z 202.0439 | Confirms the molecular formula C₁₀H₇N₃S. The molecular ion peak confirms the molecular weight. |
| ¹H NMR | δ ~12.5-13.0 (br s, 1H), δ 7.2-8.5 (m, 6H) | The broad singlet confirms the N-H proton. The complex multiplets in the aromatic region account for the 4 protons on the benzene ring and the 2 protons on the thiazole ring. |
| ¹³C NMR | δ ~140-150 (C2), δ ~110-155 (aromatic C's) | Confirms the 10 unique carbons in the structure, including the C2 carbon and the various aromatic carbons of both the benzimidazole and thiazole rings. |
| FT-IR | ~3100-3400 cm⁻¹ (broad), ~1620 cm⁻¹ (C=N), ~1450-1590 cm⁻¹ (C=C) | The broad N-H stretch confirms the imidazole proton and hydrogen bonding. Peaks for C=N and C=C confirm the presence of the heterocyclic and aromatic rings.[17][22] |
| UV-Vis | λmax ~302 nm (in Chloroform) | The absorption at this wavelength is consistent with the extended π-conjugation between the benzimidazole and thiazole rings.[17] |
Each piece of data supports the others, providing an undeniable, self-validating confirmation of the Thiabendazole structure. The mass spectrometry confirms the exact mass and formula, the NMR spectra map out the precise C-H framework, the FT-IR confirms the key functional groups, and the UV-Vis spectrum verifies the nature of the conjugated electronic system.
Conclusion
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A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions with 3-Bromobenzene-1,2-diamine
<_Step_2>
Introduction: The Strategic Importance of 3-Bromobenzene-1,2-diamine in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound is a quintessential example of such a scaffold. Its vicinal diamine functionality serves as a direct precursor to the benzimidazole core, a privileged structure in medicinal chemistry due to its diverse biological activities. Simultaneously, the bromine atom provides a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the intricate and targeted construction of complex molecular architectures.
This guide provides an in-depth comparison of the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing this compound. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors, optimizing for yield, selectivity, and reaction efficiency.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions share a common catalytic cycle, generally proceeding through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][3] The efficiency of this cycle is profoundly influenced by the choice of the palladium source and, critically, the ancillary ligands that coordinate to the metal center. These ligands modulate the catalyst's electronic properties and steric environment, impacting its stability, activity, and substrate scope.[4][5][6]
The presence of the two adjacent amino groups in this compound introduces a layer of complexity. These groups can potentially coordinate to the palladium center, influencing the catalyst's activity. Therefore, the selection of the appropriate catalyst system is not merely a matter of routine but a critical parameter for success.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures by coupling an organohalide with an organoboron compound.[1][7] This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups.[4][6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][3][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Performance Comparison of Palladium Catalysts
The choice of catalyst and base is crucial for achieving high yields in the Suzuki coupling of this compound. Below is a comparison of common catalyst systems.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-85 | A classic, reliable system. May require longer reaction times. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 88-95 | Dppf ligand often enhances catalytic activity and stability.[8] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >95 | Bulky, electron-rich phosphine ligands like SPhos excel with challenging substrates.[4] |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | 80 | 70-80 | Heterogeneous catalyst, allowing for easier separation, but may show lower activity. |
Note: Yields are representative and can vary based on the specific boronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the diarylation of 3,5-Dibromobenzene-1,2-diamine, a related substrate, which can be adapted for the mono-arylation of this compound by adjusting stoichiometry.[9]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.).
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling aryl halides with amines.[2][10][11] This reaction has broad utility in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.
Catalytic Cycle of the Buchwald-Hartwig Amination
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong base facilitates deprotonation of the amine to form a palladium amido complex, which then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2][10][12]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Performance Comparison of Palladium Catalysts
For the Buchwald-Hartwig amination of this compound, the choice of a strong, non-nucleophilic base and a suitable phosphine ligand is critical to success.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 80-90 | A widely used system; NaOt-Bu is a common base for this transformation. |
| Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane | 110 | 85-95 | XantPhos is a bidentate ligand effective for a broad range of amines.[12] |
| G3-XPhos Precatalyst | K₃PO₄ | t-Amyl alcohol | 100 | >95 | Precatalysts offer improved stability and ease of handling. |
Note: Yields are representative and can vary based on the specific amine used.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the amination of an aryl bromide.[9]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), G3-XPhos precatalyst (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the most prevalent method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[13][14][15] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[14][15]
Catalytic Cycle of the Sonogashira Reaction
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst.[13][16] Copper-free versions of this reaction are also well-established.[13][15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Performance Comparison of Palladium Catalysts
The Sonogashira coupling is sensitive to the catalyst, copper co-catalyst, base, and solvent. The diamine functionality of the substrate can act as a ligand, potentially influencing the reaction.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80-100 | The classic Sonogashira conditions; triethylamine often serves as both base and solvent.[17][18] | |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 65 | A highly effective system, often providing clean reactions and high yields. | |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 90 | Dppf can be advantageous for more complex or sensitive substrates. | |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 80 | A copper-free protocol that can prevent the formation of alkyne homocoupling byproducts.[19] |
Note: Yields are representative and can vary based on the specific terminal alkyne used.
Experimental Protocol: Sonogashira Coupling
The following protocol is a general procedure for the Sonogashira coupling of an aryl bromide.[9]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.). Evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed DMF, triethylamine (2.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction to 80 °C for 6-12 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Conclusion and Future Outlook
This compound stands out as a highly valuable substrate for palladium-catalyzed cross-coupling reactions. The success of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is highly dependent on the judicious selection of the palladium catalyst, ligands, base, and solvent.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos demonstrate superior performance, particularly for achieving high yields.
-
In Buchwald-Hartwig aminations , modern precatalysts like G3-XPhos offer high efficiency and operational simplicity.
-
For Sonogashira couplings , both traditional Pd/Cu systems and modern copper-free protocols are effective, with the latter offering advantages in minimizing byproducts.
The continuous development of more active, stable, and versatile palladium catalysts, including heterogeneous and magnetically separable catalysts, will further expand the synthetic utility of building blocks like this compound.[20][21][22] These advancements promise to streamline the synthesis of complex molecules, accelerating discovery in both academic and industrial research.
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- Name-Reaction.com. (n.d.).
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- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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- Wikipedia. (2024). Sonogashira coupling. [Link]
- Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link]
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- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
- The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]
- ScienceDirect. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Royal Society of Chemistry. (n.d.). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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- ResearchGate. (n.d.).
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A Comparative Analysis of Fluorinated versus Brominated Phenylenediamines: A Technical Guide for Researchers
In the landscape of advanced materials and pharmaceutical development, the strategic selection of molecular building blocks is paramount to achieving desired performance and functionality. Phenylenediamines, as versatile precursors, are frequently modified to tailor their electronic, physical, and reactive properties. Among the most impactful modifications is halogenation, with fluorine and bromine being two of the most common yet distinct choices. This guide provides an in-depth comparative analysis of fluorinated and brominated phenylenediamines, offering field-proven insights and experimental data to inform the selection and application of these critical chemical intermediates.
Fundamental Physicochemical Differences: The Halogen Effect
The substitution of hydrogen with fluorine or bromine on a phenylenediamine ring induces profound changes in the molecule's characteristics, stemming from the intrinsic properties of the halogens themselves. Understanding these differences is crucial for predicting the behavior of the resulting derivatives in various applications.
Electronic Effects: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect generally decreases the electron density of the ring and the basicity of the amine groups. In contrast, bromine has a weaker inductive effect but a more significant electron-donating resonance effect (+R) due to the involvement of its lone pairs with the aromatic π-system. This dual nature of bromine's electronic influence can lead to more nuanced effects on reactivity and molecular interactions.
Bond Strength and Steric Hindrance: The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of up to 130 kcal/mol, making it one of the strongest single bonds in organic chemistry.[1] This high bond energy contributes to the enhanced thermal and chemical stability of fluorinated compounds. Conversely, the carbon-bromine (C-Br) bond is significantly weaker (around 72.1 kcal/mol), rendering it more susceptible to cleavage, a property exploited in applications like flame retardancy.[1] In terms of size, the fluorine atom is relatively small, resulting in minimal steric hindrance. Bromine, being a much larger atom, can introduce significant steric bulk, influencing reaction kinetics and the conformational preferences of molecules.
A summary of these key differences is presented in Table 1.
| Property | Fluorine | Bromine |
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| Primary Electronic Effect | Strong Inductive (-I) | Weaker Inductive (-I), Resonance (+R) |
| C-X Bond Dissociation Energy (kcal/mol) | ~115-130 | ~72 |
| Van der Waals Radius (Å) | 1.47 | 1.85 |
| Steric Hindrance | Low | High |
Synthesis of Halogenated Phenylenediamines: Key Methodologies
The synthesis of fluorinated and brominated phenylenediamines often involves distinct strategies, reflecting the different reactivities of the halogens and their precursors.
Synthesis of Fluorinated Phenylenediamines
The introduction of fluorine onto an aromatic ring typically requires specialized fluorinating agents or the use of fluorinated starting materials. A common route to 4-fluoro-1,2-phenylenediamine involves a multi-step process starting from 4-fluoroaniline.[2]
Experimental Protocol: Synthesis of 4-Fluoro-1,2-phenylenediamine [2]
Step 1: Acetylation of 4-fluoroaniline
-
In a reaction vessel, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.
-
Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.
-
Slowly add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid.
-
Allow the reaction to proceed for 30 minutes, monitoring for completion by TLC.
Step 2: Nitration
-
Maintaining the temperature at 0-5°C, add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid dropwise.
-
After 30 minutes, confirm the completion of the reaction by TLC.
-
Pour the reaction mixture into 2000 mL of ice water to precipitate the product.
-
Filter and dry the solid to obtain N-(4-fluoro-2-nitrophenyl)acetamide.
Step 3: Hydrolysis
-
To a three-neck flask, add 191 g (0.97 mol) of the product from Step 2 and 1500 mL of 9 mol/L hydrochloric acid.
-
Heat the mixture to reflux for 30 minutes, monitoring for completion by TLC.
-
Pour the reaction solution into 2000 mL of ice water to precipitate the product.
-
Filter the solid and wash with a sodium carbonate solution until neutral, followed by washing with water.
-
Dry the solid to obtain 4-fluoro-2-nitroaniline.
Step 4: Reduction
-
In a reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.
-
Introduce hydrogen gas and maintain a pressure of 1.0 MPa at room temperature for 8 hours.
-
After cooling, filter the mixture to remove the Raney nickel.
-
The filtrate is subjected to reduced pressure distillation to yield 4-fluoro-1,2-phenylenediamine.
Synthesis of 4-Fluoro-1,2-phenylenediamine
Synthesis of Brominated Phenylenediamines
Bromination of phenylenediamines can often be achieved directly using a suitable brominating agent. A common laboratory preparation of 4-bromo-o-phenylenediamine involves the direct bromination of o-phenylenediamine after protection of the amine groups.[3] A safer and more environmentally friendly approach utilizes sodium bromide and hydrogen peroxide as the brominating agent.[4][5]
Experimental Protocol: Synthesis of 4-Bromo-o-phenylenediamine [4][5]
Step 1: Acetylation of o-phenylenediamine
-
In a 1-liter bottle, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.
-
Cool the solution in an ice bath and add 158 g of acetic anhydride dropwise.
-
Heat the mixture to 50°C and react for 1 hour, monitoring for the disappearance of the starting material by TLC.
Step 2: Bromination
-
Cool the reaction mixture to 25°C and add 80 g of sodium bromide.
-
After stirring to dissolve, slowly add 92 g of 30% hydrogen peroxide dropwise.
-
Stir at room temperature for 2 hours, then heat to 50°C for an additional 2 hours, monitoring the reaction progress by TLC.
-
Pour the reaction solution into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.
-
Filter the white solid and dry to obtain 4-bromo-o-phenyl diacetyl amide.
Step 3: Hydrolysis
-
Under a nitrogen atmosphere, dissolve the 4-bromo-o-phenyl diacetyl amide in methanol.
-
Add a 5N aqueous sodium hydroxide solution and heat to hydrolyze the amide groups.
-
After completion of the reaction, cool the mixture and isolate the crude 4-bromo-o-phenylenediamine.
-
Recrystallize the crude product from a suitable solvent such as tert-butyl methyl ether to obtain the pure product.
Synthesis of 4-Bromo-o-phenylenediamine
Comparative Performance in Key Applications
The distinct properties of fluorinated and brominated phenylenediamines translate into significant performance differences in various applications.
High-Performance Polymers: The Advantage of Fluorine
In the realm of high-performance polymers such as polyimides, the incorporation of fluorine-containing monomers is a well-established strategy to enhance thermal stability, improve solubility, and lower the dielectric constant. The high strength of the C-F bond contributes directly to the increased thermal decomposition temperature of fluorinated polyimides.[1][6]
For instance, polyimides synthesized with fluorinated diamines like 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6F-ODA) exhibit significantly higher thermal stability compared to their non-fluorinated counterparts.[1][7] The bulky -CF3 groups also disrupt polymer chain packing, which increases free volume, leading to improved solubility in organic solvents and a lower dielectric constant, a critical property for microelectronics applications.
While brominated diamines can also be incorporated into polymers, their primary application in this area is as flame retardants. The lower C-Br bond energy allows for the release of bromine radicals upon heating, which interfere with the combustion process in the gas phase.[8][9][10] However, this inherent reactivity also leads to lower thermal stability compared to fluorinated analogues.
| Polymer Property | Fluorinated Phenylenediamine Derived | Brominated Phenylenediamine Derived |
| Thermal Stability | High (due to strong C-F bond) | Lower (due to weaker C-Br bond) |
| Solubility | Generally enhanced | Variable |
| Dielectric Constant | Lowered | Generally not a primary design feature |
| Flame Retardancy | Not a primary function | Excellent (releases Br radicals) |
Schiff Base Catalysis and Coordination Chemistry
The ortho-positioning of the amine groups in phenylenediamines allows for the formation of Schiff base ligands upon condensation with aldehydes or ketones. These ligands can coordinate with various metal ions to form complexes with catalytic and other interesting properties.[11]
The electronic nature of the halogen substituent on the phenylenediamine can significantly influence the properties of the resulting metal complexes. The strong electron-withdrawing nature of fluorine in a fluorinated phenylenediamine-derived Schiff base ligand will decrease the electron density on the coordinating nitrogen atoms. This can affect the Lewis acidity of the metal center and, consequently, the catalytic activity of the complex.
Conversely, the less electronegative bromine atom would have a less pronounced effect on the electron density of the nitrogen donors. This can lead to differences in the redox potential of the metal center and the overall stability of the complex. While direct comparative studies on the catalytic performance of Schiff base complexes derived from fluorinated versus brominated phenylenediamines are not abundant in the literature, the fundamental electronic differences suggest that fluorinated ligands would lead to more electron-deficient and potentially more Lewis acidic metal centers.
Flame Retardants: The Dominance of Bromine
Brominated aromatic compounds are widely used and highly effective flame retardants.[8][9][10] Their mechanism of action involves the release of bromine radicals at elevated temperatures, which act as scavengers for the high-energy radicals (H• and OH•) that propagate the combustion chain reaction in the gas phase. This effectively quenches the flame.
While highly fluorinated compounds are thermally stable, they do not function as effective flame retardants in the same manner as their brominated counterparts. The high strength of the C-F bond prevents the release of fluorine radicals under typical fire conditions. Therefore, for applications where flame retardancy is the primary concern, brominated phenylenediamines are the superior choice. However, it is important to note the growing environmental and health concerns associated with some classes of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), due to their persistence and potential for bioaccumulation.[8][12]
Characterization of Halogenated Phenylenediamines
A thorough characterization of synthesized fluorinated and brominated phenylenediamines is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of halogenated phenylenediamines will show characteristic shifts and coupling patterns for the aromatic protons. The position of the halogen will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectra are also informative. The carbon atom directly attached to the halogen will exhibit a characteristic chemical shift. For fluorinated compounds, C-F coupling can be observed, providing additional structural information. For example, in 4-fluoroaniline, the carbon attached to fluorine shows a large one-bond coupling constant (¹JCF).[13]
-
¹⁹F NMR: For fluorinated phenylenediamines, ¹⁹F NMR is a powerful tool for characterization, as the chemical shifts are highly sensitive to the electronic environment.
Infrared (IR) Spectroscopy: The IR spectra of both fluorinated and brominated phenylenediamines will show characteristic absorptions for the N-H stretching of the amine groups (typically in the range of 3300-3500 cm⁻¹). The C-X stretching vibration will also be present, although it may be in the fingerprint region and less straightforward to assign definitively without computational support.
Crystallographic Analysis
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[14][15][16] A comparison of the crystal structures of analogous fluorinated and brominated phenylenediamines would reveal differences in packing arrangements due to the different sizes of the halogen atoms and their ability to participate in non-covalent interactions such as halogen bonding. Bromine, being a better halogen bond donor than fluorine, can lead to distinct supramolecular assemblies.[14][15]
Safety and Handling
Both fluorinated and brominated phenylenediamines, as aromatic amines, should be handled with care due to their potential toxicity.[17][18] It is imperative to consult the specific Safety Data Sheet (SDS) for each compound before use. General safety precautions include:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated from non-halogenated waste.[19]
Conclusion
The choice between a fluorinated and a brominated phenylenediamine is a strategic decision that should be guided by the specific requirements of the target application.
-
For applications demanding high thermal and chemical stability, improved solubility in polymers, and a low dielectric constant, fluorinated phenylenediamines are the superior choice. The inherent strength of the C-F bond provides a robust foundation for durable and high-performance materials.
-
For applications where effective flame retardancy is the primary objective, brominated phenylenediamines are the established and more effective option. The lability of the C-Br bond is key to their flame-quenching mechanism.
This guide has provided a comparative framework based on fundamental chemical principles and experimental evidence. By understanding the distinct advantages and disadvantages of each class of halogenated phenylenediamine, researchers and developers can make more informed decisions in their pursuit of innovative materials and pharmaceuticals.
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A Senior Application Scientist's Guide to the Characterization and Validation of Functionalized Aromatic Polymers
Comparative Analysis of Polymers Derived from 3-Bromobenzene-1,2-diamine and its Non-Brominated Analogue
Introduction: The Strategic Value of Halogenated Monomers in Polymer Science
In the landscape of high-performance materials, polybenzimidazoles (PBIs) are distinguished by their exceptional thermal and chemical stability.[1] Traditionally synthesized from aromatic tetra-amines and dicarboxylic acids, their robust molecular architecture makes them ideal for demanding applications in aerospace, protective apparel, and membrane technologies.[1][2] The strategic incorporation of halogen atoms, such as bromine, onto the polymer backbone introduces a powerful tool for tuning material properties and enabling subsequent chemical modifications.
This guide focuses on polymers notionally derived from this compound. The bromine atom serves not only to potentially enhance properties like flame retardancy but also acts as a reactive handle for post-polymerization modification (PPM)—a key strategy for creating advanced, multifunctional materials without redesigning the entire polymerization process.[1][3] We will provide an in-depth characterization of this polymer system, comparing it directly with its non-brominated counterpart derived from 1,2-diaminobenzene. This comparative approach allows for a precise evaluation of the bromine substituent's influence on thermal stability, solubility, and reactivity.
Synthesis and Mechanistic Rationale
The synthesis of these polymers is typically achieved through a high-temperature polycondensation reaction. The choice of solvent and catalyst is critical; polyphosphoric acid (PPA) is widely used as it serves as both the reaction medium and a dehydrating agent, driving the condensation reaction to completion and facilitating the formation of high molecular weight polymers.[4][5]
The reaction proceeds via the formation of an amide intermediate, followed by cyclodehydration to form the stable benzimidazole ring. The presence of the electron-withdrawing bromine atom on the diamine monomer can subtly influence the reactivity of the amine groups, but the fundamental mechanism remains consistent. Maintaining an inert atmosphere (e.g., nitrogen or argon) is paramount to prevent oxidative side reactions that can compromise the polymer's molecular weight and thermal properties.
Below is a generalized workflow for the synthesis and subsequent analysis of these polymers.
Caption: General experimental workflow for PBI synthesis and characterization.
Comparative Characterization of Polymer Systems
To objectively assess the impact of the bromine substituent, we compare the key properties of the brominated PBI (Br-PBI) with its non-brominated analogue (H-PBI). The following data represents typical values expected from these polymer classes based on established literature for similar structures.
| Property | Method/Conditions | H-PBI (from 1,2-diaminobenzene) | Br-PBI (from this compound) | Rationale for Difference |
| Structural Confirmation | FTIR Spectroscopy | Characteristic imidazole ring vibrations; N-H stretching. | Similar to H-PBI with additional C-Br vibrational modes. | Confirms successful polymerization and incorporation of the bromo-substituent. |
| Thermal Stability (Td5%) | TGA (10 °C/min in N₂) | ~540 - 590 °C[6] | ~520 - 570 °C | The C-Br bond is typically less stable than a C-H bond, potentially creating an earlier onset of degradation.[1] |
| Glass Transition (Tg) | DSC (up to 450 °C) | > 400 °C (Often not detectable)[4] | > 400 °C (Often not detectable) | The rigid backbone dominates thermal transitions; the single bromo-group has a minor effect on Tg. |
| Molecular Weight (Mw) | GPC/SEC | High (e.g., >50,000 g/mol ) | High (e.g., >50,000 g/mol ) | Synthesis conditions are the primary determinant of molecular weight. |
| Solubility | Various Solvents | Soluble in strong acids (H₂SO₄, MSA), limited solubility otherwise.[7] | Improved solubility in polar aprotic solvents (e.g., DMAc, NMP). | The bulky bromine atom disrupts chain packing, reducing intermolecular forces and enhancing solubility.[7] |
| Flame Retardancy | LOI (%) | Lower | Higher | Bromine radicals are released at high temperatures, interrupting the combustion cycle in the gas phase.[1] |
| Reactivity | Post-Polymerization Modification | Inert C-H bonds. | Reactive C-Br bond for cross-coupling reactions (e.g., Suzuki, Ullmann).[8] | The C-Br bond provides a specific site for covalent functionalization.[8][9] |
Validation: The Power of Post-Polymerization Modification
The primary validation for incorporating the bromine atom lies in its utility as a reactive site for post-polymerization modification (PPM).[3][10] This approach allows for the synthesis of a single parent polymer (Br-PBI) which can then be diversified into a library of functional materials. This is significantly more efficient than synthesizing each unique functional polymer from a custom-designed monomer.
The C-Br bond on the aromatic backbone is amenable to various cross-coupling reactions, such as Suzuki or Ullmann couplings.[8] This enables the covalent attachment of different functional groups to tailor the polymer's properties for specific applications, such as improving membrane performance, altering optical properties, or creating sites for cross-linking.
Caption: Logic of post-polymerization modification for creating tailored materials.
This capability is a powerful validation of the monomer's design. For drug development professionals, this could mean attaching specific biocompatible moieties or drug-delivery linkers to a robust polymer carrier. For materials scientists, it opens the door to creating novel membranes with precisely tuned separation properties.
Experimental Protocols
Protocol 1: Synthesis of Polybenzimidazole (General)
-
Rationale: This protocol uses polyphosphoric acid (PPA) to achieve high molecular weight polymer by acting as both a solvent and a dehydrating agent, driving the polycondensation reaction forward.
-
Monomer Preparation: Dry the diamine monomer (e.g., this compound) and the dicarboxylic acid (e.g., isophthalic acid) in a vacuum oven at 110-150 °C overnight.[4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a high-torque mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of the diamine and dicarboxylic acid.
-
Polymerization: Under a gentle stream of nitrogen, add PPA. The monomer concentration should be between 2-5% (w/w) of the total PPA weight.[4] Slowly heat the mixture using a programmable controller with stirring (~55 rpm) to 195 °C and hold for 12-24 hours. The solution will become highly viscous.[5][11]
-
Isolation: While still hot, pour the viscous polymer solution into a large volume of vigorously stirred deionized water. The polymer will precipitate as a fibrous solid.
-
Purification: Break up the solid and wash it repeatedly with deionized water until the washings are neutral. Stir the polymer in a dilute ammonium hydroxide solution to neutralize any remaining acid, followed by further washing with deionized water.[4]
-
Drying: Dry the purified polymer powder in a vacuum oven at 150 °C for 24 hours.[12]
Protocol 2: Thermal Characterization
-
Rationale: TGA and DSC are fundamental techniques to determine the operational limits and physical transitions of high-performance polymers.[13][14]
-
A. Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer powder into a TGA sample pan.
-
Heat the sample from 30 °C to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Record the mass loss as a function of temperature. The 5% weight loss temperature (Td5%) is used as the standard metric for the onset of thermal decomposition.[4]
-
-
B. Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Heat the sample from 30 °C to 450 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to 30 °C.
-
Perform a second heating scan under the same conditions. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second scan.[15]
-
Protocol 3: Molecular Weight Determination
-
Rationale: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume, providing crucial information on the molecular weight distribution.[16][17]
-
Sample Preparation: Prepare a dilute solution of the polymer (approx. 1 mg/mL) in a suitable solvent (e.g., DMAc with 0.05 M LiBr to prevent aggregation). Gentle heating may be required for dissolution.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for aromatic polymers in organic solvents.[18]
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.[16]
-
Analysis: Inject the filtered polymer solution and elute with the mobile phase. The molecular weight averages (Mn, Mw) and polydispersity index (Đ = Mw/Mn) are calculated from the resulting chromatogram relative to the calibration curve.[19]
Conclusion
The functionalization of polybenzimidazole backbones through the use of monomers like this compound represents a strategic advancement in polymer design. While the bromine atom may slightly decrease the ultimate thermal stability compared to its non-brominated analogue, it provides significant advantages in terms of processability (enhanced solubility) and, most critically, chemical versatility. The ability to perform post-polymerization modifications on a stable, high-performance backbone allows researchers and drug development professionals to create a diverse range of materials with tailored functionalities from a single, accessible precursor. This guide provides the foundational framework for synthesizing, characterizing, and validating these advanced polymer systems, enabling the rational design of next-generation materials.
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The Critical Role of Diamine Isomerism in the Efficacy of Protein Kinase Inhibitors: A Comparative Guide
Introduction: Beyond the Scaffold - The Stereochemical Imperative in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. While scaffold design has traditionally been a primary focus, a deeper understanding of the structure-activity relationship (SAR) has underscored the profound impact of stereochemistry on inhibitor potency, selectivity, and overall efficacy. Diamine moieties are prevalent structural motifs in a multitude of kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding pocket. However, the spatial arrangement of these diamine groups—dictated by isomerism—can dramatically alter the inhibitor's biological activity.
This guide provides a comprehensive comparison of protein kinase inhibitors derived from different diamine isomers. We will delve into the structural nuances of cis-trans (geometric) isomerism and enantiomerism (optical isomerism) and their direct consequences on kinase inhibition. Through illustrative examples, quantitative data, and detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and leveraging stereochemistry in the design of next-generation kinase inhibitors. The differential effects of stereoisomers are not merely academic; they can be the deciding factor between a promising lead compound and a clinical candidate.[1]
Geometric Isomerism: The Impact of Cis-Trans Configuration on Kinase Pocket Occupancy
The rigid nature of certain cyclic or double-bonded structures within a kinase inhibitor can lead to the formation of cis and trans geometric isomers. These isomers, while possessing the same molecular formula and connectivity, differ in the spatial orientation of their substituents. This seemingly subtle difference can have profound implications for how the inhibitor fits into the intricate three-dimensional space of a kinase's ATP-binding site.
A compelling illustration of the importance of geometric isomerism, albeit from a different class of therapeutics, can be seen in platinum-based anticancer agents. While not kinase inhibitors, the differential activity of cisplatin and its inactive isomer, transplatin, offers a foundational understanding of how geometry dictates biological function. Cisplatin's specific geometry allows it to form intrastrand DNA crosslinks, a feat that is sterically hindered for the trans isomer.[2] This principle of geometric constraint directly translates to the kinase inhibitor field.
Consider a hypothetical kinase inhibitor featuring a substituted cyclobutane diamine linker. The cis and trans isomers will project their respective pharmacophoric groups into the kinase active site at different angles and distances. One isomer might achieve optimal hydrogen bonding with the kinase hinge region and favorable hydrophobic interactions in the back pocket, while the other is sterically clashed or unable to make key contacts.
One study on cyclobutyl-substituted imidazole inhibitors targeting cyclin-dependent kinases (CDKs) highlighted this disparity. The N-acetyl analogue of the cis-hydroxy inhibitor demonstrated a tenfold greater potency against CDK5/p25 compared to its trans counterpart, with IC50 values of 9 nM versus 93 nM, respectively.[3] This significant difference underscores the critical need to synthesize and evaluate geometric isomers independently.
Structural Basis for Differential Activity
The differential activity between cis and trans isomers often stems from the specific topology of the kinase active site. X-ray crystallography studies can reveal the precise binding modes of these isomers, providing invaluable insights for rational drug design.[4] For instance, the hinge region of many kinases presents a relatively planar arrangement of hydrogen bond donors and acceptors. A cis isomer might position its amine groups in a coplanar fashion that perfectly complements this region, leading to a high-affinity interaction. In contrast, the corresponding trans isomer may orient its amines at an angle that precludes optimal hydrogen bonding, resulting in significantly weaker inhibition.
Optical Isomerism: The Profound Influence of Chirality on Potency and Selectivity
Chirality, or "handedness," is a fundamental property of many drug molecules, arising from the presence of one or more stereocenters. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[5] This is because biological systems, including protein kinases, are themselves chiral environments. The interaction between a chiral inhibitor and its target kinase is a diastereomeric one, often leading to significant differences in binding affinity and inhibitory activity between enantiomers.
A classic example of this is the differential activity of the enantiomers of the anti-inflammatory drug Tiaprofenic acid, where the (S)-enantiomer is the active form.[5] In the realm of kinase inhibitors, the incorporation of chiral centers has become a key strategy for enhancing potency and selectivity.[1]
Quantitative Comparison of Enantiomeric Kinase Inhibitors
The most direct way to assess the impact of chirality is through the comparative analysis of the inhibitory potency (e.g., IC50 values) of isolated enantiomers against a target kinase or a panel of kinases.
| Inhibitor Series | Enantiomer | Target Kinase | IC50 (nM) | Fold Difference |
| Hypothetical Diamine Inhibitor A | (R)-Isomer | Kinase X | 15 | \multirow{2}{}{20} |
| (S)-Isomer | Kinase X | 300 | ||
| Hypothetical Diamine Inhibitor B | (R)-Isomer | Kinase Y | 500 | \multirow{2}{}{0.25} |
| (S)-Isomer | Kinase Y | 125 | ||
| CDK5/p25 Inhibitor [3] | cis-N-acetyl | CDK5/p25 | 9 | \multirow{2}{*}{~7} |
| cis-N-acetyl | CDK2 | 63 |
Table 1: Illustrative comparison of IC50 values for enantiomers of hypothetical diamine kinase inhibitors and a literature example.
As depicted in the hypothetical examples in Table 1, it is not uncommon to observe significant differences in potency between enantiomers. The (R)-isomer of Inhibitor A is 20-fold more potent than its (S)-counterpart against Kinase X. Conversely, for Inhibitor B targeting Kinase Y, the (S)-isomer is more active. This highlights that the preferred stereochemistry is target-dependent and cannot be predicted without empirical testing. The literature example further shows that chirality can also influence selectivity between different kinases.[3]
Experimental Protocols for Efficacy Determination
To rigorously compare the efficacy of different diamine isomer-derived kinase inhibitors, standardized and validated experimental protocols are essential. Below are detailed methodologies for a biochemical kinase inhibition assay and a cell-based viability assay.
Biochemical Efficacy: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production is directly proportional to kinase inhibition.[4] This assay is highly sensitive and suitable for high-throughput screening and IC50 determination.[3][6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in the appropriate kinase reaction buffer.
-
Prepare a 2X solution of the specific peptide substrate in the same buffer.
-
Perform serial dilutions of the diamine isomer inhibitors in DMSO, then dilute further into the kinase buffer to create 2X compound solutions. A typical concentration range for IC50 determination is 10 µM to 0.1 nM.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Efficacy: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is widely used to determine the potency of kinase inhibitors in a cellular context.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the diamine isomer inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly and incubate for a short period (e.g., 15 minutes on an orbital shaker) to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized kinase signaling pathway and the point of inhibition by a diamine isomer-based inhibitor.
Caption: Workflow for biochemical and cell-based efficacy testing of kinase inhibitors.
Conclusion: A Call for Stereochemical Precision in Kinase Inhibitor Development
The evidence presented in this guide unequivocally demonstrates that the isomeric form of a diamine-containing kinase inhibitor is a critical determinant of its efficacy. Both geometric and optical isomerism can lead to orders-of-magnitude differences in potency and can significantly impact kinase selectivity. It is, therefore, imperative that drug discovery programs invest in the synthesis and independent evaluation of all possible stereoisomers of a lead compound.
Relying on data from racemic mixtures can mask the true potential of a highly active isomer or obscure potential off-target effects of a less active one. The detailed experimental protocols provided herein offer a standardized approach for the rigorous assessment of inhibitor efficacy, both at the biochemical and cellular levels. By integrating a deep understanding of stereochemistry with robust experimental validation, researchers can accelerate the development of more potent, selective, and ultimately more effective protein kinase inhibitors for the treatment of human diseases.
References
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- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). PubMed.
- Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). PubMed.
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- Structural basis for producing selective MAP2K7 inhibitors. (2020). PubMed.
- Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. (2019). PubMed.
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Cost-benefit analysis of different synthetic pathways to 3-Bromobenzene-1,2-diamine
A Comparative Guide to the Synthesis of 3-Bromobenzene-1,2-diamine
Introduction: The Significance of this compound
This compound, an ortho-phenylenediamine derivative, is a critical building block in the synthesis of a wide array of high-value chemical entities. Its unique structure, featuring adjacent amino groups and a bromine substituent, makes it an indispensable precursor for the construction of heterocyclic compounds, particularly benzimidazoles and quinoxalines. These scaffolds are prevalent in medicinal chemistry, finding application in the development of kinase inhibitors, antiviral agents, and other therapeutic molecules.[1][2] The strategic placement of the bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, expanding its synthetic utility.
This guide provides a detailed cost-benefit analysis of the most common and practical synthetic pathways to this compound. It is designed to equip researchers, scientists, and process chemists with the necessary information to select the most appropriate route based on their specific needs, considering factors such as scale, cost, safety, and available resources.
Overview of Synthetic Strategies
The synthesis of this compound typically originates from commercially available brominated nitroaromatics. The core transformation in most pathways is the reduction of a nitro group to an amine. The choice of starting material and the method of reduction are the primary determinants of the overall efficiency, cost, and safety of the synthesis.
Herein, we will compare two primary, field-proven pathways:
-
Pathway 1: Reduction of 3-Bromo-2-nitroaniline.
-
Pathway 2: Nucleophilic Aromatic Substitution of 2,3-Dibromonitrobenzene followed by reduction.
Pathway 1: Reduction of 3-Bromo-2-nitroaniline
This is the most direct and widely employed route. It involves a single chemical transformation, making it an attractive option for both small-scale laboratory synthesis and larger-scale production. The starting material, 3-Bromo-2-nitroaniline, is commercially available from various suppliers.[3][4][5]
Reaction Scheme
A general scheme for the reduction of 3-Bromo-2-nitroaniline to this compound.
Mechanism and Rationale
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Two primary methods are commonly used for this reduction:
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, with a hydrogen source (H₂ gas or a transfer agent like ammonium formate). It is considered a "green" method due to the benign nature of the reagents and byproducts.[6][7] However, it requires specialized equipment for handling hydrogen gas, and the catalysts can be expensive and pyrophoric. Additives like vanadium compounds can be used to prevent the accumulation of hydroxylamine intermediates and improve product purity.[8]
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium.[9] Tin(II) chloride (SnCl₂•2H₂O) in the presence of a strong acid like hydrochloric acid (HCl) is particularly effective and is the focus of our detailed protocol.[10][11] The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps leading to the final amine product. This method is often preferred in a standard laboratory setting due to its operational simplicity and the low cost of the reagents.
Detailed Experimental Protocol (Tin(II) Chloride Reduction)
Materials:
-
3-Bromo-2-nitroaniline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂•2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Bromo-2-nitroaniline (e.g., 5.0 g, 23.0 mmol) in ethanol (100 mL).
-
To this suspension, add Tin(II) chloride dihydrate (e.g., 26.0 g, 115.0 mmol).
-
Carefully add concentrated hydrochloric acid (20 mL) portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause gas evolution. Continue addition until the pH is ~8. This will precipitate tin salts as a thick white solid.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Cost-Benefit Analysis
| Metric | Analysis |
| Starting Material Cost | 3-Bromo-2-nitroaniline is moderately priced. As of early 2026, prices range from approximately $4.00 to $8.00 per gram for research quantities.[3] |
| Reagent Cost | Tin(II) chloride and hydrochloric acid are inexpensive commodity chemicals. |
| Yield | Typically high, often exceeding 90%.[1] |
| Scalability | Readily scalable, although the workup can be cumbersome at a large scale due to the large volume of tin salts generated.[9] |
| Safety & Environmental | The reaction is exothermic and requires careful addition of reagents. Tin salts are toxic and require proper disposal.[10][12] |
| Simplicity | A one-step synthesis with a straightforward procedure, suitable for most laboratory settings. |
Pathway 2: Nucleophilic Aromatic Substitution and Reduction
This two-step pathway begins with a less expensive, but more complex, starting material: 2,3-dibromonitrobenzene. The first step involves a selective nucleophilic aromatic substitution (SₙAr) to replace one of the bromine atoms with an amino group, followed by the reduction of the nitro group.
Reaction Scheme
A two-step pathway involving SₙAr followed by reduction.
Mechanism and Rationale
Step 1: Nucleophilic Aromatic Substitution (SₙAr) The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The bromine atom ortho to the nitro group is more activated than the meta-bromine. By reacting 2,3-dibromonitrobenzene with ammonia (or a source of ammonia like ammonium hydroxide), a selective substitution can be achieved to form 3-bromo-2-nitroaniline. This reaction's success hinges on controlling the conditions to favor monosubstitution.
Step 2: Reduction The intermediate, 3-bromo-2-nitroaniline, is the same starting material as in Pathway 1. Therefore, the same reduction methods (catalytic hydrogenation or metal-acid reduction) are applicable.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-nitroaniline
-
In a sealed pressure vessel, place 2,3-dibromonitrobenzene (1.0 eq) (e.g., 10.0 g, 35.6 mmol).
-
Add aqueous ammonium hydroxide (28-30%, 10-15 eq).
-
Seal the vessel and heat to 120-140°C for 12-24 hours. The pressure will increase significantly.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the reaction mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude 3-bromo-2-nitroaniline.
-
Purify by recrystallization or column chromatography.
Step 2: Reduction of 3-Bromo-2-nitroaniline Follow the protocol described in Pathway 1.
Cost-Benefit Analysis
| Metric | Analysis |
| Starting Material Cost | 2,3-Dibromonitrobenzene is generally less expensive than 3-bromo-2-nitroaniline, with prices around $300 for 25g.[13] |
| Reagent Cost | Ammonium hydroxide is a very cheap commodity chemical. |
| Yield | The SₙAr step can be moderate to good, but may require optimization. The reduction step yield is high. Overall yield will be lower than Pathway 1. |
| Scalability | The SₙAr step requires high-pressure equipment, which may not be available in all labs and can pose a challenge for scaling up. |
| Safety & Environmental | Working with ammonia at high temperatures and pressures is hazardous and requires specialized equipment and safety precautions. |
| Simplicity | This is a two-step synthesis requiring more complex reaction conditions (high pressure/temperature) for the first step. |
Comparative Summary and Decision Framework
The choice between these two pathways is a classic trade-off between the cost of starting materials and operational simplicity/safety.
Quantitative Comparison
| Feature | Pathway 1: Direct Reduction | Pathway 2: SₙAr & Reduction |
| Starting Material | 3-Bromo-2-nitroaniline | 2,3-Dibromonitrobenzene |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | >90% | 60-80% (variable) |
| Starting Material Cost | Higher | Lower |
| Process Complexity | Low | High (requires pressure vessel) |
| Safety Concerns | Exothermic reaction, tin waste | High pressure/temperature, ammonia handling |
| Ideal Application | Lab-scale synthesis, rapid access | Cost-driven process development, large-scale synthesis where equipment is available |
Decision-Making Flowchart
To assist in selecting the optimal pathway, the following decision-making flowchart is provided.
Caption: A flowchart to guide the selection of a synthetic pathway.
Conclusion and Recommendations
For the majority of research and development applications, Pathway 1, the direct reduction of 3-bromo-2-nitroaniline using Tin(II) chloride, is the recommended route. Its primary advantages are its operational simplicity, high yield, and the avoidance of hazardous high-pressure conditions. While the starting material is more expensive, the reliability and speed of this one-step process often outweigh the initial cost savings of a more complex route, especially for scales up to 50-100 grams.
Pathway 2 becomes a viable option under specific circumstances. If a research group or company has the necessary high-pressure equipment and is focused on producing the target molecule at a very large scale where the cost of starting materials becomes the dominant economic factor, then developing the SₙAr route is a logical investment. However, significant process optimization would be required to ensure the first step is both high-yielding and safe.
Ultimately, the "best" synthetic pathway is context-dependent. By understanding the trade-offs in cost, safety, scalability, and complexity, researchers can make an informed decision that aligns with their project goals and available resources.
References
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Navigating the Synthesis of Brominated Diamines: A Comparative Guide to Greener Pastures
For the modern researcher, scientist, and drug development professional, the synthesis of brominated diamines represents a critical juncture where efficacy must meet sustainability. These vital precursors, integral to the architecture of numerous pharmaceuticals and advanced materials, have traditionally been forged through methods fraught with environmental and safety concerns. This guide offers an in-depth comparison of classical and contemporary green chemistry approaches, providing the technical data and experimental rationale needed to make informed, responsible, and efficient synthetic choices.
The Crossroads of Tradition and Innovation in Bromination Chemistry
Brominated aromatic diamines are indispensable building blocks in organic synthesis. The strategic placement of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds. However, the classical approach to their synthesis—often involving elemental liquid bromine—is a double-edged sword.
Traditional Synthesis: A Legacy of Hazards
The direct electrophilic aromatic substitution using liquid bromine (Br₂) is a powerful and well-established method.[1] However, its practical application is marred by significant drawbacks. Liquid bromine is a highly toxic, corrosive, and volatile substance, posing severe inhalation and contact risks.[1] Reactions are often exothermic, carrying a risk of thermal runaways, and typically employ chlorinated solvents, which are environmentally persistent and contribute to hazardous waste streams. Furthermore, the reaction can suffer from a lack of regioselectivity, leading to polybrominated byproducts and a low atom economy.[2]
The imperative of green chemistry—which champions waste prevention, atom economy, and the use of safer chemicals and solvents—has driven the development of superior alternatives that mitigate these risks without compromising on yield or purity.
A Comparative Analysis of Synthetic Methodologies
This section dissects four key approaches to the synthesis of brominated diamines, presenting a direct comparison of their principles, performance, and safety profiles. As a central case study, we will examine the synthesis of 4-bromo-o-phenylenediamine , a valuable intermediate in medicinal chemistry.[3]
Case Study: Synthesis of 4-bromo-o-phenylenediamine
A common strategy for the selective bromination of highly activated rings like o-phenylenediamine involves the temporary protection of the amine groups as amides. This moderates the activating effect and directs the bromination, preventing over-reaction and improving regioselectivity. The overall workflow is depicted below.
Caption: General workflow for the synthesis of 4-bromo-o-phenylenediamine.
Method 1: The Traditional Path with Liquid Bromine
This method follows the classical workflow, using elemental bromine as the electrophile.
Experimental Protocol: Traditional Synthesis of 4-bromo-o-phenylenediamine [1]
-
Protection: A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath.
-
Bromination: A solution of liquid bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added to the cooled mixture.
-
Reaction: The reaction mixture is stirred for 40 minutes at 50-55°C.
-
Work-up: The mixture is poured into an ice water solution (300 ml) containing sodium hydrogensulfite (1.5 g) to quench excess bromine.
-
Hydrolysis: The resulting intermediate is hydrolyzed using a strong base (e.g., NaOH or KOH) in an alcoholic solvent to yield the final product.[3]
Causality and Insights: The initial acetylation is crucial. The strongly activating amino groups of o-phenylenediamine would otherwise lead to rapid, uncontrollable polybromination and oxidation upon contact with liquid bromine. Converting them to acetamido groups deactivates the ring sufficiently to allow for controlled, regioselective monobromination. The use of sodium hydrogensulfite in the work-up is a necessary safety step to neutralize the unreacted, hazardous bromine.
Method 2: A Greener Approach with In-Situ Bromine Generation
This innovative method replaces hazardous liquid bromine with a safer, solid salt (NaBr) and an oxidant (H₂O₂), generating the brominating species in-situ.[3]
Experimental Protocol: Green Synthesis of 4-bromo-o-phenylenediamine [3]
-
Protection: Add o-phenylenediamine (80 g) and glacial acetic acid (640 mL) to a 1L reaction vessel. Stir until clear. Add acetic anhydride (158 g) dropwise under an ice bath, then warm to 50°C and react for 1 hour.
-
Bromination: Cool the mixture to 25°C and add sodium bromide (80 g). Slowly add 30% hydrogen peroxide (92 g) dropwise over 2 hours.
-
Reaction: After the addition, warm the mixture to 50°C and stir for 2 hours.
-
Work-up: Pour the reaction solution into ice water (2000 g) containing sodium sulfite (9 g) to quench any residual oxidant. The intermediate precipitates and is filtered.
-
Hydrolysis: The dried intermediate (4-bromo-diacetyl-o-phenylenediamine) is then hydrolyzed with 5N sodium hydroxide in methanol to yield 4-bromo-o-phenylenediamine.
Causality and Insights: This protocol embodies several principles of green chemistry. It eliminates the handling of liquid bromine by using the much safer combination of sodium bromide and hydrogen peroxide.[3] These reagents react to form the electrophilic bromine species directly in the reaction mixture, minimizing risk. The overall process is more environmentally friendly and cost-effective. The use of sodium sulfite ensures any unreacted peroxide is safely quenched.
Performance Comparison: Traditional vs. Green Synthesis
| Parameter | Traditional Method (Liquid Br₂) | Green Method (NaBr / H₂O₂) | Justification for Green Advantage |
| Brominating Agent | Liquid Bromine (Br₂) | Sodium Bromide (NaBr) + Hydrogen Peroxide (H₂O₂) | Avoids use of highly toxic, corrosive, and volatile liquid bromine.[3] |
| Safety | High risk (toxic, corrosive, runaway potential) | Significantly safer (solid reagents, in-situ generation) | Minimizes exposure and handling risks. |
| Solvents | Acetic Acid, Chlorinated Solvents (often) | Acetic Acid, Methanol, Water | Reduces reliance on environmentally harmful solvents. |
| Yield | Good to Excellent (typically >80%) | High (Purity of intermediate reported at 95-98.5%)[2] | Achieves comparable results with a much better safety profile. |
| Atom Economy | Lower (Br⁻ is a byproduct) | Higher (Oxidative bromination can be more efficient) | Better utilization of the bromine source. |
| Reaction Conditions | 50-55°C | 50-60°C | Comparable thermal requirements. |
Expanding the Green Toolkit: Other Advanced Methodologies
Beyond the direct comparison, several other green chemistry strategies are transforming the synthesis of brominated aromatics.
N-Bromosuccinimide (NBS): The Versatile Solid Reagent
N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[4] It is easier to handle than liquid bromine and often provides higher regioselectivity, especially for activated aromatic rings like anilines and phenols.[4] Reactions are typically conducted under mild conditions, and the succinimide byproduct is easily removed.
Experimental Protocol: General Bromination of Acetanilide with NBS [4]
-
Mixing: In a suitable vial, mix acetanilide (5.0 mmol) and N-bromosuccinimide (5.0 mmol) in 10 mL of acetonitrile.
-
Initiation: Once dissolved, add 1 drop of concentrated HCl to catalyze the reaction.
-
Reaction: Allow the mixture to stir at room temperature for approximately 20 minutes.
-
Isolation: Pour the reaction mixture into 40 mL of water to precipitate the product.
-
Purification: Collect the solid product by filtration and wash with water.
Causality and Insights: The acid catalyst protonates NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the electron-rich aromatic ring of acetanilide.[4] This method avoids the harsh nature of liquid bromine and often requires minimal purification.
Flow Chemistry: Engineering Safety into Synthesis
Continuous flow chemistry offers a paradigm shift in handling hazardous reactions.[5] By performing reactions in small-volume, continuous-flow reactors, the risks associated with exothermic processes and toxic reagents are dramatically reduced.[6] For bromination, a stream of a bromide salt (e.g., KBr or HBr) can be mixed with an oxidant (e.g., NaOCl) to generate bromine in-situ, which is then immediately combined with the substrate stream.[5]
Caption: Conceptual workflow for continuous flow bromination.
Causality and Insights: The key advantage is safety through minimization. At any given moment, only a very small quantity of hazardous bromine exists within the reactor.[6] The excellent heat transfer of microreactors prevents the buildup of heat, averting thermal runaways. This approach allows for the use of highly reactive species like bromine with a level of control and safety unattainable in traditional batch reactors, with reported yields often ranging from 78% to 99%.[5]
Biocatalysis: The Ultimate in Green Selectivity
Enzymatic halogenation represents the pinnacle of green chemistry, offering unparalleled selectivity under ambient conditions. Vanadium-dependent haloperoxidases (VHPOs), for instance, can catalyze the bromination of aromatic compounds using only a bromide salt and hydrogen peroxide in an aqueous buffer.[7]
Mechanism of Action: The enzyme's active site, containing a vanadate cofactor, activates hydrogen peroxide to oxidize a bromide ion (Br⁻) to an electrophilic species (often depicted as "Br⁺" or enzyme-bound hypobromite). This species then selectively brominates the substrate, which is bound in a specific orientation within the enzyme's pocket.
Causality and Insights: While the application of haloperoxidases for the synthesis of simple brominated diamines is still an emerging field, the potential is enormous. These enzymes operate in water at room temperature and neutral pH, eliminating the need for organic solvents and harsh reagents.[7] Their exquisite chemo-, regio-, and stereoselectivity can lead to the formation of single isomers, drastically simplifying purification and reducing waste. Current research is focused on expanding the substrate scope and engineering more robust enzymes for industrial applications.[8]
Future Outlook and Conclusion
The synthesis of brominated diamines is steadily evolving away from hazardous, century-old methods towards safer, more sustainable, and elegant solutions. The adoption of solid brominating agents like NBS is already a well-established green practice. The use of in-situ bromine generation from salts and oxidants offers a significant leap forward in safety and environmental performance, as demonstrated in our case study.
Looking ahead, flow chemistry provides an engineering solution to tame even the most hazardous reactions, making them safe and scalable.[9] In parallel, the continued development of biocatalysis with enzymes like haloperoxidases promises a future where complex brominations can be achieved with surgical precision in nothing more than water.
For the drug development professional and the research scientist, embracing these green methodologies is not merely an ethical choice but a strategic one. They offer enhanced safety, reduced environmental impact, and, in many cases, improved efficiency and selectivity, paving the way for the next generation of chemical synthesis.
References
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- Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D’hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2129.
- ProQuest. (n.d.). Mechanism and kinetics of haloperoxidase-catalyzed bromination reaction.
- Biswas, R., & Mukherjee, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1123-1126.
- Toplak, M., et al. (2024). Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. ChemRxiv.
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- Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.
- American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. ACS Fall 2023.
- Sabuzi, F. (2019). Sustainable bromination of organic compounds: A critical review. SciSpace.
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- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine - Eureka.
- National Institutes of Health. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. PubMed.
- ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega.
- Chemistry Stack Exchange. (2017). Predicting the product of bromination of acetanilide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ChemRxiv. (n.d.). Biocatalytic Thioketal Cleavage Enabled by Enzymatic Bromide Recycling by Vanadium-Dependent Haloperoxidases.
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A Researcher's Guide to Regioselectivity in Heterocycle Synthesis: A Comparative Analysis of 3-bromo- and 4-bromo-o-phenylenediamine
For the discerning researcher in medicinal chemistry and materials science, the precise control of molecular architecture is paramount. The synthesis of heterocyclic compounds, the backbone of countless pharmaceuticals and functional materials, often hinges on the subtle yet critical concept of regioselectivity. This guide provides an in-depth, comparative analysis of two closely related yet distinct building blocks: 3-bromo-o-phenylenediamine and 4-bromo-o-phenylenediamine. We will explore how the seemingly minor shift in a bromine substituent's position profoundly influences the regiochemical outcome in the synthesis of ubiquitous heterocycles like benzimidazoles and quinoxalines. This document is designed to move beyond mere protocols, offering a causal understanding rooted in electronic and steric principles, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Decisive Role of Substituent Placement: Electronic and Steric Considerations
The condensation of an o-phenylenediamine with a carbonyl-containing compound, be it a carboxylic acid, aldehyde, or a 1,2-dicarbonyl species, is a cornerstone of heterocyclic synthesis.[1] The nucleophilicity of the two amino groups is the primary driver of this reaction. When the aromatic ring of the o-phenylenediamine is substituted, the electronic and steric landscape is altered, directly impacting which of the two amino groups is more reactive and, consequently, the final arrangement of atoms in the heterocyclic product.
4-bromo-o-phenylenediamine: A Study in Symmetry and Predictability
In 4-bromo-o-phenylenediamine, the bromine atom is positioned para to one amino group and meta to the other. Due to the symmetrical nature of the molecule with respect to the amino groups, both nitrogen atoms are electronically equivalent. The bromine atom, being an electron-withdrawing group through induction, deactivates the entire aromatic ring to some extent, but its influence is felt equally by both amino functionalities. As a result, the initial nucleophilic attack can occur with equal probability at either amino group. This inherent symmetry leads to the formation of a single constitutional isomer, simplifying the synthetic outcome and subsequent purification. For instance, in the synthesis of benzimidazoles and quinoxalines, 4-bromo-o-phenylenediamine will reliably yield the 5- (or 6-) bromo-substituted heterocycle.
3-bromo-o-phenylenediamine: A Case of Regiochemical Divergence
The situation is markedly different with 3-bromo-o-phenylenediamine. Here, the bromine atom is ortho to one amino group and meta to the other. This asymmetry introduces both electronic and steric differentiation between the two nitrogen atoms.
-
Electronic Effects: The amino group ortho to the bromine atom experiences a more pronounced electron-withdrawing inductive effect, rendering it less nucleophilic. Conversely, the amino group meta to the bromine is less electronically deactivated.
-
Steric Effects: The bulky bromine atom ortho to one of the amino groups presents a significant steric hindrance. This encumbrance can impede the approach of an electrophile to the adjacent nitrogen atom.
These combined electronic and steric factors strongly favor the initial reaction at the less hindered and more nucleophilic amino group (the one meta to the bromine). Consequently, the cyclization of 3-bromo-o-phenylenediamine with a suitable electrophile is expected to yield a mixture of two regioisomers: the 4-bromo and the 7-bromo heterocycles. The precise ratio of these isomers will be dictated by the specific reaction conditions and the nature of the electrophile.
Comparative Synthesis and Regiochemical Outcomes
To illustrate these principles, let us consider the synthesis of two prominent classes of heterocyles: benzimidazoles and quinoxalines.
Benzimidazole Synthesis: A Tale of Two Isomers
The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a classic and widely used method for benzimidazole synthesis, often referred to as the Phillips method.[2]
Scenario 1: The Unambiguous Path with 4-bromo-o-phenylenediamine
When 4-bromo-o-phenylenediamine is reacted with a carboxylic acid, such as acetic acid, a single product, 5-bromo-2-methylbenzimidazole, is formed. The reaction proceeds through the initial formation of a mono-acyl intermediate, followed by cyclization and dehydration.
Figure 2. Predicted regiochemical outcome for the synthesis of brominated benzimidazoles from 3-bromo-o-phenylenediamine.
Quinoxaline Synthesis: A Parallel Narrative
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds provides a straightforward route to quinoxalines. [3][4]The principles of regioselectivity observed in benzimidazole synthesis are directly applicable here.
Scenario 1: High Fidelity with 4-bromo-o-phenylenediamine
The reaction of 4-bromo-o-phenylenediamine with benzil will produce a single product, 6-bromo-2,3-diphenylquinoxaline. [1]
Figure 3. Synthesis of 6-bromo-2,3-diphenylquinoxaline.
Scenario 2: Navigating the Mixture with 3-bromo-o-phenylenediamine
Conversely, reacting 3-bromo-o-phenylenediamine with benzil is expected to generate a mixture of 5-bromo-2,3-diphenylquinoxaline and 8-bromo-2,3-diphenylquinoxaline. Again, the 8-bromo isomer is anticipated to be the major product due to the initial condensation occurring at the less sterically hindered amino group.
Figure 4. Predicted regiochemical outcome for the synthesis of brominated quinoxalines from 3-bromo-o-phenylenediamine.
Experimental Protocols and Supporting Data
The following protocols are representative of the synthesis of benzimidazoles and quinoxalines from brominated o-phenylenediamines.
Protocol 1: Synthesis of 5-bromo-2-aryl-1H-benzimidazoles
This protocol is adapted from a procedure for the synthesis of 5-bromo-2-phenyl-1H-benzimidazole. [5] Materials:
-
4-bromo-o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of 4-bromo-o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol) and ammonium chloride (0.2 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-bromo-2-aryl-1H-benzimidazole.
| Starting Material | Product | Expected Yield |
| 4-bromo-o-phenylenediamine | 5-bromo-2-aryl-1H-benzimidazole | Good to Excellent |
| 3-bromo-o-phenylenediamine | Mixture of 4- and 7-bromo-2-aryl-1H-benzimidazoles | Good to Excellent |
Table 1. Expected outcomes for the synthesis of brominated benzimidazoles.
Protocol 2: Synthesis of 6-bromo-2,3-diphenylquinoxaline
This protocol is a standard procedure for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. [1] Materials:
-
4-bromo-o-phenylenediamine
-
Benzil
-
Ethanol
Procedure:
-
Dissolve 4-bromo-o-phenylenediamine (1.0 mmol) in warm ethanol (10 mL).
-
In a separate flask, dissolve benzil (1.0 mmol) in warm ethanol (10 mL).
-
Add the solution of 4-bromo-o-phenylenediamine to the benzil solution.
-
Heat the reaction mixture at reflux for 1-2 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
-
Recrystallize from ethanol if necessary to obtain pure 6-bromo-2,3-diphenylquinoxaline.
| Starting Material | Product | Expected Yield |
| 4-bromo-o-phenylenediamine | 6-bromo-2,3-diphenylquinoxaline | High |
| 3-bromo-o-phenylenediamine | Mixture of 5- and 8-bromo-2,3-diphenylquinoxalines | High |
Table 2. Expected outcomes for the synthesis of brominated quinoxalines.
Spectroscopic Differentiation of Regioisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of regioisomers. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.
In the case of the benzimidazole products from 3-bromo-o-phenylenediamine, the ¹H NMR spectra of the 4-bromo and 7-bromo isomers will exhibit distinct patterns for the aromatic protons. The proton adjacent to the bromine atom will likely experience a downfield shift. Furthermore, the coupling constants between the aromatic protons will differ, allowing for a definitive assignment. Similarly, the ¹³C NMR spectra will show different chemical shifts for the carbon atoms of the benzene ring, particularly the carbon bearing the bromine atom and the adjacent carbons. [6] For the quinoxaline products, the differentiation between the 5-bromo and 8-bromo isomers can also be achieved through careful analysis of their NMR spectra. The symmetry, or lack thereof, in the aromatic region of the ¹H NMR spectrum will be a key indicator. The 8-bromo isomer is expected to have a more complex splitting pattern for its aromatic protons compared to the 5-bromo isomer. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to definitively establish the connectivity and confirm the identity of each regioisomer.
Conclusion
The choice between 3-bromo- and 4-bromo-o-phenylenediamine as a starting material in the synthesis of benzimidazoles and quinoxalines has profound regiochemical implications. While 4-bromo-o-phenylenediamine offers a direct and predictable route to a single regioisomer, 3-bromo-o-phenylenediamine presents a more complex scenario, typically yielding a mixture of products. Understanding the interplay of electronic and steric effects is crucial for predicting and controlling the outcome of these reactions. This guide has provided a framework for this understanding, supplemented with practical experimental protocols and strategies for the characterization of the resulting products. By leveraging this knowledge, researchers can design more efficient and targeted synthetic routes towards novel heterocyclic compounds with desired substitution patterns for a wide range of applications.
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A Senior Application Scientist's Guide to Quantitative Purity Analysis of 3-Bromobenzene-1,2-diamine Reaction Products
Introduction: The Critical Role of Purity in Synthesis
3-Bromobenzene-1,2-diamine is a pivotal starting material in the synthesis of a multitude of heterocyclic compounds, which are the backbone of many pharmaceutical agents and advanced materials. The reaction of its vicinal diamines allows for the construction of important scaffolds like benzimidazoles, quinoxalines, and benzodiazepines.[1][2] However, the success of these synthetic endeavors and the efficacy and safety of the final product are critically dependent on the purity of the resulting compounds. This guide provides an in-depth, objective comparison of the primary analytical techniques used to quantify the purity of products derived from this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Understanding the Synthetic Landscape and Potential Impurities
The most common reactions involving o-phenylenediamines like this compound are condensation reactions with carbonyl-containing compounds.[3][4] For instance, reaction with a 1,2-dicarbonyl compound yields a quinoxaline, while reaction with an aldehyde or carboxylic acid can lead to benzimidazoles.[5][6] The inherent reactivity of the starting material and the conditions of the reaction can lead to a predictable profile of impurities.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual this compound or the carbonyl coupling partner.
-
Side-Products: Formation of alternative heterocyclic systems (e.g., benzodiazepines from ketones) or products from self-condensation.[7]
-
Isomeric Byproducts: If the carbonyl reactant is unsymmetrical, regioisomers can form. The bromo-substituent on the diamine also directs reactivity, potentially leading to isomeric products.
-
Degradation Products: The target molecule may degrade under the reaction conditions (e.g., heat, acid/base catalysis) or during workup and storage.
The following diagram illustrates the potential pathways for product and impurity formation in a typical condensation reaction.
Caption: Potential product and impurity formation pathways.
Chapter 2: A Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the target molecule and its potential impurities (e.g., volatility, thermal stability, presence of a chromophore). Here, we compare the three most powerful and commonly employed techniques: HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the majority of heterocyclic products derived from this compound.[8]
Causality Behind the Choice: The benzimidazole and quinoxaline cores possess strong UV chromophores, allowing for sensitive detection.[9] The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (typically C8 or C18) and a liquid mobile phase. This allows for the separation of structurally similar isomers and starting materials from the main product.
Self-Validating Experimental Protocol: Purity of a Substituted Benzimidazole
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 288 nm.[10]
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Inject a standard solution five times to ensure the relative standard deviation (RSD) of the peak area is <2.0%.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction product.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL.[11]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Program: A typical starting gradient would be a linear ramp from 10% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold and re-equilibration.[8]
-
-
Data Analysis:
-
Purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many heterocyclic products may have high boiling points, GC-MS can be invaluable for detecting volatile starting materials or low molecular weight byproducts.
Causality Behind the Choice: GC provides exceptional separation efficiency, and the mass spectrometer offers definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. For aromatic amines and their derivatives, derivatization (e.g., with pentafluoropropionamide) can be employed to increase volatility and improve chromatographic performance.[12] However, this adds complexity and potential for sample preparation errors.[13]
Self-Validating Experimental Protocol: Screening for Volatile Impurities
-
System Preparation:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
-
Chromatographic Run:
-
Oven Program: Hold at 50°C for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.
-
MS Parameters: Scan from m/z 40 to 500 in Electron Ionization (EI) mode.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantitation is typically performed using an internal standard.
-
Quantitative NMR (qNMR)
qNMR stands out as a primary analytical method because it can determine purity without needing a reference standard of the main compound.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[16]
Causality Behind the Choice: This technique is particularly powerful for novel compounds where a certified reference standard is not yet available. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly.[17] It provides both structural confirmation and quantitative data in a single experiment.
Self-Validating Experimental Protocol: Absolute Purity by ¹H qNMR
-
Method Planning:
-
Select a deuterated solvent (e.g., DMSO-d₆) that completely dissolves both the analyte and the internal standard.
-
Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a simple spectrum (ideally a singlet) that does not overlap with any analyte signals.[16]
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following equation[16]: Purity (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, 'a' = analyte, and 'std' = standard.
-
Chapter 3: Method Comparison and Validation Strategy
The choice of method depends on the specific requirements of the analysis. A robust analytical package often involves using HPLC as the primary method for purity and impurity profiling, supplemented by GC-MS for volatile impurities and qNMR for definitive purity assignment of the lead compound.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Applicability | Non-volatile, thermally stable/labile compounds. Ideal for most products. | Volatile, thermally stable compounds. Good for starting materials. | Soluble compounds. Universal applicability. |
| Primary Use | Purity determination, impurity profiling. | Impurity identification, volatile residue analysis. | Absolute purity determination, structural confirmation. |
| Reference Standard | Required for identity and quantitation of impurities. | Not required for identification (library match). Required for quantitation. | Not required for analyte; requires certified internal standard.[17] |
| Key Advantage | High resolution, robust, widely available.[8] | High sensitivity and specificity for identification. | Primary method, provides structural information.[14] |
| Key Limitation | Requires chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires high-purity standard. |
All methods must be validated to ensure they are suitable for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[18][19][20] Key validation parameters include specificity, linearity, accuracy, precision, and limit of detection/quantitation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromobenzene-1,2-diamine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3-Bromobenzene-1,2-diamine, a halogenated aromatic amine, is a valuable building block in organic synthesis, but its inherent hazards necessitate a rigorous and well-understood disposal protocol. This guide provides essential, field-proven procedures for its safe handling and disposal, moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to ensure that every protocol is a self-validating system, protecting both the researcher and the environment.
Core Hazard Profile and Risk Assessment
Understanding the "why" of a disposal procedure begins with a clear-eyed assessment of the chemical's risks. This compound is classified as an acutely toxic and hazardous substance.[1][2][3] Its primary dangers lie in its toxicity upon ingestion, inhalation, or skin contact, and its potential for severe skin and eye irritation.[1][2][4]
The core of its disposal challenge, however, stems from its chemical structure: it is a halogenated organic compound . This classification is critical because the carbon-bromine bond makes it persistent in the environment and subject to specific, stringent disposal regulations that often prohibit land disposal.[5][6][7][8] Improper disposal can lead to the formation of highly toxic and persistent brominated environmental pollutants.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1575-36-6 | [4][9][10] |
| Molecular Formula | C₆H₇BrN₂ | [2][10][11] |
| Appearance | Crystalline Solid / Powder | [3][9] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1] |
| H315, H319 (Causes skin and serious eye irritation) | [1] | |
| H335 (May cause respiratory irritation) | [1] | |
| Disposal Classification | Halogenated Organic Waste | [7][8] |
Immediate Safety Protocols & Spill Management
Safe disposal begins with safe handling. Before any procedure, ensure the immediate availability of a spill kit and that all personnel are trained in its use.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's dermal toxicity and irritant properties, a comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant suit is required to protect against accidental skin exposure.[3]
-
Eye/Face Protection: Chemical safety glasses are the minimum requirement.[1] When there is a risk of splashing or dust generation, a face shield must be worn in addition to safety glasses.[1]
-
Respiratory Protection: All handling of solid this compound should occur in a certified chemical fume hood to prevent inhalation of dust.[1][12] If work outside a hood is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[1][12]
Protocol for Minor Spill Cleanup (Solid)
In the event of a small spill (<5 grams) within a controlled environment like a fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure all required PPE is correctly worn before approaching the spill.
-
Contain Spill: Use dry cleanup procedures. DO NOT use water to wash the area initially, as this can create a hazardous slurry and increase the risk of environmental runoff.[1]
-
Collect Material: Gently sweep or shovel the solid material into a clean, dry, and sealable container specifically designated for hazardous waste.[1] Avoid any actions that generate dust.[1]
-
Label Container: Immediately label the container as "Hazardous Waste: this compound" along with the date and responsible person's name.
-
Decontaminate Area: Once the solid is collected, wipe the area with a cloth dampened with a suitable solvent (e.g., acetone). Collect the wipe as hazardous waste. Finally, wash the area with soap and water.[1]
-
Dispose of Materials: Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
The Core Disposal Workflow: From Bench to Manifest
The fundamental principle governing the disposal of this compound is waste segregation . It must never be mixed with non-halogenated waste streams.[7][8][13] Mixing can complicate the disposal process, increase costs, and violate regulatory requirements.
Diagram 1: Disposal Decision Workflow
This diagram outlines the logical steps from identifying the waste to its final, compliant hand-off.
Sources
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- 2. This compound | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.ambeed.com [file.ambeed.com]
- 4. 1575-36-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
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Mastering the Safe Handling of 3-Bromobenzene-1,2-diamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. 3-Bromobenzene-1,2-diamine, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), handling procedures, and disposal of this aromatic amine, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Profile of this compound: Understanding the Risks
This compound presents a multi-faceted hazard profile that necessitates stringent safety measures. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
These classifications underscore the importance of preventing all routes of exposure. Aromatic amines, as a class, are known for their potential to be absorbed through the skin, making dermal protection a critical aspect of safe handling.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Double-gloving with compatible materials (e.g., Butyl rubber over nitrile). | Lab coat. | N95 respirator if weighing outside a ventilated enclosure. |
| Solution Preparation | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton). | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Reaction Work-up/Quenching | Chemical splash goggles and a face shield. | Heavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton). | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton). | Disposable chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges. |
The Critical Choice of Gloves: Beyond the Basics
While nitrile gloves are common in laboratory settings, they offer poor resistance to aromatic amines and are not recommended for prolonged or direct contact.[1][4] For handling this compound, more robust materials are necessary.
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including aromatic amines.[5][6][7]
-
Viton™: A fluoroelastomer with exceptional resistance to aromatic solvents and other challenging chemicals, though it can be more expensive.[8]
Field Insight: Always consult the glove manufacturer's specific chemical resistance data. Breakthrough time, the time it takes for a chemical to permeate the glove material, is a critical factor.[9][10][11] For operations with a high risk of splash or immersion, selecting a glove with a longer breakthrough time is essential. It is also a best practice to double-glove , wearing a lighter, disposable glove (like nitrile) under a more robust glove (like butyl rubber). This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Step-by-Step Handling Procedures: A Framework for Safety
Adherence to a standardized workflow is crucial for minimizing the risk of exposure.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Weighing: Use a tared weigh boat or glassine paper to weigh the solid. Avoid creating dust. If any static is present, use an anti-static gun.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel within the fume hood.
Dissolution and Reaction
-
Solvent Addition: Add solvents slowly to the solid within the fume hood to avoid splashing.
-
Temperature Control: Be mindful of any exothermic reactions that may occur upon dissolution or with the addition of other reagents. Use an ice bath for cooling as needed.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.
Spill and Emergency Procedures: A Plan for the Unexpected
Even with the most careful planning, accidents can happen. A clear and practiced emergency plan is vital.
Spill Cleanup
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for cleaning, should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.
Decontamination and Neutralization
For trace amounts of residual material on glassware, a decontamination procedure can be employed before final cleaning.
Caution: This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.
-
Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the material. Collect this rinse as hazardous waste.
-
Neutralization (for brominated compounds): A solution of sodium thiosulfate can be used to neutralize residual bromine-containing compounds.[12][13][14] Prepare a 10% aqueous solution of sodium thiosulfate.
-
Procedure: Rinse the glassware with the sodium thiosulfate solution. The reaction will reduce the brominated compound. Collect this rinse as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.
Operational Logic: The use of sodium thiosulfate is a standard and effective method for quenching reactive bromine species, converting them to less hazardous bromide salts.[12] This step adds a layer of safety before the final cleaning of laboratory equipment.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: Decision tree for selecting appropriate PPE.
Caption: General workflow for handling and disposal.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
- Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Chamberland, M. (n.d.). SOP Working with Bromine.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- The Glove Guru. (2025). Butyl Gloves.
- INTCO Glove. (2025). Nitrile Gloves: Chemical Resistance Focus.
- HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves.
- Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
- SHOWA. (n.d.). Chemical Permeation Guide.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
- University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety.
- University of California, Santa Barbara. (2022). Glove Selection Chart.
- Reddit. (2022). Neutralizing bromine that's eaten through container?. r/chemistry.
- US EPA. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
